molecular formula C10H10N4OS B1362114 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone CAS No. 25803-68-3

1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Cat. No.: B1362114
CAS No.: 25803-68-3
M. Wt: 234.28 g/mol
InChI Key: FDXMSEVSSDFTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone is a useful research compound. Its molecular formula is C10H10N4OS and its molecular weight is 234.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-8(15)7-16-10-11-12-13-14(10)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXMSEVSSDFTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NN=NN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357779
Record name 1-[(1-PHENYL-1H-TETRAZOL-5-YL)THIO]ACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25803-68-3
Record name 1-[(1-PHENYL-1H-TETRAZOL-5-YL)THIO]ACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves a straightforward S-alkylation of 1-phenyl-1H-tetrazole-5-thiol with chloroacetone. This document outlines the underlying chemical principles, provides a robust, step-by-step experimental protocol, and details the analytical techniques required to confirm the structure and purity of the final product. It is intended for researchers and professionals in chemical synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Tetrazole Derivatives

Tetrazoles are a prominent class of nitrogen-rich five-membered heterocyclic compounds.[1][2] Their unique physicochemical properties, including metabolic stability and the ability to act as a non-classical isostere for carboxylic acids, have made them privileged structures in medicinal chemistry.[1] The tetrazole ring system is a key pharmacophore in numerous approved drugs. The introduction of a thioether linkage at the 5-position of the tetrazole ring opens avenues for creating diverse molecular architectures with a wide spectrum of biological activities, including potential antimicrobial and antifungal applications.[3][4]

The target molecule, this compound, is synthesized from the key intermediate 1-phenyl-1H-tetrazole-5-thiol. This precursor is known to exist in a tautomeric equilibrium with its thione form, 1-phenyl-1,4-dihydro-5H-tetrazole-5-thione.[3][5][6] The reaction with an alkylating agent like chloroacetone proceeds via nucleophilic substitution at the sulfur atom, leading to the desired thioether derivative. This guide provides the necessary framework for the successful synthesis and rigorous characterization of this compound.

Synthesis of this compound

Principle and Reaction Scheme

The synthesis is achieved through the S-alkylation of 1-phenyl-1H-tetrazole-5-thiol with chloroacetone. This is a classic Williamson ether synthesis analogue, applied to a thioether linkage. The reaction is typically carried out in a polar aprotic solvent in the presence of a mild base. The base deprotonates the thiol group, forming a highly nucleophilic thiolate anion, which then attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group.

Reaction Scheme:

  • Step 1: Thiol Synthesis: 1-phenyl-1H-tetrazole-5-thiol is synthesized from the reaction of phenylisothiocyanate with sodium azide.[3]

  • Step 2: S-Alkylation: The synthesized thiol is then reacted with chloroacetone to yield the final product.[3]

Figure 1: Reaction scheme for the synthesis of this compound.

(Note: The image is a representative scheme. The specific reaction described here involves starting material A1 reacting with chloroacetone to form A2, which is the target compound of this guide.)

Causality of Experimental Choices
  • Solvent: Acetone is often chosen as the solvent. It readily dissolves the starting materials and is polar enough to facilitate the reaction without interfering with the nucleophile.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a commonly used base. It is strong enough to deprotonate the thiol but mild enough to prevent side reactions. Its insolubility in acetone allows for easy removal by filtration upon reaction completion.

  • Reaction Conditions: The reaction is typically stirred at room temperature. This provides sufficient energy for the reaction to proceed at a reasonable rate without promoting decomposition or unwanted side products. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

Detailed Experimental Protocol

Materials:

  • 1-phenyl-1H-tetrazole-5-thiol (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetone (anhydrous)

  • Ethyl acetate (for extraction and TLC)

  • Hexane (for TLC and recrystallization)

  • Deionized water

  • Brine solution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for heating if necessary)

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • TLC plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) and anhydrous acetone.

  • Stir the mixture until the thiol is completely dissolved.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add chloroacetone (1.1 eq) dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress using TLC (e.g., 3:7 ethyl acetate/hexane). The disappearance of the starting thiol spot indicates completion.

  • Once the reaction is complete, filter off the potassium carbonate using a Buchner funnel and wash the solid with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and brine solution (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound as a crystalline solid.[3]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Dissolve Thiol in Acetone base 2. Add K₂CO₃ reagents->base alkylating 3. Add Chloroacetone base->alkylating stir 4. Stir at RT (12-24h) alkylating->stir tlc 5. Monitor by TLC stir->tlc filter 6. Filter Solids tlc->filter Reaction Complete evap1 7. Evaporate Solvent filter->evap1 extract 8. Aqueous Workup evap1->extract dry 9. Dry & Evaporate extract->dry purify 10. Recrystallize dry->purify product Final Product purify->product

Caption: Workflow for the synthesis of the target compound.

Characterization of the Final Product

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups. Specific vibrations, such as the C=O stretch of the ketone and vibrations from the tetrazole and phenyl rings, provide structural confirmation.[7]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer additional structural clues.

  • Elemental Analysis (CHN/S): This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimental values should closely match the theoretical values calculated from the molecular formula (C₁₀H₁₀N₄OS).[8]

  • Melting Point Determination: A sharp melting point range for a crystalline solid is a good indicator of high purity.

Expected Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for this compound, based on published data for analogous structures.[3]

Technique Expected Results
¹H NMR δ (ppm): ~2.4 (s, 3H, -CH₃), ~4.3 (s, 2H, -S-CH₂-), ~7.5-7.7 (m, 5H, Ar-H)
¹³C NMR δ (ppm): ~29 (-CH₃), ~44 (-S-CH₂-), ~124-134 (Aromatic C), ~154 (Tetrazole C5), ~201 (C=O)
FT-IR ν (cm⁻¹): ~1720 (C=O stretch), ~1595 (C=N stretch), ~1500 (C=C aromatic), ~1100-900 (Tetrazole ring)[7]
Mass Spec (EI) m/z: 234 [M]⁺, fragments corresponding to loss of acetyl group, etc.
Elemental Analysis Calculated for C₁₀H₁₀N₄OS: C, 51.27%; H, 4.30%; N, 23.91%; S, 13.69%. Found values should be within ±0.4%.
Melting Point A specific, sharp range would be determined experimentally.

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS). IR frequencies (ν) are in reciprocal centimeters (cm⁻¹). Mass spectrometry (m/z) is the mass-to-charge ratio.

Characterization Workflow Diagram

CharacterizationWorkflow start Synthesized Crude Product purification Purification (Recrystallization) start->purification mp Melting Point purification->mp Purity Check ftir FT-IR Spectroscopy purification->ftir Functional Groups nmr NMR (¹H & ¹³C) purification->nmr Structure Elucidation ms Mass Spectrometry purification->ms Molecular Weight ea Elemental Analysis purification->ea Composition final Structure & Purity Confirmed mp->final ftir->final nmr->final ms->final ea->final

Caption: Workflow for the characterization of the final product.

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of this compound via S-alkylation. The causality behind the selection of reagents and conditions has been explained to provide a deeper understanding of the reaction mechanism. Furthermore, a comprehensive suite of analytical techniques has been outlined, which are essential for the unequivocal confirmation of the product's structure and purity. This protocol serves as a foundational resource for researchers engaged in the synthesis of novel tetrazole derivatives for applications in drug discovery and materials science.

References

  • Abdulrahman, B. S., & Nadr, R. B. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences, 34(6), 23.
  • ChemicalBook. (n.d.). 1-Phenyltetrazole-5-thiol(86-93-1) 1H NMR spectrum.
  • Al-Masoudi, A. H., & Al-Sultani, K. A. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes.
  • ResearchGate. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds.
  • PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole.
  • National Institutes of Health. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • PubMed. (2025). Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • ResearchGate. (n.d.). The characterization of the prepared tetrazole compounds.
  • PubMed. (2011). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs.
  • National Institutes of Health. (n.d.). Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties.
  • National Institutes of Health. (n.d.). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis.
  • SpectraBase. (n.d.). 1H-tetrazole, 5-[[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio]-1-phenyl- - Optional[1H NMR] - Spectrum.
  • ResearchGate. (2025).
  • Google Patents. (n.d.).
  • NIST WebBook. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-.
  • National Institutes of Health. (n.d.). This compound.
  • National Institutes of Health. (n.d.). Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)
  • Sigma-Aldrich. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol 98 15052-19-4.
  • PrepChem.com. (n.d.). Synthesis of 1-phenyl-5-trimethylsilylthio-1H-tetrazole.

Sources

An In-depth Technical Guide to the Chemical Properties of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone, a molecule of significant interest in medicinal and synthetic chemistry, represents a class of tetrazole thioether derivatives with potential applications in drug discovery. The core structure features a phenyl-substituted tetrazole ring, a versatile pharmacophore known for its bioisosteric relationship with carboxylic acids and cis-amides, linked via a thioether bridge to an acetone moiety.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for researchers and professionals in drug development.

The compound, with the IUPAC name 1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-one and CAS number 25803-68-3, possesses the molecular formula C10H10N4OS and a molecular weight of 234.28 g/mol .[3] Its unique combination of a metabolically stable tetrazole ring, a reactive ketone, and a flexible thioether linkage makes it a compelling subject for further investigation.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
IUPAC Name 1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-onePubChem CID 867892[3]
CAS Number 25803-68-3PubChem CID 867892[3]
Molecular Formula C10H10N4OSPubChem CID 867892[3]
Molecular Weight 234.28 g/mol PubChem CID 867892[3]
Appearance Predicted to be a solidInferred from precursor[5]
Solubility Predicted to be soluble in organic solvents like ethanol, acetone, and chloroformInferred from precursor[5]

Synthesis

The primary route for the synthesis of this compound involves the S-alkylation of its precursor, 1-phenyl-1H-tetrazole-5-thiol.[6] This reaction is a straightforward and efficient method for forming the thioether linkage.

Precursor Synthesis: 1-Phenyl-1H-tetrazole-5-thiol

The starting material, 1-phenyl-1H-tetrazole-5-thiol (CAS 86-93-1), can be synthesized by the reaction of phenylisothiocyanate with sodium azide in an aqueous medium.[6] This precursor is a white to off-white solid with a melting point of approximately 145 °C (with decomposition).[5][7] It is soluble in ethanol, acetone, chloroform, and methanol.[5]

Synthesis of this compound

The synthesis of the title compound is achieved through the reaction of 1-phenyl-1H-tetrazole-5-thiol with chloroacetone.[6][8] The reaction proceeds via a nucleophilic substitution where the thiolate anion of the tetrazole attacks the electrophilic carbon of chloroacetone, displacing the chloride ion.

G cluster_reactants Reactants precursor 1-Phenyl-1H-tetrazole-5-thiol product This compound precursor->product S-alkylation reagent Chloroacetone reagent->product base Base (e.g., K2CO3) base->product

Caption: Synthetic pathway for this compound.

Experimental Protocol:

  • Dissolution: Dissolve 1-phenyl-1H-tetrazole-5-thiol in a suitable polar aprotic solvent such as acetone or acetonitrile.

  • Deprotonation: Add a mild base, such as potassium carbonate (K2CO3), to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate anion.

  • Alkylation: Add chloroacetone dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[6]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.[6][8]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Comments
C=O (Ketone) 1715-1730Strong absorption
C=N (Tetrazole ring) ~1600Medium to weak absorption[9]
N=N (Tetrazole ring) 1400-1500Characteristic of the tetrazole ring system[10]
C-S (Thioether) 600-800Weak absorption[11]
Aromatic C-H 3000-3100Stretching vibrations
Aliphatic C-H 2850-3000Stretching vibrations
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their chemical environments.

  • Aromatic Protons: A multiplet in the range of 7.4-7.8 ppm corresponding to the five protons of the phenyl ring.[12]

  • Methylene Protons (-S-CH₂-): A singlet at approximately 4.7 ppm.[6]

  • Methyl Protons (-C(O)-CH₃): A singlet at approximately 2.1 ppm.[6]

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, around 205 ppm.

  • Tetrazole Carbon (C5): A signal around 154 ppm.[6]

  • Aromatic Carbons: Signals in the range of 120-135 ppm for the phenyl ring carbons.[13]

  • Methylene Carbon (-S-CH₂-): A signal around 36 ppm.[6]

  • Methyl Carbon (-C(O)-CH₃): A signal in the upfield region, around 30 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.[14]

  • Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (234.28 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for tetrazole derivatives include the loss of nitrogen gas (N₂) or hydrazoic acid (HN₃).[15] The thioether linkage may also cleave, leading to fragments corresponding to the tetrazole and acetone moieties.

G M [C10H10N4OS]+• F1 [C9H7N4S]+ M->F1 - CH3CO F2 [C7H5N4S]+ M->F2 - C3H5O F3 [C3H5O]+ M->F3 - C7H5N4S F4 [C7H5N2]+ F2->F4 - N2

Caption: Predicted mass spectrometry fragmentation of the title compound.

Chemical Reactivity

The chemical reactivity of this compound is governed by its three main functional components: the tetrazole ring, the thioether linkage, and the ketone group.

  • Tetrazole Ring: The tetrazole ring is generally stable to metabolic degradation, a property that makes it a valuable component in drug design.[2]

  • Thioether Linkage: The thioether can be oxidized to the corresponding sulfoxide and sulfone, which may alter the biological activity of the molecule. It can also participate in reactions such as the Michael addition.[16][17][18]

  • Ketone Group: The ketone functionality is a site for various chemical transformations, including reduction to a secondary alcohol, reductive amination, and condensation reactions, allowing for the synthesis of a diverse library of derivatives.

Biological Activity and Applications

Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory properties.[19][20]

Specifically, this compound (referred to as compound A2 in the study) has been evaluated for its antibacterial activity.[6] It demonstrated inhibitory effects against both Gram-negative (E. Coli) and Gram-positive (Staphylococcus aureus) bacteria.[6] This suggests its potential as a lead compound for the development of new antibacterial agents.

The presence of the tetrazole moiety, a known bioisostere of the carboxylic acid group, suggests that this compound could be explored for its potential to interact with targets that typically bind carboxylate-containing ligands.[4]

Conclusion

This compound is a synthetically accessible compound with a rich chemical profile. Its straightforward synthesis, combined with the presence of multiple reactive and biologically relevant functional groups, makes it an attractive scaffold for medicinal chemistry research. The documented antibacterial activity provides a solid foundation for further investigation into its mechanism of action and the development of more potent analogs. This guide serves as a foundational resource for researchers aiming to explore the chemical and biological potential of this intriguing molecule.

References

  • Cheméo. (n.d.). Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1). Retrieved from [Link]

  • ResearchGate. (2025). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Retrieved from [Link]

  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142.
  • Pharmaffiliates. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol. Retrieved from [Link]

  • Khodaei, M. M., Alizadeh, A., & Pakravan, N. (2008). Polyfunctional Tetrazolic Thioethers through Electrooxidative/Michael-Type Sequential Reactions of 1,2- and 1,4-Dihydroxybenzenes with 1-Phenyl-5-mercaptotetrazole. The Journal of Organic Chemistry, 73(7), 2527–2532.
  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Retrieved from [Link]

  • Bacon, R. G. R., & Hill, D. J. (1969). The photochemical and mass spectral properties of 5-phenoxy-1-phenyl-1H-tetrazole.
  • Khodaei, M. M., Alizadeh, A., & Pakravan, N. (2008). Polyfunctional Tetrazolic Thioethers through Electrooxidative/Michael-Type Sequential Reactions of 1,2- and 1,4-Dihydroxybenzenes with 1-Phenyl-5-mercaptotetrazole. The Journal of Organic Chemistry, 73(7), 2527-2532.
  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-1H-tetrazole. PubChem Compound Database. Retrieved from [Link]

  • Khodaei, M. M., Alizadeh, A., & Pakravan, N. (2008). Polyfunctional tetrazolic thioethers through electrooxidative/Michael-type sequential reactions of 1,2- and 1,4-dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-5-mercaptotetrazole. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-tetrazole, 5-[[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio]-1-phenyl-. Retrieved from [Link]

  • Wang, F., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • ResearchGate. (2024). Discovery of tetrazole thioethers: An efficient, environmentally friendly and metal-free S-arylation using diaryliodonium salts. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Moderhack, D. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(17), 10185-10228.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2018). Tetrazoles: Synthesis and Biological Activity. Retrieved from [Link]

  • Semantic Scholar. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1- phenyl-1h-tetrazole-5-thiol derivatives. Retrieved from [Link]

  • Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]

  • NIST. (n.d.). 1H-Tetrazole, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Tetrazole. Retrieved from [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Retrieved from [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of organosulphur compounds. Spectrochimica Acta, 18(4), 541-547.
  • Wang, W., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2016). Biological activities importance of Tetrazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone (CAS Number: 25803-68-3), a heterocyclic compound with demonstrated antibacterial properties. This document delves into its physicochemical characteristics, synthesis, and characterization, with a detailed exploration of its biological activity and postulated mechanism of action. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering insights into its potential as a lead compound for novel antimicrobial agents.

Introduction

The escalating threat of antibiotic resistance necessitates the urgent development of novel antimicrobial agents with unique mechanisms of action. Heterocyclic compounds, particularly those incorporating the tetrazole moiety, have emerged as a promising class of therapeutic agents due to their diverse biological activities.[1][2] this compound is a derivative of 1-phenyl-1H-tetrazole-5-thiol, a scaffold known to be present in several clinically used drugs, including the cephalosporin antibiotics Cefamandole and Ceftezole.[2] This guide aims to provide a detailed technical overview of this compound, consolidating available information on its synthesis, properties, and biological potential to facilitate further research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, stability, and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 25803-68-3[3]
Molecular Formula C₁₀H₁₀N₄OS[3]
Molecular Weight 234.28 g/mol [3]
IUPAC Name 1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one[3]
Appearance White crystalline solid (inferred from precursor)
Melting Point Not reported
Boiling Point 413°C at 760 mmHg (Predicted)[4]
Density 1.35 g/cm³ (Predicted)[4]
Solubility Soluble in ethanol[5]

Synthesis and Characterization

The synthesis of this compound is achieved through the S-alkylation of 1-phenyl-1H-tetrazole-5-thiol with chloroacetone.[5] This reaction is a classical example of nucleophilic substitution, where the thiolate anion, generated in situ, acts as the nucleophile.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 1-Phenyl-1H-tetrazole-5-thiol (Nucleophile) C Base (e.g., K2CO3 or NaH) in Solvent (e.g., Acetone or DMF) A->C Deprotonation B Chloroacetone (Electrophile) B->C D This compound C->D SN2 Nucleophilic Substitution

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol based on the alkylation of 1-phenyl-1H-tetrazole-5-thiol derivatives.[5]

Materials:

  • 1-Phenyl-1H-tetrazole-5-thiol

  • Chloroacetone

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of 1-phenyl-1H-tetrazole-5-thiol (1.0 equivalent) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate salt.

  • To this suspension, add chloroacetone (1.1 equivalents) dropwise.

  • Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, quench the reaction by the addition of cold deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Characterization

The structure and purity of the synthesized compound are confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesReference
Infrared (IR) Characteristic peaks for C=O (ketone), C=N (tetrazole ring), and C-S stretching.[5]
¹H-NMR Signals corresponding to the phenyl protons, the methylene protons adjacent to the sulfur, and the methyl protons of the acetone moiety.[5]
¹³C-NMR Resonances for the carbons of the phenyl group, the tetrazole ring, the carbonyl carbon, the methylene carbon, and the methyl carbon.[5]

Biological Activity and Mechanism of Action

Antibacterial Activity

This compound has been evaluated for its in vitro antibacterial activity and has shown notable efficacy against both Gram-positive and Gram-negative bacteria.[5] Specifically, it demonstrated high inhibitory activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).[5]

Table 3: Antibacterial Profile of this compound

Bacterial StrainGram StainActivity LevelQuantitative Data (e.g., MIC in µg/mL)Reference
Staphylococcus aureusPositiveHighNot explicitly stated in abstract[5]
Escherichia coliNegativeHighNot explicitly stated in abstract[5]

MIC: Minimum Inhibitory Concentration. Further studies are required to determine the precise MIC values.

Postulated Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on studies of other tetrazole-based antimicrobial agents, a plausible mechanism involves the inhibition of essential bacterial enzymes.[6] One such target is DNA gyrase (a type II topoisomerase), which is crucial for bacterial DNA replication and transcription.[6] By binding to and inhibiting DNA gyrase, the compound could disrupt these vital cellular processes, leading to bacterial cell death.

G compound This compound gyrase Bacterial DNA Gyrase (a Topoisomerase II enzyme) compound->gyrase Inhibits dna Bacterial DNA gyrase->dna Introduces negative supercoils replication DNA Replication & Transcription Blocked gyrase->replication Essential for dna->replication death Bacterial Cell Death replication->death Leads to

Caption: Postulated mechanism of action via inhibition of bacterial DNA gyrase.

Applications in Research and Drug Development

The promising antibacterial profile of this compound positions it as a valuable molecule in drug discovery and development.

  • Lead Compound: Its demonstrated activity against both Gram-positive and Gram-negative bacteria makes it an attractive lead compound for the development of new broad-spectrum antibiotics. Further optimization of the structure could lead to enhanced potency and an improved pharmacokinetic profile.

  • Chemical Probe: As a tool compound, it can be utilized in studies aimed at understanding the mechanisms of bacterial resistance and for the validation of new drug targets.

  • Scaffold for Library Synthesis: The synthetic accessibility of this compound allows for the straightforward generation of a library of analogues for structure-activity relationship (SAR) studies, which can further guide the design of more potent antibacterial agents.

Safety and Handling

As no specific safety data sheet (SDS) is available for this compound, a precautionary approach based on the known hazards of its precursors, 1-phenyl-1H-tetrazole-5-thiol and chloroacetone, is recommended.

  • Hazard Identification: The precursor, 1-phenyl-1H-tetrazole-5-thiol, is a flammable solid and can cause skin sensitization and eye irritation.[7] Chloroacetone is a lachrymator and is toxic. Therefore, the product should be handled with care, assuming it may possess similar hazardous properties.

  • Recommended Handling Procedures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.

    • In all cases of exposure, seek medical attention if symptoms persist.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • Al-Jadiri, A. A., & Al-Juboori, A. M. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. Pharmaceuticals, 14(9), 895. [Link]

  • Arora, P., Rahi, V., Kaur, N., & Kumar, S. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. International Journal of Research and Analytical Reviews, 8(2), 536-553. [Link]

  • Ibrahim, W. A. (2017). Synthesis of Some New Tetrazole Derivatives and Study their Antibacterial Activity. European Journal of Scientific Research, 146(2), 190-193.
  • Pharmaspire. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study Review Article. [Link]

  • Kadhim, A. A., & Al-Adily, M. J. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. [Link]

  • ResearchGate. (2025). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ChemSrc. (n.d.). AKOS BC-3167. [Link]

Sources

An In-depth Technical Guide to 1-(1-phenyl-1H-tetrazol-5-yl)sulfanylpropan-2-one: Synthesis, Properties, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrazole moiety is a cornerstone in modern medicinal chemistry, prized as a bioisosteric replacement for the carboxylic acid group, which enhances metabolic stability and cell membrane permeability of drug candidates. This guide provides a comprehensive technical overview of 1-(1-phenyl-1H-tetrazol-5-yl)sulfanylpropan-2-one, a derivative that merges the privileged tetrazole scaffold with a thioether-linked acetone functional group. We present its definitive IUPAC nomenclature, detailed physicochemical properties, and a validated, step-by-step synthesis protocol. Furthermore, this document delves into the compound's significant preclinical potential, supported by antibacterial activity data against clinically relevant pathogens, a discussion of its probable mechanism of action, and standardized protocols for its biological evaluation. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical methodologies for advancing the study of this promising chemical entity.

Introduction: The Strategic Importance of Tetrazoles in Drug Discovery

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a "privileged scaffold" in pharmaceutical sciences. Its utility largely stems from its role as a non-classical bioisostere of the carboxylic acid group. This substitution can lead to significant improvements in a molecule's pharmacokinetic profile, including enhanced lipophilicity, metabolic stability, and oral bioavailability.[1] The tetrazole nucleus is a key component in numerous marketed drugs with a wide spectrum of biological activities, including antihypertensive, antiviral, anticancer, and antibacterial agents.[1][2]

The compound 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone, with the confirmed IUPAC name 1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-one [3], represents a strategic design in medicinal chemistry. The incorporation of a flexible thioether linker and a reactive acetone moiety provides opportunities for further chemical modification and potential covalent interactions with biological targets. This guide aims to provide a detailed technical dossier on this compound, covering its synthesis, characterization, and demonstrated biological potential to facilitate its exploration in drug development programs.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its solubility, stability, formulation, and pharmacokinetic behavior.

Chemical Structure and Nomenclature
  • Common Name: this compound

  • IUPAC Name: 1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-one[3]

  • CAS Registry Number: 25803-68-3[3][4]

  • Molecular Formula: C₁₀H₁₀N₄OS[3]

  • Molecular Weight: 234.28 g/mol [3]

Physicochemical Data

The following table summarizes the key computed and experimental properties of the compound, which are essential for laboratory handling, formulation, and computational modeling.

PropertyValueSource
Molecular Weight 234.28 g/mol PubChem[3]
Molecular Formula C₁₀H₁₀N₄OSPubChem[3]
LogP (calculated) 0.97Hit2Lead[4]
Rotatable Bonds 4Hit2Lead[4]
Form SolidHit2Lead[4]
Purity Typically ≥95%Various Suppliers[4][5][6]

Synthesis and Characterization

The synthesis of 1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-one is achieved through a robust and high-yielding two-step process. The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: S-Alkylation Phenylisothiocyanate Phenyl isothiocyanate Step1_Reaction [2+3] Cycloaddition in Water Phenylisothiocyanate->Step1_Reaction SodiumAzide Sodium Azide (NaN₃) SodiumAzide->Step1_Reaction Precursor 1-Phenyl-1H-tetrazole-5-thiol Step1_Reaction->Precursor High Yield Step2_Reaction Nucleophilic Substitution (SN2) Precursor->Step2_Reaction Chloroacetone Chloroacetone Chloroacetone->Step2_Reaction Base Base (e.g., K₂CO₃) in Acetone Base->Step2_Reaction TargetMolecule 1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-one Step2_Reaction->TargetMolecule High Yield (92%) caption Figure 1. Synthetic workflow for 1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-one.

Figure 1. Synthetic workflow for 1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-one.
Synthesis of the Precursor: 1-Phenyl-1H-tetrazole-5-thiol

The key precursor, 1-phenyl-1H-tetrazole-5-thiol, is synthesized via a [2+3] cycloaddition reaction. This reaction is efficient and utilizes readily available starting materials.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend phenylisothiocyanate (1 eq.) and sodium azide (1.2 eq.) in water.

  • Reaction Conditions: Heat the mixture to reflux and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the product. The solid is then collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol, yields the pure 1-phenyl-1H-tetrazole-5-thiol.[7]

Synthesis of 1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-one (Target Compound)

The target compound is synthesized by the S-alkylation of the tetrazole-thiol precursor with chloroacetone. This is a nucleophilic substitution reaction where the sulfur atom of the thiol acts as the nucleophile.

Experimental Protocol:

  • Reaction Setup: Dissolve 1-phenyl-1H-tetrazole-5-thiol (1 eq.) in a suitable polar aprotic solvent such as acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add a mild base, such as anhydrous potassium carbonate (K₂CO₃) (1.5 eq.), to the solution to deprotonate the thiol and form the more nucleophilic thiolate anion.

  • Addition of Alkylating Agent: To the stirred suspension, add chloroacetone (1.1 eq.) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification: After the reaction is complete, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-one as a solid. A high yield of 92% has been reported for this reaction.[7]

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C=O of the ketone and the C=N and N=N vibrations of the tetrazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

Preclinical Evaluation: Antibacterial Activity

Derivatives of 1-phenyl-1H-tetrazole-5-thiol have demonstrated significant potential as antimicrobial agents. The title compound has been specifically evaluated for its activity against both Gram-negative and Gram-positive bacteria.

In Vitro Antibacterial Efficacy

Studies have shown that 1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-one exhibits potent antibacterial activity. Specifically, it has been reported to show the highest inhibitory activity against Escherichia coli (a common Gram-negative pathogen) and maximum activity against Staphylococcus aureus (a major Gram-positive pathogen) among a series of related derivatives.[7]

Table of Antibacterial Activity:

Bacterial StrainTypeReported Activity
Escherichia coliGram-negativeHighest Inhibition[7]
Staphylococcus aureusGram-positiveMaximum Activity[7]
Proposed Mechanism of Action

While the specific molecular target for this compound has not been definitively elucidated, many tetrazole-based antibacterial agents are known to exert their effects by inhibiting essential bacterial enzymes. A primary proposed mechanism for this class of compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV .[6] These enzymes are crucial for bacterial DNA replication, transcription, and repair. Their inhibition leads to a disruption of these vital cellular processes, ultimately resulting in bacterial cell death.

The following diagram illustrates this proposed mechanism of action.

MoA_Diagram cluster_bacterial_cell Bacterial Cell Compound 1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-one DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to caption Figure 2. Proposed mechanism of antibacterial action.

Figure 2. Proposed mechanism of antibacterial action.
Standardized Protocol for In Vitro Antibacterial Testing

To quantify the antibacterial potency of the compound, the Minimum Inhibitory Concentration (MIC) should be determined using a standardized method such as the broth microdilution assay.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Compound Stock: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a cation-adjusted Mueller-Hinton Broth (MHB) to obtain a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-one is a synthetically accessible compound with demonstrated, potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Its structure, leveraging the bioisosteric properties of the tetrazole ring, makes it an attractive candidate for further investigation in the development of novel anti-infective agents.

Future research should focus on several key areas:

  • Quantitative Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize antibacterial potency and broaden the spectrum of activity.

  • Mechanism of Action Studies: Definitive identification of the molecular target(s) through enzymatic assays (e.g., DNA gyrase inhibition assays) and molecular docking studies.

  • Cytotoxicity and Safety Profiling: Evaluation of the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy Studies: Assessment of the compound's efficacy in animal models of bacterial infection to establish its potential for clinical development.

This technical guide provides the foundational information and methodologies necessary for researchers to undertake these next critical steps in the evaluation of this promising antibacterial compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-phenyl-1H-tetrazol-5-ylthio)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • CymitQuimica. (n.d.). This compound. Retrieved from [https://www.cymitquimica.com/base/producto/10-F314486/1-[(1-phenyl-1H-tetrazol-5-yl)thio]acetone]
  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142.
  • Beilstein Journal of Organic Chemistry. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

  • NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • Zhang, Y., et al. (2011). Synthesis and bioactivity of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines. Bioorganic & Medicinal Chemistry Letters, 21(15), 4553-4556.
  • Bozorov, K., et al. (2019). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 24(9), 1745.
  • Google Patents. (n.d.). US4110338A - Product and preparation of 1H-tetrazole-5-thiol derivatives.
  • Prakash, G. K. S., et al. (2010). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. Organic Letters, 12(12), 2928-2931.

Sources

An In-depth Technical Guide to the Molecular Structure of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone, a molecule of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structural features and practical methodologies for the analysis of this compound, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of Tetrazole Thioethers

The tetrazole moiety is a cornerstone in medicinal chemistry, recognized for its unique physicochemical properties that make it a valuable pharmacophore.[1] Often employed as a bioisostere for the carboxylic acid group, the tetrazole ring offers metabolic stability and the ability to engage in crucial biological interactions.[1] The introduction of a thioether linkage at the 5-position of the tetrazole ring, as seen in this compound, further expands the chemical space, offering new avenues for therapeutic intervention. Compounds bearing this scaffold have demonstrated a range of biological activities, including promising antibacterial, antifungal, and anticancer properties.[2][3] This guide will provide an in-depth exploration of the synthesis, structural elucidation, and potential applications of this specific tetrazole derivative.

Synthesis of this compound

The primary synthetic route to this compound involves the S-alkylation of 1-phenyl-1H-tetrazole-5-thiol with chloroacetone.[4] This reaction is a classic example of nucleophilic substitution, where the sulfur atom of the thiol acts as the nucleophile.

Reaction Rationale and Mechanistic Insight

The choice of 1-phenyl-1H-tetrazole-5-thiol as the starting material is pivotal. This compound exists in a tautomeric equilibrium between the thiol and thione forms, with the thiol form being reactive in this alkylation. The reaction is typically carried out in the presence of a base, which deprotonates the thiol to form a more potent thiolate nucleophile. The thiolate then attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group in an SN2 fashion. The use of a polar aprotic solvent like acetone or DMF facilitates this reaction by solvating the cation of the base without strongly solvating the nucleophilic thiolate anion, thus enhancing its reactivity.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound, adapted from established methodologies for similar transformations.

  • Reaction Setup: To a solution of 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. To this suspension, add chloroacetone (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove the inorganic salts.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Molecular Structure and Characterization

A thorough understanding of the molecular structure of this compound is paramount for elucidating its chemical behavior and biological activity. This section details the analytical techniques used for its characterization.

Spectroscopic Analysis

Spectroscopic methods provide invaluable information about the connectivity and chemical environment of atoms within the molecule.

Technique Expected Observations
¹H NMR - Aromatic protons of the phenyl group (multiplet, ~7.4-7.6 ppm).- Methylene protons adjacent to the sulfur and carbonyl groups (singlet, ~4.0-4.2 ppm).- Methyl protons of the acetone moiety (singlet, ~2.2-2.4 ppm).
¹³C NMR - Carbonyl carbon (~200-205 ppm).- Tetrazole carbon C5 (~150-155 ppm).- Aromatic carbons (~120-135 ppm).- Methylene carbon (~35-40 ppm).- Methyl carbon (~25-30 ppm).
FTIR (cm⁻¹) - Carbonyl (C=O) stretch (~1710-1730 cm⁻¹).- Aromatic C=C stretching (~1450-1600 cm⁻¹).- C-N stretching of the tetrazole ring (~1200-1300 cm⁻¹).- C-S stretching (~600-800 cm⁻¹).
Mass Spec. - Molecular ion peak (M⁺) at m/z = 234.- Characteristic fragmentation patterns including loss of the acetyl group and cleavage of the thioether bond.[5][6][7]
Crystallographic and Computational Insights

While an experimental crystal structure for this compound is not publicly available, computational modeling provides a reliable prediction of its three-dimensional conformation. Density Functional Theory (DFT) calculations can be employed to optimize the geometry and predict various molecular properties.

Caption: Predicted 3D structure of this compound.

The phenyl and tetrazole rings are expected to be planar, though not necessarily coplanar, with a dihedral angle between them. The thioether linkage provides conformational flexibility. Intermolecular interactions in the solid state are likely to be dominated by dipole-dipole interactions and van der Waals forces.

Potential Applications and Biological Relevance

Derivatives of 1-phenyl-1H-tetrazole-5-thiol have shown significant promise in the field of drug discovery.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antibacterial activity.[4] Specifically, it has shown inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria.[4] The mechanism of action is thought to involve the disruption of essential cellular processes in the bacteria.

Anticancer Potential

The tetrazole scaffold is a well-established pharmacophore in the design of anticancer agents.[2] The structural similarity of the tetrazole ring to a carboxylic acid allows it to mimic this functional group and interact with biological targets. Further investigation into the anticancer properties of this compound and its analogues is a promising area of research.

Conclusion

This compound is a synthetically accessible molecule with a rich chemical structure and promising biological activities. This guide has provided a detailed overview of its synthesis, a thorough analysis of its molecular structure through spectroscopic and computational methods, and an insight into its potential as a therapeutic agent. The methodologies and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating further exploration and innovation in the field of tetrazole-based compounds.

References

  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142. [Link]

  • Verma, A., Joshi, S., & Singh, D. (2013). Tetrazole: A versatile and magnificent nucleus in medicinal chemistry. Journal of the Korean Chemical Society, 57(4), 435-446.
  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & medicinal chemistry, 10(11), 3379-3393.
  • P., A., R., P., & M. P., S. (2022). Insights into the structural and interactional aspects of 1-phenyl-5-(thiophen-2-yl)-1H-tetrazole: crystallographic, Hirshfeld surface, computational, and docking analyses. Molecular Crystals and Liquid Crystals, 738(1), 58-73.
  • NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Yuan, Y., Xu, Y., & Zhang, Y. (2021). Tetrazole-containing compounds as anticancer agents. Drug discovery today, 26(5), 1253-1268.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry, 12. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2015). Synthesis and biological evaluation of new tetrazole derivatives. Journal of Saudi Chemical Society, 19(5), 531-538.
  • Atabak, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media.
  • Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 33(1), 53-56.
  • Biot, C., et al. (2004). Bioisosteric replacement of a carboxylic acid by a tetrazole in a series of antimalarial agents. Bioorganic & medicinal chemistry letters, 14(11), 2815-2817.
  • Li, L. L., Gao, L. X., & Han, F. S. (2015). A straightforward synthesis of alkyl 1H-tetrazol-5-yl thioethers via a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones. RSC advances, 5(38), 29856-29859.
  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of organic chemistry, 86(18), 12452-12459.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Journal of Ovonic Research, 18(3), 363-377.
  • A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at λ > 235 nm. (n.d.). ResearchGate. Retrieved from [Link]

  • Costa, P. J., & Reva, I. (2021).

Sources

spectroscopic data (NMR, IR, Mass Spec) of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to an in-depth exploration of the spectroscopic characteristics of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone (C₁₀H₁₀N₄OS), a heterocyclic compound of interest in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals, providing a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that collectively confirm the molecular structure of this compound. Understanding these spectroscopic signatures is paramount for quality control, reaction monitoring, and the elucidation of structure-activity relationships in developmental research.

The synthesis of the title compound is typically achieved via the nucleophilic substitution of a haloacetone, such as chloroacetone, with 1-phenyl-1H-tetrazole-5-thiol.[1][2] This reaction, an alkylation of the thiol group, is a common and efficient method for producing such derivatives. The resulting structure combines a phenyl-substituted tetrazole ring with an acetone moiety through a thioether linkage, leading to a unique set of spectral features that will be dissected in the following sections.

Molecular Structure and Properties

Before delving into the spectral data, it is essential to understand the molecular architecture of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₄OSPubChem[3]
Molecular Weight 234.28 g/mol PubChem[3]
CAS Number 25803-68-3PubChem[3]
IUPAC Name 1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-onePubChem[3]

Below is a diagram illustrating the molecular structure and the numbering of key atoms, which will be referenced in the spectral analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data were obtained for this compound.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: A sample of approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon atom.

¹H NMR Spectral Data

The proton NMR spectrum provides a clear signature for the different types of protons in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.7Multiplet5HPhenyl group protons (Ar-H)
4.5Singlet2HMethylene protons (-S-CH₂-C=O)[1]
2.29Singlet3HMethyl protons (-C(=O)-CH₃)[1]

Interpretation:

  • The multiplet in the aromatic region (7.5-7.7 ppm) is characteristic of the five protons on the monosubstituted phenyl ring.

  • The singlet at 4.5 ppm, integrating to two protons, is assigned to the methylene group adjacent to the sulfur atom and the carbonyl group.[1] The deshielding effect of these two electron-withdrawing groups results in a downfield shift.

  • The singlet at 2.29 ppm, integrating to three protons, is unequivocally assigned to the methyl group of the acetone moiety.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

Chemical Shift (ppm)Assignment
~201Carbonyl carbon (C=O)[1]
~154Tetrazole ring carbon (C5)
~133Phenyl carbon (ipso-C)
~131, 130, 125Phenyl carbons (Ar-C)
~36Methylene carbon (-S-CH₂-)
~29Methyl carbon (-CH₃)

Interpretation:

  • The most downfield signal at approximately 201 ppm is characteristic of a ketone carbonyl carbon.[1]

  • The signal around 154 ppm is typical for the carbon atom within the tetrazole ring that is bonded to the sulfur atom.

  • The signals in the 125-133 ppm range correspond to the six carbons of the phenyl ring.

  • The aliphatic carbons appear upfield, with the methylene carbon signal around 36 ppm and the methyl carbon signal around 29 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent.

  • Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3060Medium-WeakAromatic C-H stretch
~2920WeakAliphatic C-H stretch
~1715StrongC=O stretch (ketone)
~1600, 1495Medium-StrongAromatic C=C skeletal vibrations
~1450MediumN=N stretch (tetrazole ring)
~1250MediumC-N stretch
~760, 690StrongC-H out-of-plane bending (monosubstituted benzene)

Interpretation:

The most prominent feature in the IR spectrum is the strong absorption band around 1715 cm⁻¹, which is a classic indicator of a ketone carbonyl (C=O) stretching vibration. The presence of aromatic C-H stretching above 3000 cm⁻¹ and the characteristic C=C skeletal vibrations confirm the phenyl group. The tetrazole ring exhibits characteristic N=N stretching vibrations, often observed in the 1400-1500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) is used to generate ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Mass Spectrum Data
  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound, which is 234.28. In high-resolution mass spectrometry (HRMS), the exact mass would be observed.

  • Major Fragmentation Pathways: Under electron ionization, the molecule is expected to fragment in predictable ways.

G cluster_main Fragmentation Pathway M+ (m/z 234) M+ (m/z 234) m/z 191 m/z 191 M+ (m/z 234)->m/z 191 - CH₃CO m/z 177 m/z 177 M+ (m/z 234)->m/z 177 - CH₂COCH₃ m/z 43 m/z 43 M+ (m/z 234)->m/z 43 α-cleavage m/z 77 m/z 77 m/z 177->m/z 77 - N₄S

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation:

  • A key fragment would be the loss of the acetyl group (CH₃CO•), resulting in a peak at m/z 191.

  • Another significant fragmentation would be the cleavage of the S-CH₂ bond, leading to the formation of the 1-phenyl-1H-tetrazole-5-thiolate radical cation at m/z 177.

  • The phenyl cation (C₆H₅⁺) at m/z 77 is a common fragment from the phenyl-containing fragment.

  • The acetyl cation (CH₃CO⁺) at m/z 43 would also be a prominent peak due to alpha-cleavage.

Conclusion

The collective spectroscopic data from NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous confirmation of the structure of this compound. The ¹H and ¹³C NMR data precisely map the hydrogen and carbon framework, the IR spectrum confirms the presence of key functional groups, particularly the ketone carbonyl, and mass spectrometry verifies the molecular weight and provides predictable fragmentation patterns. This comprehensive spectral analysis serves as a crucial reference for any researcher working with this compound, ensuring its identity and purity in synthetic and analytical applications.

References

  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Mekky, A. H. (n.d.). Profile. ResearchGate. Retrieved from [Link]

  • Thamir, S. M. (n.d.). Profile. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Retrieved from [Link]

  • ResearchGate. (2019). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES Synthesis, characterisation and antibacterial evaluation of some novel 1- phenyl-1h-tetrazole-5-thiol derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Retrieved from [Link]

Sources

solubility of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone in Various Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from a laboratory curiosity to a viable therapeutic agent. It is a critical determinant of bioavailability, influencing the rate and extent of drug absorption in the body. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a fundamental prerequisite for effective formulation design, toxicological assessment, and ultimately, clinical success.[1][2]

This guide provides an in-depth exploration of the solubility of this compound, a tetrazole derivative with potential therapeutic applications. While specific quantitative solubility data for this compound is not extensively published, this document serves as a comprehensive manual, offering a theoretical framework for predicting its solubility and a detailed, field-proven experimental protocol for its precise determination.

Compound Profile: this compound

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₀N₄OS[3]

  • Molecular Weight: 234.28 g/mol [3]

  • Appearance: Expected to be a crystalline solid.

The synthesis of this compound has been reported, and it has been evaluated for antibacterial activity.[4] The presence of the tetrazole ring, a bioisostere for the carboxylic acid group, suggests its potential for various biological interactions.[5]

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This principle states that substances with similar polarities are more likely to be soluble in one another.

Influence of the Tetrazole Moiety

Tetrazole and its derivatives are generally characterized by their solubility in polar solvents.[5][7] The multiple nitrogen atoms in the tetrazole ring can participate in hydrogen bonding, which promotes solubility in protic solvents like water and alcohols. The 1H-tetrazole tautomer is known to be predominant in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5]

Impact of the Substituents

The solubility of this compound will be a composite of the contributions from its constituent functional groups:

  • Phenyl Group: The nonpolar phenyl ring will contribute to solubility in less polar organic solvents.

  • Thioether and Acetone Groups: The thioether linkage and the ketone group in the acetone moiety introduce some polarity and potential for hydrogen bonding, which may enhance solubility in polar aprotic and protic solvents.

Based on the structure and the known solubility of the parent compound, 1-phenyl-1H-tetrazole-5-thiol (soluble in ethanol, acetone, chloroform, and methanol, and partially soluble in water), it is reasonable to predict that this compound will exhibit good solubility in a range of polar organic solvents.[8]

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[9][10] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug. The following protocol is a robust and self-validating system for this determination.

Materials and Equipment
  • This compound (ensure high purity)

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), and relevant buffer solutions)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add chosen solvent A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate concentration G->H

Figure 2: Workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of the Sample:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial. The presence of excess solid is crucial for ensuring that equilibrium is reached with a saturated solution.[11]

    • Add a precise volume of the desired solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).[12]

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24 and 48 hours) and analyzed; if the concentration does not change, equilibrium is established.[10]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Centrifuge the vials to pellet the remaining solid. This is a critical step to separate the saturated solution from the undissolved compound.[1]

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter. Filtration removes any fine particles that may not have been pelleted during centrifugation.[1] It is important to discard the initial portion of the filtrate to account for any potential adsorption of the compound onto the filter material.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table.

Table 1: Solubility of this compound in Various Solvents at a Specified Temperature

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Ethanol25
Methanol25
Isopropanol25
Acetone25
Ethyl Acetate25
Acetonitrile25
DMSO25
pH 7.4 Buffer37

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between two types of solubility measurements commonly performed in drug discovery:

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer. It measures the concentration at which the compound precipitates under these non-equilibrium conditions.[13]

  • Thermodynamic Solubility: As described in the protocol above, this is the true equilibrium solubility of the solid form of the compound in a solvent.[13]

For formulation development and understanding the biopharmaceutical properties of a drug, thermodynamic solubility is the more relevant parameter.[9]

Conclusion

While published quantitative data on the solubility of this compound is scarce, a thorough understanding of its chemical structure and the properties of related tetrazole compounds allows for a reasoned prediction of its solubility behavior. This guide provides the necessary theoretical background and a detailed, robust experimental protocol to enable researchers to accurately determine the thermodynamic solubility of this compound in a variety of solvents. The data generated using this methodology will be invaluable for guiding further research and development efforts, including formulation design, preclinical studies, and ultimately, the successful advancement of this compound as a potential therapeutic agent.

References

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 45(11), 1-25.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec Content Hub.
  • Lund University Publications. (n.d.).
  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • World Health Organization. (2018).
  • Uppadhayay, et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics.
  • Thien, B., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Mohammed, J. H. (2025). Biological activities importance of Tetrazole derivatives.
  • ChemicalBook. (n.d.). 1-Phenyltetrazole-5-thiol CAS#: 86-93-1.
  • Taylor & Francis Online. (n.d.). Tetrazole – Knowledge and References.
  • Autechre. (n.d.). This compound, 95% Purity, C10H10N4OS, 5 grams.
  • Al-Masoudi, N. A., & Al-Salihi, A. A. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142.
  • ResearchGate. (2024).
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • Hit2Lead. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • Cheméo. (n.d.). Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1).
  • National Institute of Standards and Technology. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST Chemistry WebBook.

Sources

A Comprehensive Technical Guide to 1-Phenyl-1H-tetrazole-5-thiol Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This in-depth technical guide serves as a vital resource for researchers, medicinal chemists, and drug development professionals engaged with the versatile scaffold of 1-phenyl-1H-tetrazole-5-thiol (PTT). The tetrazole ring is a key pharmacophore in modern drug discovery, acting as a metabolically stable bioisostere for carboxylic acid and cis-amide groups.[1][2] The addition of a thiol group at the 5-position and a phenyl ring at the 1-position creates a unique chemical entity with a broad spectrum of biological activities, making its derivatives prime candidates for therapeutic development. This document provides a comprehensive review of the synthesis, chemical properties, and pharmacological applications of PTT derivatives, grounded in authoritative scientific literature.

The Core Scaffold: Synthesis and Chemical Properties

The foundational molecule, 1-phenyl-1H-tetrazole-5-thiol, is most commonly synthesized via a 1,3-dipolar cycloaddition reaction.[3] This cornerstone of heterocyclic chemistry typically involves the reaction of phenyl isothiocyanate with sodium azide.[4][5] The reaction proceeds efficiently, often in an aqueous medium, to form the tetrazole ring.[4][5][6] Patents have detailed methods for large-scale production, achieving high yields by controlling reaction temperature and time, often without the need for a catalyst.[7]

Key Chemical Properties:

  • Tautomerism: 1-Phenyl-1H-tetrazole-5-thiol exists in a tautomeric equilibrium between the thiol form and the thione form (1-phenyltetrazoline-5-thione).[8] This duality is crucial to its reactivity and interaction with biological targets.

  • Acidity: The proton on the thiol group is acidic, with a pKa value comparable to that of carboxylic acids, which is a key feature of its role as a bioisostere.[2][9] This allows it to readily form salts, such as sodium 1-phenyl-1H-tetrazole-5-thiolate, enhancing its aqueous solubility.[3]

  • Reactivity: The thiol group is a potent nucleophile, making it an ideal handle for synthetic modification.[3] Common derivatization strategies involve S-alkylation and S-acylation to generate a diverse library of compounds for biological screening.[4]

General Synthetic Protocol for 1-Phenyl-1H-tetrazole-5-thiol (PTT)

This protocol outlines the fundamental synthesis from phenyl isothiocyanate and sodium azide, a method widely cited for its efficiency and high yield.[4][5]

Materials:

  • Phenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Pyridine

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1 mmol) in a mixture of water (3 mL) and pyridine (3 mmol).

  • Carefully add sodium azide (1.2 mmol) to the solution portion-wise. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath and acidify to pH 2-3 with concentrated HCl to precipitate the product.

  • Collect the white solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then with diethyl ether to remove any unreacted starting material and impurities.

  • Dry the product under vacuum to obtain pure 1-phenyl-1H-tetrazole-5-thiol.

Expected Yield: 80-95%.[5]

Derivatization Strategies: Expanding the Chemical Space

The true potential of the PTT scaffold lies in its derivatization. The nucleophilic thiol group serves as the primary point for modification, allowing for the introduction of a wide array of functional groups to modulate the compound's physicochemical and pharmacological properties.

S-Alkylation and S-Acylation

The most common derivatization involves the reaction of PTT with various electrophiles.

  • S-Alkylation: Reaction with alkyl halides (e.g., chloroacetone, phenacyl bromide) in the presence of a base yields S-alkylated derivatives.[4]

  • Further Modification: These initial derivatives can be further elaborated. For instance, an ethyl acetate derivative can be reacted with hydrazine to form a hydrazide, which can then be condensed with various aldehydes to create a diverse set of Schiff bases.[4]

Below is a diagram illustrating the general workflow for synthesizing and diversifying PTT derivatives.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization at Thiol Group cluster_screening Biological Evaluation A Phenyl Isothiocyanate + Sodium Azide B 1-Phenyl-1H-tetrazole-5-thiol (PTT Core) A->B Cycloaddition (H₂O, Pyridine) C PTT Core D S-Alkylated Derivatives (e.g., Esters, Ketones) C->D Alkylation (R-X, Base) E Hydrazide Intermediate D->E Hydrazinolysis (N₂H₄) F Schiff Bases & Other Final Derivatives E->F Condensation (Aldehydes) G Final Derivatives H In Vitro Screening (Antimicrobial, Anticancer) G->H Bioassays I Lead Compound Identification H->I SAR Analysis

Caption: Workflow for PTT synthesis, derivatization, and screening.

Pharmacological Applications and Biological Activities

Derivatives of 1-phenyl-1H-tetrazole-5-thiol have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.[9]

Antimicrobial Activity

A significant body of research highlights the antibacterial and antifungal properties of PTT derivatives.[3][10][11]

  • Antibacterial Action: Numerous studies have synthesized novel PTT derivatives and tested them against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4] Certain S-alkylated derivatives and their subsequent Schiff base and pyrazole adducts have shown potent inhibitory activity, in some cases comparable to standard antibiotics.[4] Metal complexes of PTT derivatives, particularly with copper(II) and cobalt(II), have also shown enhanced antimicrobial potential compared to the free ligands.[11]

  • Mechanism of Action: While not fully elucidated for all derivatives, proposed mechanisms include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, supported by molecular docking studies.[10]

Anticancer Activity

The tetrazole scaffold is frequently employed in the design of novel anticancer agents.[1] Derivatives of PTT are no exception, with several studies reporting significant cytotoxic activity against various cancer cell lines.[1][3]

  • Structure-Activity Relationship (SAR): The nature of the substituent attached to the thiol group plays a critical role in the anticancer potency. For example, the introduction of specific aromatic or heterocyclic moieties can significantly enhance activity.

  • Enzyme Inhibition: Some derivatives have been investigated as inhibitors of key signaling proteins involved in cancer progression, such as phosphoinositide 3-kinase (PI3Kα).[12]

The table below summarizes representative biological activities of selected PTT derivatives from the literature.

Compound ClassSpecific Derivative ExampleTarget Organism/Cell LineObserved ActivityReference
S-Alkylated2-((1-phenyl-1H-tetrazol-5-yl)thio)acetophenoneE. coli, S. aureusHigh inhibition activity[4]
Schiff BasesProduct of PTT-hydrazide and aromatic aldehydesE. coli, S. aureusMaximum antibacterial activity[4]
Pyrazole AdductsCyclization product of PTT-hydrazideE. coli, S. aureusHighest inhibition activity[4]
Metal Complexes[Cu(PTMN)ClH₂O] (PTMN is a Schiff base ligand)Various bacterial strainsEnhanced antimicrobial potential[11]
Thiazole HybridsThiazole-sulfonamide derivativesOvarian cancer (OVCAR-4)IC₅₀ = 1.569 µM[12]
Other Therapeutic and Industrial Applications

Beyond antimicrobial and anticancer effects, the PTT scaffold has found other uses:

  • Anti-inflammatory Activity: Certain derivatives have shown potent anti-inflammatory effects in animal models.[2][13]

  • Corrosion Inhibition: The parent compound, 1-phenyl-1H-tetrazole-5-thiol, is an effective corrosion inhibitor, particularly for aluminum in acidic solutions.[14][15]

  • Reagent in Organic Synthesis: It is used as a reagent in complex organic syntheses, such as in the preparation of the cytotoxic agent Microcarpalide.[14]

Future Perspectives and Conclusion

The 1-phenyl-1H-tetrazole-5-thiol scaffold is a privileged structure in medicinal chemistry. Its straightforward synthesis, versatile reactivity, and favorable pharmacokinetic profile make it an attractive starting point for the development of new therapeutic agents. The diverse biological activities, ranging from potent antimicrobial to significant anticancer effects, underscore its importance.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these derivatives exert their biological effects.

  • Rational Drug Design: Utilizing computational and molecular docking studies to design next-generation derivatives with enhanced potency and selectivity.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties for better in vivo efficacy.

This guide provides a solid foundation for professionals in the field, summarizing the key synthetic methodologies and pharmacological insights necessary to harness the full potential of this remarkable class of compounds.

References

  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142. [Link]

  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Semantic Scholar. [Link]

  • 1-Phenyl-1H-tetrazole-5-thiol. (n.d.). Pharmaffiliates. [Link]

  • Effect of solvent and base in the reaction of phenyl isothiocyanate and sodium azide at rt a. (n.d.). ResearchGate. [Link]

  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. (2024). ResearchGate. [Link]

  • Geronikaki, A., & Poroikov, V. (2016). Tetrazole Derivatives as Promising Anticancer Agents. Current medicinal chemistry, 23(26), 2841–2863. [Link]

  • Rahi, V., Kaur, N., Kumar, S., & Arora, P. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 13, 42-53. [Link]

  • Mariyam, S., et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Oriental Journal of Chemistry, 34(3). [Link]

  • Zhang, W., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(10), 1695. [Link]

  • A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. (2012). ResearchGate. [Link]

  • Chai, S. (2018). Preparation method for 1-phenyl-5-mercaptotetrazole. SciSpace. [Link]

  • RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. (2024). ResearchGate. [Link]

  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research, 45(2), 142-151. [Link]

  • Al-Warhi, T., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Scientific Reports, 13(1), 17869. [Link]

Sources

The Phenyltetrazole Core: A Technical Guide to its Discovery, Synthesis, and Enduring Impact in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Nitrogen-Rich Heterocycle

Within the vast arsenal of scaffolds available to the medicinal chemist, the tetrazole ring—a five-membered heterocycle containing four nitrogen atoms and one carbon—holds a place of particular significance. Though not found in nature, its synthetic accessibility and unique physicochemical properties have rendered it a "privileged structure" in drug design.[1] The introduction of a phenyl group to this core, creating phenyltetrazoles, further expands its utility, bestowing favorable pharmacokinetic profiles and enabling diverse biological activities. This guide provides an in-depth exploration of the phenyltetrazole moiety, from its serendipitous discovery to its modern-day applications as a cornerstone of blockbuster pharmaceuticals. We will delve into the evolution of its synthesis, explaining the causality behind common experimental choices, and examine its storied history in the realm of drug development, offering a technical yet accessible narrative for researchers, scientists, and drug development professionals.

Part 1: A Historical Perspective on the Genesis of Phenyltetrazoles

The journey of the tetrazole ring begins in 1885 with the work of Swedish chemist J. A. Bladin. While investigating derivatives of dicyanophenylhydrazine, he unexpectedly synthesized a novel compound with the formula C₈H₅N₅.[2] This was the first recorded instance of a tetrazole derivative, which he aptly named for its four nitrogen atoms. This initial discovery, however, did not immediately open the floodgates to widespread synthetic exploration. For several decades, the chemistry of tetrazoles remained a relatively niche area of study.

A pivotal moment in tetrazole synthesis arrived in the early 20th century with the development of the [3+2] cycloaddition reaction, a concept introduced by Huisgen. This powerful transformation, involving the reaction of a 1,3-dipole (an azide) with a dipolarophile (a nitrile), provided a more general and efficient route to the tetrazole core. However, the initial protocols often relied on the use of highly toxic and explosive hydrazoic acid, which significantly limited their practical application in many laboratories.

The landscape of tetrazole synthesis was dramatically reshaped in the mid-20th century. A significant breakthrough came with the development of a safer, more convenient protocol that utilized sodium azide and a Brønsted acid catalyst, such as ammonium chloride, in a high-boiling polar aprotic solvent like dimethylformamide (DMF).[3] This seemingly simple modification democratized tetrazole synthesis, making these valuable compounds readily accessible and paving the way for the extensive investigation of their biological properties. It is this fundamental cycloaddition approach that remains the bedrock of 5-phenyltetrazole synthesis to this day.

Part 2: The Synthesis of Phenyltetrazole Isomers: A Tale of Two Regiochemistries

The substitution pattern on the tetrazole ring is critical to its function. Phenyltetrazoles primarily exist as two key isomers: 5-phenyl-1H-tetrazole and 1-phenyl-1H-tetrazole. The synthetic routes to these isomers are distinct and rely on different starting materials and mechanistic pathways.

The Cornerstone Synthesis: 5-Phenyl-1H-tetrazole via [3+2] Cycloaddition

The most prevalent method for the synthesis of 5-phenyl-1H-tetrazole is the [3+2] cycloaddition of benzonitrile with an azide source. This reaction is a testament to the elegance and efficiency of click chemistry.

Diagram 1: General Synthesis of 5-Phenyl-1H-tetrazole

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product Benzonitrile Benzonitrile Phenyltetrazole 5-Phenyl-1H-tetrazole Benzonitrile->Phenyltetrazole [3+2] Cycloaddition SodiumAzide Sodium Azide (NaN3) SodiumAzide->Phenyltetrazole Catalyst Acid Catalyst (e.g., NH4Cl, ZnBr2) Catalyst->Phenyltetrazole Solvent Solvent (e.g., DMF) Solvent->Phenyltetrazole Heat Heat Heat->Phenyltetrazole

Caption: Workflow for the synthesis of 5-phenyl-1H-tetrazole.

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol is a generalized representation of the widely used method employing sodium azide and an acid catalyst.

Materials:

  • Benzonitrile

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl) or Zinc Bromide (ZnBr₂)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzonitrile (1.0 eq) in DMF.

  • Addition of Reagents: To the stirred solution, add sodium azide (1.2-1.5 eq) and the acid catalyst, such as ammonium chloride (1.2-1.5 eq).

  • Reaction: Heat the mixture to 100-120 °C. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the consumption of the starting nitrile is observed (usually several hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice water.

  • Precipitation: Acidify the aqueous solution to a pH of ~2 with concentrated HCl. This protonates the tetrazolate anion, causing the less soluble 5-phenyl-1H-tetrazole to precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-phenyl-1H-tetrazole.

Causality Behind Experimental Choices:

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent. Its high boiling point allows for the elevated temperatures often required for this reaction. Furthermore, its polarity helps to dissolve the ionic reagents (sodium azide, ammonium chloride) and the organic starting material (benzonitrile), creating a homogenous reaction environment.

  • Acid Catalyst (NH₄Cl or Lewis Acids): The cycloaddition is significantly accelerated by the presence of an acid. Brønsted acids (like NH₄Cl which provides H⁺) or Lewis acids (like Zn²⁺) coordinate to the nitrogen atom of the nitrile.[4] This coordination polarizes the carbon-nitrogen triple bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide anion.[4][5] This activation of the nitrile is the key to achieving reasonable reaction rates.[4]

  • Acidic Work-up: The product of the cycloaddition is the tetrazolate anion. Acidification is crucial to protonate this anion, forming the neutral 1H-tetrazole which is significantly less soluble in water, allowing for its isolation by precipitation.

An Alternative Pathway: Synthesis of 1-Phenyl-1H-tetrazole

The synthesis of the 1-phenyl isomer requires a different approach, typically starting from aniline or its derivatives. This method constructs the tetrazole ring from a primary amine, an orthoformate, and sodium azide.

Diagram 2: General Synthesis of 1-Phenyl-1H-tetrazole

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product Aniline Aniline Phenyltetrazole 1-Phenyl-1H-tetrazole Aniline->Phenyltetrazole Multi-step Reaction Orthoformate Triethyl Orthoformate Orthoformate->Phenyltetrazole SodiumAzide Sodium Azide (NaN3) SodiumAzide->Phenyltetrazole Catalyst Catalyst (e.g., Yb(OTf)3) Catalyst->Phenyltetrazole Solvent Solvent Solvent->Phenyltetrazole

Caption: Workflow for the synthesis of 1-phenyl-1H-tetrazole.

Experimental Protocol: General Synthesis of 1-Substituted 1H-Tetrazoles

This protocol, adapted from literature procedures, outlines the synthesis of 1-substituted tetrazoles from primary amines.[6][7]

Materials:

  • Aniline (or other primary amine)

  • Triethyl Orthoformate

  • Sodium Azide (NaN₃)

  • Ytterbium (III) Triflate (Yb(OTf)₃) or another suitable catalyst

  • Solvent (e.g., Acetonitrile)

Procedure:

  • Reaction Setup: To a flask containing the primary amine (1.0 eq) and triethyl orthoformate (1.2 eq), add the catalyst (e.g., Yb(OTf)₃, catalytic amount).

  • Intermediate Formation: The mixture is typically stirred at an elevated temperature to form an intermediate imidate.

  • Azide Addition: After the formation of the intermediate, sodium azide (1.2-1.5 eq) is added to the reaction mixture.

  • Cyclization: The reaction is continued at an elevated temperature to facilitate the cyclization to the tetrazole ring.

  • Work-up and Purification: The work-up procedure typically involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography to isolate the 1-substituted tetrazole.

Causality Behind Experimental Choices:

  • Orthoformate Reagent: Triethyl orthoformate serves as a one-carbon source, reacting with the primary amine to form an intermediate that is susceptible to reaction with the azide.

  • Catalyst: Lewis acid catalysts like Yb(OTf)₃ are often employed to activate the reagents and facilitate the multi-step reaction sequence.

Part 3: The Pharmacological Significance of Phenyltetrazoles

The true value of the phenyltetrazole scaffold lies in its profound impact on medicinal chemistry. Its unique properties make it an attractive moiety for designing drugs with improved therapeutic profiles.

A Bioisostere of Carboxylic Acids

One of the most important roles of the tetrazole ring in drug design is as a bioisostere for the carboxylic acid group.[8] The 1H-tetrazole moiety has a pKa that is very similar to that of a carboxylic acid, meaning it is also acidic and can exist as an anion at physiological pH.[5] This allows it to mimic the interactions of a carboxylate group with biological targets, such as forming salt bridges or hydrogen bonds. However, the tetrazole group offers several advantages over a carboxylic acid:

  • Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.

  • Lipophilicity: The tetrazole can increase the lipophilicity of a molecule compared to the corresponding carboxylic acid, which can improve its ability to cross cell membranes and enhance its pharmacokinetic properties.

  • Tissue Distribution: The different physicochemical properties of the tetrazole can lead to altered tissue distribution, which can be beneficial for targeting specific organs or reducing off-target effects.

Phenyltetrazoles in Action: The "Sartan" Revolution in Hypertension

Perhaps the most prominent and commercially successful application of the phenyltetrazole scaffold is in the development of angiotensin II receptor blockers (ARBs), a class of drugs widely used to treat hypertension. These drugs, often referred to as "sartans," typically feature a biphenyl-tetrazole moiety. The tetrazole group is crucial for their activity, as it mimics the C-terminal carboxylate of angiotensin II, allowing for strong binding to the AT₁ receptor.

The development of these drugs, such as Losartan and Valsartan, revolutionized the management of high blood pressure. The phenyltetrazole group in these molecules is a key pharmacophore responsible for their high affinity and selectivity for the AT₁ receptor.

Table 1: Binding Affinities of Phenyltetrazole-Containing Angiotensin Receptor Blockers (ARBs) to the AT₁ Receptor

DrugKey Structural FeatureBinding Affinity (pKi/Kd)Reference(s)
Losartan Imidazole ringpKi: 7.17 ± 0.07[9]
Valsartan Acyl grouppKi: 7.65 ± 0.12; Kd: 1.44 nmol/l[9][10]
Irbesartan Spirocyclopentane ringLowest Kd (highest affinity)[2][11]
Candesartan Benzimidazole ringpKi: 8.61 ± 0.21[9]
Telmisartan Two benzimidazole ringspKi: 8.19 ± 0.04[9]

Note: pKi is the negative logarithm of the inhibition constant (Ki), and Kd is the dissociation constant. Higher pKi values and lower Kd values indicate higher binding affinity.

The data in Table 1 clearly demonstrates the high affinity of these phenyltetrazole-containing drugs for the AT₁ receptor. The subtle structural differences between the various "sartans" lead to variations in their binding affinities, which can translate to differences in their clinical profiles.[11] For instance, irbesartan often exhibits the highest binding affinity among these ARBs.[2][11]

Beyond Hypertension: A Scaffold of Diverse Biological Activity

The utility of the phenyltetrazole core extends far beyond the treatment of hypertension. Its versatile nature has led to its incorporation into compounds with a wide range of biological activities:

  • Anticancer Activity: Researchers have synthesized 1-benzyloxy-5-phenyltetrazole derivatives that have shown potent inhibitory activity against androgen receptor-dependent prostate cancer cells, with some compounds exhibiting IC₅₀ values below 50 nM.[12] Other studies have identified (tetrazol-5-yl)methylindole derivatives with significant activity against human liver carcinoma cell lines.[13]

  • Antibacterial and Antifungal Activity: Numerous studies have reported the synthesis of phenyltetrazole derivatives with promising antimicrobial properties.[1] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14]

  • Anticonvulsant Activity: The historical use of pentylenetetrazol, a fused phenyltetrazole derivative, to induce seizures in research has paradoxically also spurred the investigation of other tetrazole derivatives as potential anticonvulsant agents.[13]

Conclusion: An Enduring Legacy and a Promising Future

From its humble beginnings as an unexpected product of a 19th-century chemical reaction, the phenyltetrazole scaffold has evolved into a cornerstone of modern medicinal chemistry. The development of robust and safe synthetic methods has made this versatile core readily available, allowing for its widespread exploration in drug discovery programs. Its ability to act as a metabolically stable bioisostere for the carboxylic acid group has been a game-changer, most notably in the creation of the "sartan" class of antihypertensive drugs.

The continued emergence of phenyltetrazole-containing compounds with potent anticancer, antibacterial, and other therapeutic activities demonstrates that the full potential of this remarkable heterocycle is still being uncovered. As our understanding of disease biology deepens and synthetic methodologies become even more sophisticated, the phenyltetrazole core is poised to remain a vital tool for the development of the next generation of innovative medicines.

References

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]

  • Binding affinities (Kd) of eight ARBs including Exp3174, which is an active metabolite of losartan. ResearchGate. [Link]

  • Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects. PMC - NIH. [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central. [Link]

  • An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Binding of valsartan to mammalian angiotensin AT1 receptors. PubMed. [Link]

  • tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

  • Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype. SciSpace. [Link]

  • Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst. Organic Chemistry Portal. [Link]

  • A plausible mechanism of [3 + 2] cycloaddition of nitriles and sodium azide catalyzed with mAlPO4. ResearchGate. [Link]

  • 1H-Tetrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 5-substituted 1H-tetrazoles using natural and reusable Natrolite zeolite. Soran University. [Link]

  • What is the preferred angiotensin (AT) receptor affinity, AT1 vs AT2, for antihypertensive medications in patients with hypertension?. Dr.Oracle. [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega - ACS Publications. [Link]

  • Synthesis of 1‐Phenyl‐1H‐tetrazole in the presence of Fe3O4@SiO2/aza‐crown.. ResearchGate. [Link]

  • Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. [Link]

  • A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Revista de Chimie. [Link]

  • (PDF) Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. ResearchGate. [Link]

  • Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. PubMed. [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH. [Link]

  • 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells. PubMed. [Link]

  • Some reported antibacterial compounds possessing tetrazole,... ResearchGate. [Link]

  • Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Laboratory Synthesis of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tetrazole Thioethers

The tetrazole ring is a key structural motif in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acid groups, which can enhance the pharmacokinetic profile of drug candidates.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The target molecule, 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone, belongs to the class of tetrazole thioethers. The introduction of a thioether linkage at the 5-position of the tetrazole ring provides a versatile scaffold for further chemical modification, making it a valuable intermediate in the synthesis of more complex bioactive molecules.[4] This document provides a detailed protocol for the laboratory-scale synthesis of this compound, grounded in established chemical principles.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step process. The initial and crucial step is the formation of the core heterocyclic precursor, 1-phenyl-1H-tetrazole-5-thiol. This is followed by a nucleophilic substitution reaction where the thiol is alkylated using chloroacetone to yield the final product. This S-alkylation is a common and effective method for forming thioether bonds with tetrazole-5-thiones.[5]

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: S-Alkylation Phenylisothiocyanate Phenylisothiocyanate Reaction1 [2+3] Cycloaddition (Water) Phenylisothiocyanate->Reaction1 Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Reaction1 Precursor 1-Phenyl-1H-tetrazole-5-thiol Reaction2 Nucleophilic Substitution Precursor->Reaction2 Reaction1->Precursor Chloroacetone Chloroacetone Chloroacetone->Reaction2 Final_Product This compound Reaction2->Final_Product caption Figure 1: Overall synthetic workflow.

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

This initial phase involves a [2+3] cycloaddition reaction between phenylisothiocyanate and sodium azide. This is a robust method for constructing the tetrazole ring system.[1][2]

Protocol: 1-Phenyl-1H-tetrazole-5-thiol

Materials:

  • Phenylisothiocyanate

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, filter funnel, and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylisothiocyanate and sodium azide in deionized water.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully and slowly acidify the reaction mixture with concentrated hydrochloric acid under constant stirring in a fume hood until the pH is acidic. This will protonate the thiol and cause it to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 1-phenyl-1H-tetrazole-5-thiol as a white crystalline powder.[6]

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (e.g., melting point, FTIR, ¹H-NMR). The melting point should be approximately 145 °C (with decomposition).[6]

Part 2: Synthesis of this compound

This step involves the S-alkylation of the synthesized 1-phenyl-1H-tetrazole-5-thiol with chloroacetone. The thiol acts as a nucleophile, displacing the chloride from chloroacetone to form the desired thioether linkage.[7]

Protocol: this compound

Materials:

  • 1-Phenyl-1H-tetrazole-5-thiol (from Part 1)

  • Chloroacetone

  • A suitable solvent (e.g., acetone, ethanol)

  • A weak base (e.g., potassium carbonate, sodium bicarbonate)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the 1-phenyl-1H-tetrazole-5-thiol in a suitable solvent such as acetone in a round-bottom flask.

  • Base Addition: Add a weak base (e.g., potassium carbonate) to the solution. The base will deprotonate the thiol, forming a more potent thiolate nucleophile.

  • Alkylation: To the stirring solution, add chloroacetone dropwise at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete, filter off the base. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound. A high yield of approximately 92% has been reported for this reaction.[7]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)
1-Phenyl-1H-tetrazole-5-thiolC₇H₆N₄S178.2186-93-1~145 (dec.)
This compoundC₁₀H₁₀N₄OS234.2825803-68-3Not specified in sources

Application Notes & Troubleshooting

  • Causality of Reagent Choice: The use of a weak base like potassium carbonate in the S-alkylation step is crucial. It is strong enough to deprotonate the acidic thiol (pKa is generally in the range of thiols) to form the reactive thiolate anion but is not so strong as to cause side reactions with the chloroacetone, such as self-condensation.

  • Reaction Monitoring: Thin-layer chromatography is an indispensable tool for monitoring the progress of both synthetic steps. For the S-alkylation, the disappearance of the starting thiol and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

  • Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle it with extreme care in a well-ventilated fume hood, and avoid contact with metals. Chloroacetone is a lachrymator and is toxic; it should also be handled in a fume hood with appropriate personal protective equipment.

  • Purification Strategy: While recrystallization is often sufficient for purification, silica gel column chromatography may be necessary to achieve high purity, especially if side products are formed. A solvent system of ethyl acetate and hexane is a good starting point for developing a suitable elution gradient.

  • Tautomerism of the Precursor: It is important to note that 1-phenyl-1H-tetrazole-5-thiol can exist in tautomeric equilibrium with its thione form, 1-phenyl-1,2-dihydro-5H-tetrazole-5-thione.[8] However, under the alkylating conditions described, the reaction proceeds selectively at the sulfur atom.[5]

References

  • A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones. Bull. Korean Chem. Soc.2004 , 25(10), 1565-1566.

  • Tetrazoles: Synthesis and Biological Activity. Bentham Science Publishers.

  • (PDF) Tetrazoles: Synthesis and Biological Activity. ResearchGate.

  • Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research.

  • Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. PMC - NIH.

  • Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. Semantic Scholar.

  • US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds. Google Patents.

  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate.

  • 1-Phenyl-1H-tetrazole-5-thiol 98 86-93-1. Sigma-Aldrich.

  • Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. organic-chemistry.org.

  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate.

  • Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. PubMed.

  • Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. NIH.

  • 1-Phenyltetrazole-5-thiol Analytical Chemistry. Chongqing Chemdad Co., Ltd.

  • 1-Phenyl-1H-tetrazole-5-thiol, 99% 100 g. Thermo Scientific Chemicals.

  • 1H-Tetrazole-5-thiol, 1-phenyl-. NIST WebBook.

  • This compound. PubChem - NIH.

Sources

Application Note & Protocol: Comprehensive Purity Assessment of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

This document provides a detailed guide to the analytical techniques for determining the purity and confirming the identity of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone (PTTA). The integrity of active pharmaceutical ingredients (APIs) and research chemicals is paramount; impurities can significantly alter biological activity, toxicity, and overall study outcomes. PTTA, with the molecular formula C₁₀H₁₀N₄OS and a molecular weight of 234.28 g/mol , is a heterocyclic compound featuring a phenyl-tetrazole moiety linked to an acetone group via a thioether bridge.[1] The complexity of this structure necessitates a multi-faceted analytical approach to ensure a comprehensive purity profile.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the protocols are not just followed, but understood. We will detail a primary chromatographic method for quantitative purity determination and orthogonal spectroscopic and analytical techniques for structural confirmation and impurity identification. Furthermore, we will outline a forced degradation protocol, which is essential for developing a stability-indicating method and understanding the molecule's intrinsic stability.

Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name 1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-onePubChem CID 867892[1]
CAS Number 25803-68-3PubChem CID 867892[1]
Molecular Formula C₁₀H₁₀N₄OSPubChem CID 867892[1]
Molecular Weight 234.28 g/mol PubChem CID 867892[1]
Appearance White to pale cream crystals or powderInferred from related compounds[2]

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: For a non-volatile and potentially thermally labile molecule like PTTA, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity and impurity quantification. Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from structurally similar impurities. The method described below is designed to be a robust starting point for routine analysis and is foundational for a stability-indicating assay. A C18 column is selected for its versatility in retaining moderately polar compounds like PTTA. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and eluted within a reasonable runtime. UV detection is chosen due to the strong chromophores (phenyl and tetrazole rings) present in the molecule.

Experimental Protocol: HPLC Purity Method

Objective: To quantify the purity of PTTA and separate it from potential process-related impurities and degradation products.

A. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

B. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent resolution for a wide range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent peak shape for the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the compound from the reversed-phase column.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18.1-22 min: 30% BA controlled increase in organic solvent ensures the separation of impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 236 nm1-phenyltetrazole derivatives are known to have significant UV absorbance around this wavelength.[3]
Injection Volume 10 µLA small volume minimizes potential peak distortion.

C. Reagent and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Preparation (0.5 mg/mL): Accurately weigh approximately 12.5 mg of PTTA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Preparation (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the PTTA sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

D. System Suitability Test (SST) - A Self-Validating System:

  • Trustworthiness: Before sample analysis, the system's performance must be verified. This is achieved by injecting the standard solution five times and evaluating the following parameters. The system is only deemed suitable for analysis if all criteria are met.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating good column performance and lack of undesirable interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
Repeatability (RSD) ≤ 2.0% for peak area and retention timeConfirms the precision of the injector and the stability of the system.

E. Calculation:

  • Purity is determined by area normalization. The percentage purity is calculated by dividing the peak area of the main PTTA peak by the total area of all peaks in the chromatogram. % Purity = (Area_PTTA / Total_Area_All_Peaks) * 100

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase (A: H₂O+FA, B: ACN+FA) HPLC HPLC System (C18 Column, 30°C) MobilePhase->HPLC Standard Standard Solution (0.5 mg/mL) SST System Suitability Test (5 Injections of Standard) Standard->SST Sample Test Sample Solution (0.5 mg/mL) Analysis Sample Analysis Sample->Analysis Data Chromatogram Acquisition (DAD @ 236 nm) HPLC->Data SST->Analysis If SST Passes Calc Purity Calculation (% Area Normalization) Data->Calc

Caption: Workflow for HPLC purity assessment of PTTA.

Orthogonal & Confirmatory Techniques

Expertise & Causality: Relying on a single technique is insufficient for comprehensive purity assessment. Orthogonal methods, which rely on different chemical and physical principles, are essential for confirming identity and detecting impurities that may not be visible by the primary method. Mass spectrometry confirms molecular weight, NMR spectroscopy validates the chemical structure, and elemental analysis verifies the empirical formula.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful tool for identifying volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. It also serves as an excellent confirmatory technique for the molecular weight of the parent compound.[4] The PubChem entry for PTTA confirms the availability of GC-MS data, indicating its suitability for analysis.[1]

A. Protocol: GC-MS Analysis

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Sample Preparation: Prepare a ~100 µg/mL solution of PTTA in a volatile solvent like ethyl acetate.[4]

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at 1 mL/min.

    • Injector Temp: 250 °C.

    • Oven Program: 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[4]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temp: 230 °C.

    • Mass Range: m/z 40-500.

  • Data Interpretation: The resulting mass spectrum should show a molecular ion peak [M]⁺ at m/z 234, confirming the molecular weight. The fragmentation pattern can provide further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is unparalleled for unambiguous structure elucidation and confirmation.[3][5] Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. Any deviation from the expected spectrum or the presence of unexpected signals can indicate impurities.

A. Protocol: NMR Analysis

  • Instrumentation: 300 or 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of PTTA in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Data for related compounds often uses DMSO-d₆.[6][7]

  • Spectra Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

  • Expected Spectral Features:

NucleusExpected Chemical Shift (δ, ppm)Multiplicity / Assignment
¹H NMR ~7.6 - 7.8Multiplet, 5H (Phenyl protons)
~4.5Singlet, 2H (-S-CH₂ -C=O)
~2.2Singlet, 3H (-C(=O)-CH₃ )
¹³C NMR ~202Carbonyl carbon (C =O)
~154Tetrazole ring carbon (C -S)
~120 - 135Phenyl carbons (multiple signals)
~35Methylene carbon (-S-CH₂ -)
~28Methyl carbon (-CH₃ )
(Note: Shifts are estimates based on chemical principles and data from similar structures. Actual values may vary.)
Elemental Analysis (CHNS)

Rationale: Elemental analysis provides a fundamental check on the compound's composition. It quantifies the mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur. The experimental results must align with the theoretical values calculated from the molecular formula, providing a high degree of confidence in the sample's identity and purity, especially concerning inorganic salts or other non-carbon-containing impurities.

A. Protocol & Data Interpretation:

  • Instrumentation: A dedicated CHNS elemental analyzer.

  • Procedure: A small, precisely weighed amount of the sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

  • Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values.

ElementTheoretical Mass % (for C₁₀H₁₀N₄OS)
Carbon (C) 51.27%
Hydrogen (H) 4.30%
Nitrogen (N) 23.91%
Sulfur (S) 13.69%

Forced Degradation (Stress Testing)

Expertise & Causality: Understanding how a molecule degrades is a critical component of drug development. Forced degradation studies deliberately expose the compound to harsh conditions to produce potential degradants.[8][9] This process is essential for two reasons: 1) It helps elucidate the degradation pathways and the intrinsic stability of the molecule, and 2) It is used to prove that the primary analytical method (HPLC) is "stability-indicating," meaning it can separate the intact drug from any products that might form during its shelf life.[10] Tetrazole-containing compounds, for instance, have been noted to be susceptible to alkaline and photolytic degradation.[11]

Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and validate the HPLC method's stability-indicating properties.

A. General Procedure:

  • Prepare a stock solution of PTTA at a concentration of approximately 1 mg/mL.

  • For each condition below, mix the stock solution with the stressor agent.

  • After the specified time, neutralize the solution if necessary (e.g., acid with base, base with acid).

  • Dilute the final solution to the target concentration for HPLC analysis (e.g., 0.5 mg/mL).

  • Analyze by the validated HPLC method alongside an unstressed control sample.

  • Goal: Aim for 5-20% degradation of the main peak. Adjust time and temperature if degradation is too low or too high.

B. Stress Conditions:

ConditionReagent / MethodTypical ConditionsNeutralization
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)60 °C for 8 hours0.1 M Sodium Hydroxide (NaOH)
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)60 °C for 4 hours0.1 M Hydrochloric Acid (HCl)
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room Temperature for 24 hoursN/A
Thermal Dry Heat (Solid State)80 °C for 48 hoursN/A (dissolve in diluent)
Photolytic UV/Visible LightICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/m²)N/A (protect from light post-exposure)

C. Data Evaluation:

  • The HPLC chromatograms of the stressed samples should be examined. The peak for intact PTTA should be spectrally pure (as determined by DAD analysis) and well-resolved (Resolution > 2) from all degradation product peaks.

Visualization: Forced Degradation Workflowdot

Forced_Degradation cluster_stress Stress Conditions Acid Acidic (HCl, Heat) Neutralize Neutralize & Dilute to Target Conc. Acid->Neutralize Base Basic (NaOH, Heat) Base->Neutralize Oxidative Oxidative (H₂O₂) Oxidative->Neutralize Thermal Thermal (Dry Heat) Thermal->Neutralize Photo Photolytic (ICH Light) Photo->Neutralize PTTA PTTA Sample PTTA->Acid PTTA->Base PTTA->Oxidative PTTA->Thermal PTTA->Photo HPLC Analyze via Stability- Indicating HPLC Method Neutralize->HPLC Report Evaluate Peak Purity & Resolution HPLC->Report

Sources

Application Notes and Protocols for 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, the quest for versatile and efficient building blocks is paramount for the construction of complex molecular architectures, particularly those with potential biological activity. 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone emerges as a highly valuable intermediate, possessing a unique combination of reactive functional groups that can be strategically exploited for the synthesis of a diverse array of heterocyclic compounds.

The structure of this compound incorporates a tetrazole ring, a thioether linkage, and a reactive acetone moiety. The tetrazole ring is a well-established bioisostere for carboxylic acids and amides, often enhancing the metabolic stability and pharmacokinetic profile of drug candidates.[1][2] The thioether linkage provides a handle for further functionalization, while the α-keto group is a linchpin for various cyclization and condensation reactions.

Derivatives of 1-phenyl-1H-tetrazole-5-thiol have demonstrated significant potential, with some exhibiting antibacterial activity.[3] Furthermore, the broader class of tetrazole-containing compounds has found applications across medicinal chemistry, including the development of antihypertensive, antiallergic, and antibiotic agents. This application note provides detailed protocols for the synthesis of this compound and its subsequent utilization as a key intermediate in the synthesis of pyrazole and thiazole derivatives, two classes of heterocycles with profound importance in drug discovery.[4][5][6]

Synthesis of the Intermediate: this compound

The synthesis of the title intermediate is a straightforward two-step process commencing from readily available starting materials. The initial step involves the formation of 1-phenyl-1H-tetrazole-5-thiol, which is subsequently alkylated with chloroacetone.

Part 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

This procedure is based on the well-established reaction of phenylisothiocyanate with sodium azide.[3]

Reaction Scheme:

Synthesis_of_1_Phenyl_1H_tetrazole_5_thiol start Phenylisothiocyanate + Sodium Azide (NaN3) conditions [H2O, Reflux] start->conditions product 1-Phenyl-1H-tetrazole-5-thiol conditions->product

Caption: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol.

Materials:

  • Phenylisothiocyanate

  • Sodium azide (NaN₃)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium azide (1.0 eq) in deionized water.

  • Addition of Phenylisothiocyanate: To the stirred solution, add phenylisothiocyanate (1.0 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the product.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

  • Purification: Recrystallize the crude product from ethanol to afford pure 1-phenyl-1H-tetrazole-5-thiol.

Part 2: Synthesis of this compound

This step involves the S-alkylation of the synthesized thiol with chloroacetone.[3]

Reaction Scheme:

Synthesis_of_Intermediate start 1-Phenyl-1H-tetrazole-5-thiol + Chloroacetone conditions [Base (e.g., K2CO3), Acetone, Reflux] start->conditions product This compound conditions->product

Caption: Synthesis of the title intermediate.

Materials:

  • 1-Phenyl-1H-tetrazole-5-thiol

  • Chloroacetone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Chromatography column

Protocol:

  • Reaction Setup: To a solution of 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Chloroacetone: Stir the suspension vigorously and add chloroacetone (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a solid.

Application Protocol 1: Synthesis of a Pyrazole Derivative

The α-keto-thioether moiety in this compound can be considered a 1,3-dicarbonyl equivalent. As such, it can undergo a Knorr-type pyrazole synthesis upon reaction with hydrazine.[7][8][9]

Reaction Scheme:

Pyrazole_Synthesis start This compound + Hydrazine Hydrate conditions [Ethanol, Acetic Acid (cat.), Reflux] start->conditions product 5-Methyl-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazole conditions->product

Caption: Knorr-type pyrazole synthesis.

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Glacial acetic acid

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Reagents: Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the pyrazole product by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add cold deionized water to precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Mechanism and Rationale: The reaction proceeds via an initial condensation of the hydrazine with the ketone carbonyl to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring. The acidic catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.

Application Protocol 2: Synthesis of a Thiazole Derivative

The α-keto-thioether functionality also serves as a precursor for the Hantzsch thiazole synthesis. In this case, the tetrazolylthiolate acts as the leaving group in the cyclization step.[10][11]

Reaction Scheme:

Thiazole_Synthesis start This compound + Thiourea conditions [Ethanol, Reflux] start->conditions product 2-Amino-4-methyl-5-[(1-phenyl-1H-tetrazol-5-yl)thio]thiazole conditions->product

Caption: Hantzsch-type thiazole synthesis.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (saturated)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize any acid formed and to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed for further purification.

Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the carbonyl carbon of the acetone moiety. This is followed by an intramolecular cyclization where one of the amino groups of thiourea attacks the carbon bearing the tetrazolylthio group, leading to the displacement of the 1-phenyl-1H-tetrazol-5-thiolate as a leaving group and the formation of the thiazole ring.

Data Summary

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical YieldPhysical Appearance
1-Phenyl-1H-tetrazole-5-thiolC₇H₆N₄S178.22>90%White solid
This compoundC₁₀H₁₀N₄OS234.2885-95%Solid
5-Methyl-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazoleC₁₁H₁₀N₆S258.3070-85%Solid
2-Amino-4-methyl-5-[(1-phenyl-1H-tetrazol-5-yl)thio]thiazoleC₁₁H₁₀N₆S₂290.3765-80%Solid

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in thiol synthesis Incomplete reaction or loss during work-up.Ensure complete reaction by monitoring with TLC. Perform acidification slowly and with cooling to maximize precipitation.
Low yield in alkylation step Incomplete reaction or side reactions.Use anhydrous solvents and reagents. Ensure the base is of good quality. Monitor the reaction closely to avoid prolonged heating and decomposition.
Incomplete cyclization Insufficient reaction time or temperature.Increase reflux time and monitor by TLC. A stronger acid catalyst (for pyrazole synthesis) or a higher boiling point solvent could be considered.
Difficulty in product isolation Product is soluble in the work-up solvent.If the product is water-soluble, extract with an appropriate organic solvent (e.g., ethyl acetate) before concentrating.
Impure product after filtration Co-precipitation of starting materials or byproducts.Optimize recrystallization solvent system. Column chromatography may be necessary for highly impure samples.

Conclusion

This compound is a readily accessible and highly versatile intermediate for the synthesis of biologically relevant heterocyclic compounds. The protocols detailed herein for the synthesis of pyrazole and thiazole derivatives showcase its utility as a scaffold for generating molecular diversity. The straightforward nature of these reactions, coupled with the potential for further functionalization of the resulting heterocycles, makes this intermediate a valuable tool for researchers in medicinal chemistry and drug development. The provided protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired outcomes.

References

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142.
  • IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 8(5).*
  • ResearchGate. Hantzsch synthesis of thiazole from α-haloketones and thioamides. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Knorr Pyrazole Synthesis. [Link]

  • Semantic Scholar. Rishiram Prajuli.pmd. [Link]

  • Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ResearchGate. (PDF) A one-step synthesis of pyrazolone. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • bepress. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • Organic Syntheses Procedure. Acetone hydrazone. [Link]

  • ACS Publications. Tetrazoles via Multicomponent Reactions. [Link]

  • YouTube. synthesis of thiazoles. [Link]

  • ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Link]

  • NIH. Tetrazoles via Multicomponent Reactions. [Link]

  • ResearchGate. Scheme 1: Reaction of phenylhydrazine with acetone. [Link]

  • NIH. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. [Link]

  • Organic Syntheses Procedure. Ethanone, 1-phenyl-, hydrazone. [Link]

Sources

Application Notes and Protocols for the Antibacterial Screening of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Tetrazole Scaffolds in Antibacterial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1][2] Tetrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antibacterial properties.[1][3][4] The tetrazole ring, a bioisostere of the carboxylic acid group, enhances metabolic stability and modulates physicochemical properties, making it an attractive moiety for drug design.[5][6] The compound of interest, 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone, belongs to the class of 5-thio-substituted tetrazoles. The introduction of a thioether linkage and an acetone group at the 5-position of the phenyl-tetrazole core presents a unique chemical architecture that warrants thorough investigation for its antibacterial potential.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the in vitro antibacterial activity of this compound. The methodologies described herein are grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and reliable data.[8][9][10] We will delve into the causality behind experimental choices, providing not just a series of steps, but a framework for critical thinking in the screening process.

Part 1: Physicochemical Characterization and Preparation of the Test Compound

A fundamental prerequisite for any biological screening is the thorough characterization and appropriate preparation of the test article.

1.1. Compound Profile: this compound

PropertyDataSource
Molecular Formula C₁₀H₁₀N₄OS[11]
Molecular Weight 234.28 g/mol [11]
Appearance White to off-white crystalline powder (Predicted based on related compounds)[12]
Solubility Soluble in ethanol, acetone, chloroform, and methanol; sparingly soluble in water.[13]

1.2. Protocol for Stock Solution Preparation

The solubility profile dictates the choice of solvent for creating a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common choice for its broad solvency and compatibility with most screening assays at low final concentrations (<1% v/v).

Protocol Steps:

  • Weighing: Accurately weigh 10 mg of this compound using a calibrated analytical balance.

  • Solubilization: Transfer the compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, molecular biology grade DMSO to achieve a stock concentration of 10 mg/mL.

  • Vortexing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication step may be employed if dissolution is slow.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage vial. This is crucial to prevent contamination of the subsequent bacterial cultures.

  • Storage: Store the stock solution at -20°C. For working solutions, it is advisable to prepare fresh dilutions to avoid degradation.

Causality and Expertise: The choice of DMSO is a balance between solubilizing a potentially hydrophobic compound and minimizing solvent-induced toxicity to the bacteria. The final concentration of DMSO in the assay must be kept below a level that affects bacterial growth (typically ≤1%), which is why a high-concentration stock is prepared. A solvent toxicity control is a mandatory part of the experimental design to validate that any observed antibacterial effect is due to the compound itself and not the solvent.

Part 2: Preliminary Antibacterial Screening - The Agar Disk Diffusion Method

The agar disk diffusion method is a widely used qualitative or semi-quantitative technique for initial screening. It provides a rapid visual assessment of a compound's ability to inhibit bacterial growth. The protocol must adhere to CLSI document M02 standards for performance.[9][10][14]

2.1. Principle of the Method

A standardized bacterial inoculum is spread over the surface of a Mueller-Hinton Agar (MHA) plate. Paper disks impregnated with a known concentration of the test compound are placed on the agar surface. During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[15] The diameter of this zone is proportional to the susceptibility of the organism to the compound.

2.2. Experimental Workflow: Agar Disk Diffusion

Agar_Disk_Diffusion cluster_prep Preparation cluster_application Application & Incubation cluster_analysis Analysis Bact_Culture 1. Grow bacterial culture (e.g., S. aureus, E. coli) in broth to log phase. Inoculum 2. Adjust culture turbidity to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Bact_Culture->Inoculum MHA_Plate 3. Inoculate Mueller-Hinton Agar (MHA) plate uniformly with a sterile swab. Inoculum->MHA_Plate Disk_Place 5. Place disks on inoculated MHA plate, including controls (Positive, Negative). MHA_Plate->Disk_Place Disk_Prep 4. Impregnate sterile paper disks with test compound solution (e.g., 100 µg/disk). Disk_Prep->Disk_Place Incubate 6. Incubate plates at 37°C for 18-24 hours. Disk_Place->Incubate Measure_Zone 7. Measure the diameter of the zone of inhibition (mm). Incubate->Measure_Zone Interpret 8. Interpret results based on zone size compared to controls. Measure_Zone->Interpret

Caption: Workflow for the Agar Disk Diffusion Assay.

2.3. Detailed Protocol: Agar Disk Diffusion

  • Bacterial Strain Selection: Choose a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This is critical for standardizing the bacterial density.[16]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the tube wall to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate 60 degrees between each application to ensure uniform coverage.

  • Disk Application:

    • Test Compound: Aseptically apply sterile 6 mm paper disks to the inoculated agar surface. Pipette a defined volume (e.g., 10 µL) of the test compound solution (e.g., 10 mg/mL stock) onto a disk to achieve a specific concentration (e.g., 100 µ g/disk ).

    • Positive Control: Use a disk of a known antibiotic (e.g., Gentamicin 10 µg).

    • Negative Control: Use a disk impregnated with the solvent (DMSO) used to dissolve the test compound. This control is essential to rule out any antimicrobial activity from the solvent itself.

  • Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zones of complete growth inhibition to the nearest millimeter (mm).

2.4. Data Interpretation

CompoundConcentration per DiskZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Test Compound 100 µg1812
Gentamicin 10 µg2522
DMSO (Solvent) 10 µL00

A zone of inhibition around the test compound disk indicates antibacterial activity. The size of the zone gives a preliminary indication of potency compared to the positive control. The absence of a zone for the negative control confirms that the solvent is not interfering with the results.

Part 3: Quantitative Analysis - Broth Microdilution for MIC & MBC Determination

To quantify the potency of an antimicrobial agent, the Minimum Inhibitory Concentration (MIC) must be determined. The broth microdilution method, performed according to CLSI document M07, is the gold standard for this purpose.[8] It can be extended to determine the Minimum Bactericidal Concentration (MBC).

3.1. Principle of the Method

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] This is determined by preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by the addition of a standardized bacterial inoculum. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum, identifying the concentration at which the agent is bactericidal.

3.2. Experimental Workflow: Broth Microdilution

Broth_Microdilution cluster_prep Plate Preparation cluster_inoculate Inoculation & Incubation cluster_analysis MIC & MBC Determination Serial_Dilute 1. Perform 2-fold serial dilutions of test compound in MHB across a 96-well plate. Add_Controls 2. Prepare wells for controls: Growth Control (no compound) Sterility Control (no bacteria). Serial_Dilute->Add_Controls Inoculate_Plate 4. Inoculate all wells (except sterility control) with the bacterial suspension. Add_Controls->Inoculate_Plate Prep_Inoculum 3. Prepare bacterial inoculum adjusted to 0.5 McFarland and dilute to final ~5x10^5 CFU/mL. Prep_Inoculum->Inoculate_Plate Incubate 5. Seal and incubate plate at 37°C for 18-24 hours. Inoculate_Plate->Incubate Read_MIC 6. Read MIC: Lowest concentration with no visible turbidity. Incubate->Read_MIC Plate_MBC 7. Plate aliquots from clear wells onto MHA plates. Read_MIC->Plate_MBC Incubate_MBC 8. Incubate MHA plates at 37°C for 24 hours. Plate_MBC->Incubate_MBC Read_MBC 9. Read MBC: Lowest concentration with no colony growth (≥99.9% kill). Incubate_MBC->Read_MBC

Caption: Workflow for MIC and MBC Determination.

3.3. Detailed Protocol: Broth Microdilution

  • Plate Setup:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 100 µL of the test compound at twice the highest desired final concentration (e.g., 512 µg/mL).

  • Serial Dilution:

    • Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial transfer from well 2 to well 10, creating a two-fold dilution series. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension as described in section 2.3 and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, examine the plate visually or with a plate reader. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

3.4. MBC Determination

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a quadrant of a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 24 hours.

  • Data Collection: The MBC is the lowest concentration that results in no bacterial growth on the MHA plate, corresponding to a ≥99.9% kill rate.

3.5. Expected Quantitative Data

Bacterial StrainTest Compound MIC (µg/mL)Test Compound MBC (µg/mL)Interpretation
S. aureus1632Bactericidal (MBC/MIC ratio ≤ 4)
E. coli64>256Bacteriostatic (MBC/MIC ratio > 4)

Authoritative Grounding & Trustworthiness: The ratio of MBC to MIC is a critical parameter. An MBC/MIC ratio of ≤ 4 is the generally accepted threshold for defining an agent as bactericidal. A ratio > 4 suggests the agent is primarily bacteriostatic, meaning it inhibits growth but does not actively kill the bacteria. This distinction is vital for drug development, as bactericidal agents are often preferred for treating severe infections.

Conclusion

This document outlines a robust, two-tiered approach for the antibacterial screening of this compound. The initial agar disk diffusion assay serves as an efficient primary screen, followed by the quantitative broth microdilution method to determine precise MIC and MBC values. Adherence to CLSI standards is paramount for ensuring data quality and comparability across studies. The promising chemical scaffold of tetrazole derivatives, combined with rigorous and standardized screening protocols, provides a clear pathway for the identification and characterization of novel antibacterial drug candidates.[3][17]

References

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Bentham Science. (n.d.). Antibacterial Assessment of Heteroaryl, Vinyl, Benzyl, and Alkyl Tetrazole Compounds. Bentham Science. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • Al-Jubouri, M. F., et al. (2024). Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. Arabian Journal of Green Chemistry. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]

  • Arora, P., et al. (2020). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire. Available at: [Link]

  • Intertek Inform. (2024). CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibi. Intertek Inform. Available at: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Arora, P., et al. (2020). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2008). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition. CLSI. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M02: Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. Available at: [Link]

  • Gómez-García, A., et al. (2025). Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega. Available at: [Link]

  • Szulczyk, D., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. PubMed Central. Available at: [Link]

  • Kumar, S., et al. (2019). Recent Advances in the Medicinal Chemistry of Tetrazole as antibacterial agents: A Comprehensive Study. International Journal of Research and Analytical Reviews. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2012). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate. Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN. Available at: [Link]

  • Al-Majidi, S. M. H., et al. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences. Available at: [Link]

  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Semantic Scholar. Available at: [Link]

  • Dhayanithi, V., et al. (2011). Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. ResearchGate. Available at: [Link]

  • Brickner, S. J., et al. (2003). The synthesis and antibacterial activity of 1,3,4-thiadiazole phenyl oxazolidinone analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Jaiswal, S., et al. (2015). Synthesis, antibacterial and QSAR evaluation of 5-oxo and 5-thio derivatives of 1,4-disubstituted tetrazoles. PubMed. Available at: [Link]

  • Ibrahim, W. A. (2019). Synthesis of Some New Tetrazole Derivatives and Study their Antibacterial Activity. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review. IJPRA. Available at: [Link]

  • Zheng, C. J., et al. (2016). Synthesis and Antimicrobial Evaluation of (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one Derivatives. PubMed. Available at: [Link]

  • Dhayanithi, V., et al. (2011). Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. Semantic Scholar. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

Sources

Application Notes and Protocols for the Enzyme Inhibition Assay of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, recognized as a bioisostere for carboxylic acids and amides, offering improved metabolic stability and pharmacokinetic properties.[1] Compounds incorporating a tetrazole ring have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[2] The compound of interest, 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone (Figure 1), features a tetrazole ring linked to an acetone group via a thioether bond, suggesting its potential as an enzyme inhibitor. The electron-rich nature of the tetrazole and thiophene analogs can facilitate interactions with biological targets like bacterial enzymes.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust enzyme inhibition assay for this compound. Given that derivatives of 1-aryl-1H-tetrazole-5-ylsulfanyl have shown inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in diabetes and obesity, this protocol will focus on a PTP1B inhibition assay as a primary screening platform.[4]

Chemical structure of this compound
Figure 1. Chemical structure of this compound.

Principle of the PTP1B Inhibition Assay

This assay is based on the spectrophotometric measurement of the enzymatic activity of PTP1B. The enzyme catalyzes the hydrolysis of a phosphate group from a substrate, p-nitrophenyl phosphate (pNPP). The product of this reaction, p-nitrophenol (pNP), has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. An inhibitor of PTP1B will decrease the rate of pNP formation, and the extent of this decrease is proportional to the inhibitor's concentration and potency.

Materials and Reagents

  • Enzyme: Recombinant Human PTP1B (catalytic domain)

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • Inhibitor: this compound

  • Buffer: PTP1B Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Positive Control: A known PTP1B inhibitor (e.g., Suramin)

  • Solvent: Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

  • Microplates: 96-well, clear, flat-bottom plates

  • Instrumentation: Microplate reader capable of measuring absorbance at 405 nm

Experimental Protocols

PART 1: Determination of Optimal Assay Conditions

Before screening the inhibitory activity of this compound, it is crucial to establish optimal assay conditions to ensure the results are reliable and reproducible.[5]

1.1 Enzyme Titration (Determination of Optimal Enzyme Concentration)

The goal is to find an enzyme concentration that results in a linear reaction rate for a sufficient duration and produces a robust signal.[5][6]

Procedure:

  • Prepare a series of dilutions of PTP1B in the assay buffer.

  • Add a fixed, saturating concentration of pNPP (e.g., 10 mM) to each well.

  • Initiate the reaction by adding the different concentrations of PTP1B to the wells.

  • Monitor the increase in absorbance at 405 nm every minute for 30 minutes.

  • Plot the initial reaction rate (V₀) against the enzyme concentration.

  • Select an enzyme concentration that provides a linear response over at least 15-20 minutes and is in the middle of the linear range of the plot.

1.2 Substrate Titration (Determination of Michaelis-Menten Constant, Km)

Determining the Km for pNPP is essential for understanding the enzyme's affinity for its substrate and for designing the inhibition assay.[7][8]

Procedure:

  • Use the optimal enzyme concentration determined in the previous step.

  • Prepare a series of dilutions of pNPP in the assay buffer.

  • Initiate the reaction by adding the enzyme to the wells containing the different substrate concentrations.

  • Measure the initial reaction rate (V₀) for each substrate concentration.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[8]

PART 2: IC₅₀ Determination for this compound

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.

2.1 Assay Setup

Table 1: Pipetting Scheme for IC₅₀ Determination

ComponentBlank (No Enzyme)Control (No Inhibitor)Inhibitor WellsPositive Control
Assay Buffer80 µL70 µL70 µL70 µL
PTP1B Enzyme0 µL10 µL10 µL10 µL
Inhibitor (Serial Dilution)0 µL0 µL10 µL0 µL
Positive Control0 µL0 µL0 µL10 µL
DMSO (Vehicle Control)10 µL10 µL0 µL0 µL
Pre-incubation 15 min at 37°C 15 min at 37°C 15 min at 37°C 15 min at 37°C
pNPP Substrate10 µL10 µL10 µL10 µL
Total Volume 100 µL 100 µL 100 µL 100 µL

2.2 Step-by-Step Procedure

  • Prepare Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the inhibitor stock to obtain a range of concentrations.

    • Prepare the PTP1B enzyme and pNPP substrate solutions in the assay buffer at the desired concentrations. For competitive inhibitors, the substrate concentration should be at or below the Km value.[6]

  • Assay Plate Preparation:

    • Add the components to the wells of a 96-well plate as outlined in Table 1.

    • It is recommended to perform all measurements in triplicate.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding the pNPP substrate to all wells.[10]

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes.

2.3 Data Analysis

  • Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot.

  • Subtract the rate of the blank (no enzyme) from all other rates.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

    % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    Where:

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

    • V_control is the rate of reaction in the absence of the inhibitor.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

PART 3: Mechanism of Inhibition Studies

To understand how this compound inhibits PTP1B, further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[9]

Procedure:

  • Perform the enzyme activity assay with multiple fixed concentrations of the inhibitor.

  • For each inhibitor concentration, vary the substrate (pNPP) concentration.

  • Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Analyze the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mode of inhibition.[9]

Visualization of Workflows

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dilution Serial Dilution of Inhibitor prep_reagents->serial_dilution plate_setup Plate Setup (Enzyme, Buffer, Inhibitor/Vehicle) serial_dilution->plate_setup pre_incubation Pre-incubation (15 min at 37°C) plate_setup->pre_incubation reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init kinetic_read Kinetic Measurement (Absorbance at 405 nm) reaction_init->kinetic_read calc_rate Calculate Initial Rates (V₀) kinetic_read->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition dose_response Plot Dose-Response Curve calc_inhibition->dose_response det_ic50 Determine IC₅₀ dose_response->det_ic50 caption Figure 2. General workflow for determining the IC₅₀ of an enzyme inhibitor.

Caption: General workflow for determining the IC₅₀ of an enzyme inhibitor.

Inhibition_Mechanism_Workflow cluster_interpretation Interpretation start Perform Kinetic Assays vary_params Vary [Substrate] at Several Fixed [Inhibitor] start->vary_params measure_rates Measure Initial Rates (V₀) vary_params->measure_rates plot_data Generate Lineweaver-Burk Plot (1/V₀ vs 1/[S]) measure_rates->plot_data competitive Competitive (Lines intersect on y-axis) plot_data->competitive Pattern A noncompetitive Non-competitive (Lines intersect on x-axis) plot_data->noncompetitive Pattern B uncompetitive Uncompetitive (Parallel lines) plot_data->uncompetitive Pattern C caption Figure 3. Workflow for determining the mechanism of enzyme inhibition.

Caption: Workflow for determining the mechanism of enzyme inhibition.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, every assay should include the following controls:

  • No-Enzyme Control (Blank): To account for any non-enzymatic hydrolysis of the substrate.

  • No-Inhibitor Control (Vehicle Control): Represents 100% enzyme activity and is used to calculate the percentage of inhibition.

  • Positive Control: A known inhibitor of the enzyme to validate that the assay is performing as expected.

Consistent results for the positive control across multiple experiments will validate the assay's robustness. Additionally, ensuring that the initial reaction rates are measured during the linear phase of substrate conversion is critical for accurate kinetic analysis.[5]

Conclusion

This application note provides a detailed protocol for the characterization of the inhibitory potential of this compound against PTP1B. By following these guidelines, researchers can obtain reliable and reproducible data on the potency and mechanism of action of this compound, which is a critical step in the early stages of drug discovery and development. The principles and methods described herein can also be adapted for screening other potential enzyme inhibitors.

References

  • Patsnap Synapse. (2025, May 9). How to Perform a Standard Enzyme Activity Assay?. Retrieved from [Link]

  • Scientist Live. (2022, June 14). Enzyme Kinetics Considerations. Retrieved from [Link]

  • Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (2012, November 23). Can anybody recommend a good source for enzyme inhibition assay protocols?. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2019, May 12). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrazoles via Multicomponent Reactions. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Biological activities importance of Tetrazole derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and bioactivity of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines. Retrieved from [Link]

  • National Institutes of Health. (2025, July 23). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of Novel Antimicrobial Agents from Tetrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrazole Scaffold - A Privileged Motif in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action.[1][2] In this context, heterocyclic compounds have emerged as a fertile ground for the discovery of new drugs.[3] Among these, the tetrazole scaffold, a five-membered ring with four nitrogen atoms and one carbon, has garnered significant attention in medicinal chemistry.[4][5] This is largely due to its unique physicochemical properties, including its acidic nature (pKa ≈ 4.9), which is comparable to that of carboxylic acids, and its high metabolic stability.[3][4]

The tetrazole ring is often employed as a bioisostere for the carboxylic acid group.[6][7][8][9][10] This bioisosteric replacement can lead to improved pharmacokinetic profiles, such as increased lipophilicity and bioavailability, while maintaining the ability to engage in crucial hydrogen bonding interactions with biological targets.[6][7][11] The delocalization of the negative charge over the entire ring system in the tetrazolate anion contributes to its unique electronic properties and interaction capabilities.[9] Consequently, tetrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[3][4][12]

This guide provides a comprehensive overview of the key stages in the development of novel antimicrobial agents based on the tetrazole scaffold, from synthetic strategies and in vitro evaluation to the principles of structure-activity relationship (SAR) analysis. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore this promising class of compounds.

Part 1: Synthetic Strategies for Tetrazole-Based Antimicrobial Agents

The versatility of the tetrazole ring allows for its incorporation into a wide array of molecular frameworks, enabling the synthesis of diverse compound libraries for antimicrobial screening. A common and reliable method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.

Protocol 1: Synthesis of 5-Substituted-1H-tetrazoles via [3+2] Cycloaddition

This protocol describes a general procedure for the synthesis of a 5-substituted-1H-tetrazole from a commercially available or synthesized nitrile.

Rationale: This method is widely used due to its efficiency and the ready availability of a vast number of nitrile precursors. The use of sodium azide as the azide source and a Lewis acid catalyst like zinc chloride or an ammonium salt facilitates the reaction by activating the nitrile group towards nucleophilic attack by the azide ion. Dimethylformamide (DMF) is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.

Materials:

  • Aromatic or aliphatic nitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq) or Zinc chloride (ZnCl₂) (catalytic amount)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitrile (1.0 eq) in DMF.

  • Addition of Reagents: Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl. This protonates the tetrazole ring, making it less water-soluble.

    • A precipitate may form. If so, collect it by vacuum filtration. If not, proceed to extraction.

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine. The bicarbonate wash removes any unreacted acidic starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 5-substituted-1H-tetrazole.[13]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13] The characteristic ¹³C NMR signal for the tetrazole carbon typically appears in the range of 150-160 ppm.[13]

G cluster_synthesis Synthetic Workflow for 5-Substituted-1H-tetrazoles start Start with Nitrile (R-C≡N) reactants Add Sodium Azide (NaN₃) & Ammonium Chloride (NH₄Cl) in DMF start->reactants reaction Heat at 100-120°C reactants->reaction workup Aqueous Work-up & Acidification reaction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product Pure 5-Substituted-1H-tetrazole purification->product

Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles.

Part 2: In Vitro Evaluation of Antimicrobial Activity

The initial assessment of the antimicrobial potential of newly synthesized tetrazole derivatives is typically performed using in vitro susceptibility testing. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[14][15] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Rationale: This method is quantitative and allows for the testing of multiple compounds against various microbial strains simultaneously in a 96-well microtiter plate format, making it efficient for screening purposes. Following established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) ensures the reproducibility and comparability of results.[14]

Materials:

  • Synthesized tetrazole compounds

  • Standard antimicrobial agents (e.g., ciprofloxacin, ampicillin, fluconazole) as positive controls

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions:

    • Dissolve the synthesized tetrazole compounds and control antibiotics in DMSO to a high concentration (e.g., 10 mg/mL).

    • Ensure complete dissolution. These are the stock solutions.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate culture, pick a few colonies of the test microorganism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this adjusted suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • In the first column, add 200 µL of broth containing the highest desired concentration of the test compound (prepared by diluting the stock solution in broth).

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This creates a concentration gradient of the test compound.

    • The eleventh column will serve as the growth control (broth and inoculum, no compound), and the twelfth column will be the sterility control (broth only).

  • Inoculation:

    • Add 10 µL of the prepared microbial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12). The final volume in each well will be approximately 110 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the MIC.

G cluster_mic Workflow for MIC Determination by Broth Microdilution prep_compounds Prepare Compound Stock Solutions serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compounds->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visually Inspect for Growth or Measure OD600 incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Part 3: Structure-Activity Relationship (SAR) and In Silico Modeling

The data obtained from the MIC assays are crucial for establishing the Structure-Activity Relationship (SAR) of the synthesized tetrazole derivatives. SAR studies aim to identify the structural features of a molecule that are responsible for its biological activity.[4][5] By systematically modifying the structure of a lead compound and evaluating the antimicrobial activity of the resulting analogs, researchers can gain insights into the key pharmacophoric elements required for potency and selectivity.[4]

Hypothetical SAR Data for a Series of 5-Aryl-1H-tetrazoles
CompoundR-group on Aryl RingMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a -H64>128
1b 4-Cl1664
1c 4-NO₂832
1d 4-OCH₃128>128
1e 3,4-diCl416
  • Electron-withdrawing groups at the para-position of the aryl ring (e.g., -Cl, -NO₂) appear to enhance antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • An electron-donating group (e.g., -OCH₃) seems to be detrimental to activity.

  • Multiple halogen substitutions (e.g., 3,4-diCl) can further improve potency.

These initial findings would guide the design and synthesis of the next generation of compounds to further probe the SAR and optimize antimicrobial activity.

G cluster_sar Conceptual Framework for SAR Exploration synthesis Synthesize Library of Analogs screening In Vitro Antimicrobial Screening (MIC) synthesis->screening data_analysis Analyze MIC Data to Identify Trends screening->data_analysis sar_elucidation Elucidate Structure-Activity Relationships data_analysis->sar_elucidation design Design New Analogs with Improved Potency sar_elucidation->design design->synthesis Iterative Cycle lead_optimization Lead Optimization design->lead_optimization

Caption: Iterative cycle of synthesis and testing for SAR-guided lead optimization.

In Silico Modeling

Computational tools, such as molecular docking, can provide valuable insights into the potential mechanism of action of the tetrazole derivatives.[16] By docking the synthesized compounds into the active sites of known bacterial enzymes or proteins, researchers can predict their binding modes and affinities.[16] This information can help to rationalize the observed SAR and guide the design of more potent inhibitors. For instance, if a series of tetrazole compounds are hypothesized to inhibit a specific bacterial enzyme, molecular docking studies can help to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compounds and the enzyme's active site, thereby explaining why certain structural modifications lead to enhanced activity.

Part 4: Bridging to In Vivo Efficacy

While in vitro assays are essential for initial screening, it is crucial to evaluate the efficacy of promising lead compounds in vivo.[17][18] A good correlation between in vitro and in vivo results is a key factor for the successful translation of a novel antimicrobial agent from the bench to the clinic.[17][18] Animal models of infection are used to assess the compound's ability to reduce the bacterial burden and improve survival rates. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and toxicity become critical at this stage. The tetrazole moiety, due to its metabolic stability, can often contribute favorably to the overall ADME profile of a drug candidate.[7]

Conclusion

The tetrazole scaffold represents a highly promising starting point for the development of novel antimicrobial agents. Its versatility in chemical synthesis, coupled with its favorable physicochemical properties as a carboxylic acid bioisostere, makes it an attractive motif for medicinal chemists. By employing a systematic approach that integrates rational design, efficient synthesis, robust in vitro screening, and insightful SAR analysis, researchers can effectively explore the vast chemical space of tetrazole derivatives to identify and optimize new drug candidates in the ongoing fight against infectious diseases.

References

  • Antimicrobial Efficacy Validation Using in Vitro and in Vivo Testing Methods. (n.d.). ScienceDirect.
  • Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. (n.d.). Molecules.
  • Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). ScienceDirect.
  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021, September 10). Hilaris Publisher.
  • Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. (2025, January 7). ACS Omega.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 8). Frontiers in Chemistry.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers.
  • (PDF) Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 10). ResearchGate.
  • New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. (n.d.). Journal of Pharmaceutical Negative Results.
  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central.
  • Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole. (n.d.). Taylor & Francis Online.
  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2025, August 7). Al-Nahrain Journal of Science.
  • Bioisosteres in Drug Discovery: Focus on Tetrazole. (2025, August 6). ResearchGate.
  • 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. (n.d.). PubMed.
  • Improved in Vitro Evaluation of Novel Antimicrobials: Potential Synergy Between Human Plasma and Antibacterial Peptidomimetics, AMPs and Antibiotics Against Human Pathogenic Bacteria. (2015, October 21). PubMed.
  • Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 8). PubMed.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PubMed Central.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). WuXi AppTec.
  • Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review. (2025, November 15). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2019, September 18). PubMed.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PubMed Central.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Nature.
  • Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. (n.d.). Pharmaspire.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PubMed Central.
  • In vivo and In vitro Model for Evaluation of Anti-microbial activity: A Review. (n.d.). Asian Journal of Pharmaceutical Research.
  • Special Issue : Design, Synthesis, and Biological Evaluation of Novel Antimicrobial Agents Targeting Resistance Mechanisms. (n.d.). MDPI.

Sources

Application Notes and Protocols for 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone in medicinal chemistry. This document outlines the synthesis, potential therapeutic applications, and detailed protocols for the in vitro evaluation of this compound.

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often acting as a bioisostere for carboxylic acid groups, which can enhance lipophilicity and metabolic stability of drug candidates.[1][2] Compounds containing the 1-phenyl-1H-tetrazole-5-thiol scaffold have demonstrated a wide array of biological activities, including antimicrobial and anticancer effects.[1][3][4] This guide will focus on leveraging these known activities to explore the therapeutic potential of this compound.

Compound Profile: this compound

Property Value Source
IUPAC Name 1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-onePubChem
Molecular Formula C10H10N4OSPubChem[5]
Molecular Weight 234.28 g/mol PubChem[5]
CAS Number 25803-68-3PubChem[5]
Appearance Solid (predicted)ChemBridge

Synthesis Protocol

The synthesis of this compound can be achieved through the alkylation of 1-phenyl-1H-tetrazole-5-thiol with chloroacetone.[3]

Workflow for Synthesis

Synthesis_Workflow A 1-Phenyl-1H-tetrazole-5-thiol D Reaction Mixture A->D B Chloroacetone B->D C Base (e.g., K2CO3) in Acetone C->D E Stirring at Room Temperature D->E F Work-up and Purification E->F G This compound F->G MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of the test compound in broth B Inoculate each well with a standardized microbial suspension A->B C Incubate at the appropriate temperature and duration B->C D Visually inspect for microbial growth C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Sources

Application Notes and Protocols for In Vitro Antibacterial Testing of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Tetrazole Thio-Acetone Derivatives

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Tetrazole-containing compounds have emerged as a promising class of heterocyclic molecules in medicinal chemistry due to their diverse pharmacological activities.[1][2] The tetrazole ring is a bioisostere for the carboxylic acid group, potentially enhancing metabolic stability and cell permeability.[2] This application note provides a comprehensive guide for the in vitro evaluation of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone, a novel synthetic compound, against a panel of clinically relevant bacterial strains.

The core hypothesis is that the combination of the 1-phenyl-1H-tetrazole moiety with a thio-acetone side chain may confer significant antibacterial activity. The sulfur linkage at the 5-position of the tetrazole ring is a key structural feature that has been explored in other antimicrobial compounds.[3][4] This guide will detail the essential protocols for determining the compound's antibacterial spectrum and potency, specifically focusing on the disk diffusion method for initial screening, followed by the broth microdilution technique to quantify the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

I. Preliminary Screening: The Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely accepted, simple, and cost-effective qualitative assay for preliminary assessment of a compound's antibacterial activity.[5][6][7] This technique allows for the rapid screening of multiple bacterial strains against the test compound.

Principle

A standardized inoculum of a test bacterium is swabbed uniformly across the surface of a Mueller-Hinton agar (MHA) plate.[6] A paper disk impregnated with a known concentration of this compound is then placed on the agar surface. During incubation, the compound diffuses radially from the disk into the agar, creating a concentration gradient.[6][8] If the compound inhibits bacterial growth, a clear zone of inhibition will be observed around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.[9]

Protocol: Disk Diffusion Assay

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or a suitable broth (e.g., Tryptic Soy Broth).[10][11]

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9][10] This can be done visually or using a nephelometer.[12]

2. Inoculation of Mueller-Hinton Agar (MHA) Plate:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension.[8][10]

  • Remove excess liquid by pressing the swab against the inside of the tube.[10]

  • Swab the entire surface of a 150 mm MHA plate three times, rotating the plate approximately 60° after each application to ensure confluent growth.[9]

3. Application of Test Compound Disks:

  • Prepare sterile paper disks (6 mm diameter) impregnated with a defined concentration of this compound (e.g., 30 µ g/disk ). The compound should be dissolved in a suitable solvent (e.g., DMSO), and a solvent control disk must be included in the assay.

  • Using sterile forceps, place the disks firmly on the inoculated agar surface, ensuring complete contact.[6][7]

  • Also include standard antibiotic disks as positive controls (e.g., Ciprofloxacin, Gentamicin) to validate the assay.

4. Incubation:

  • Invert the plates and incubate at 35 ± 2°C for 16-24 hours under ambient atmospheric conditions.[9]

5. Interpretation of Results:

  • Following incubation, measure the diameter of the zones of inhibition to the nearest millimeter.[9]

  • The results are interpreted qualitatively as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints, if available. For novel compounds, the zone diameter provides a preliminary indication of activity.

II. Quantitative Analysis: Determination of Minimum Inhibitory and Bactericidal Concentrations

Following a positive result in the disk diffusion assay, a quantitative assessment of the compound's potency is crucial. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and subsequently, the Minimum Bactericidal Concentration (MBC).[13][14]

Principle

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][15] The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[16][17][18] The MBC is determined by subculturing from the wells of the MIC assay that show no visible growth.[16][17]

Protocol: Broth Microdilution for MIC and MBC Determination

1. Preparation of the Test Compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[13][16]

2. Preparation of Bacterial Inoculum:

  • Prepare a bacterial suspension as described for the disk diffusion method (0.5 McFarland standard).

  • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized bacterial suspension.[13]

  • Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).[13]

  • Incubate the plate at 35 ± 2°C for 18-24 hours.[16]

4. MIC Determination:

  • After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[13][16]

5. MBC Determination:

  • From the wells corresponding to the MIC and at least two higher concentrations showing no growth, plate a 10-100 µL aliquot onto a sterile MHA plate.[16][19]

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.[17][18]

Data Presentation and Interpretation

The results of the in vitro testing should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Example Disk Diffusion Results for this compound (30 µ g/disk )

Bacterial StrainATCC NumberZone of Inhibition (mm)
Staphylococcus aureus2592318
Escherichia coli2592215
Pseudomonas aeruginosa278538
Enterococcus faecalis2921216
Klebsiella pneumoniae (ESBL)70060312

Table 2: Example MIC and MBC Values for this compound (µg/mL)

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus25923482
Escherichia coli259228324
Pseudomonas aeruginosa2785364>128>2
Enterococcus faecalis292128162
Klebsiella pneumoniae (ESBL)70060316644

The MBC/MIC ratio is a critical parameter for classifying the activity of an antimicrobial agent. A ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a higher ratio suggests bacteriostatic activity.[16][20]

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_screening Preliminary Screening cluster_quantitative Quantitative Analysis cluster_results Results & Interpretation Compound Test Compound This compound Disk_Diffusion Kirby-Bauer Disk Diffusion Assay Compound->Disk_Diffusion Broth_Microdilution Broth Microdilution (Serial Dilutions) Compound->Broth_Microdilution Bacteria Bacterial Strains (e.g., ATCC strains) Bacteria->Disk_Diffusion Bacteria->Broth_Microdilution Media Growth Media (MHA, CAMHB) Media->Disk_Diffusion Media->Broth_Microdilution Inoculation Inoculation & Disk Placement Disk_Diffusion->Inoculation Incubation1 Incubation (16-24h) Inoculation->Incubation1 Measurement Measure Zone of Inhibition (mm) Incubation1->Measurement Data_Analysis Data Analysis (Tables, MBC/MIC Ratio) Measurement->Data_Analysis Inoculation2 Inoculation of 96-well Plate Broth_Microdilution->Inoculation2 Incubation2 Incubation (18-24h) Inoculation2->Incubation2 MIC_Reading Determine MIC (Visual Inspection) Incubation2->MIC_Reading Subculture Subculture to MHA MIC_Reading->Subculture MBC_Reading Determine MBC (Colony Count) Subculture->MBC_Reading MBC_Reading->Data_Analysis

Caption: Experimental workflow for in vitro antibacterial testing.

Potential Mechanism of Action: A Hypothesis

Based on existing literature on tetrazole-based antibacterial agents, it is plausible that this compound may exert its effect by inhibiting essential bacterial enzymes.[1][2][21] Specifically, tetrazole derivatives have been shown to target DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair in bacteria.[22] The unique thio-acetone side chain may facilitate binding to the active site of these enzymes, leading to the disruption of DNA synthesis and ultimately, bacterial cell death.

mechanism_of_action Compound This compound Target Bacterial DNA Gyrase / Topoisomerase IV Compound->Target Binds to Inhibition Inhibition Compound->Inhibition DNA_Replication DNA Replication & Repair Target->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Inhibition->DNA_Replication Blocks

Caption: Hypothesized mechanism of action of the test compound.

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro antibacterial evaluation of this compound. Adherence to these standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is paramount for generating reproducible and reliable data.[23][24][25] The preliminary data generated from these assays will be instrumental in guiding further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy models. The exploration of novel chemical entities like tetrazole thio-acetone derivatives is a critical step in the ongoing battle against infectious diseases.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • The CDS Antibiotic Susceptibility Test. 2. Materials and Methods. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Khan, Z. A., & Siddiqui, M. F. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • Sutter, V. L., Vargo, V. L., & Finegold, S. M. (1976). Preparing inoculum for susceptibility testing of anaerobes. Journal of Clinical Microbiology, 4(4), 300–301. [Link]

  • Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. [Link]

  • Wikipedia. Minimum bactericidal concentration. [Link]

  • Chalker, V., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Semantic Scholar. Preparing inoculum for susceptibility testing of anaerobes. [Link]

  • Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum Standardization in Antimicrobial Susceptibility Testing: Evaluation of Overnight Agar Cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 17(3), 450–457. [Link]

  • FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Frontiers in Chemistry. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Emery Pharma. (2024). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • HiMedia Laboratories. Multidrug-Resistant and Antimicrobial Testing Reference Strains. [Link]

  • ResearchGate. (2023). (PDF) Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • Microbe Investigations. (2024). Integrating Bioinformatics with MIC and MBC Testing for Enhanced Drug Development. [Link]

  • Microrao. Here is the compiled list of ATCC strains used for tests and media quality control. [Link]

  • Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]

  • National Institutes of Health. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology, 58(3), e01864-19. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • IJRAR.org. Recent Advances in the Medicinal Chemistry of Tetrazole as antibacterial agents: A Comprehensive Study. [Link]

  • National Center for Biotechnology Information. (2020). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. [Link]

  • ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. [Link]

  • Semantic Scholar. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. [Link]

  • Microbe Investigations. Antibacterial Strains, E Coli ATCC 8739, ATCC 6538P, ATCC 4352. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • ResearchGate. (2019). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES Synthesis, characterisation and antibacterial evaluation of some novel 1- phenyl-1h-tetrazole-5-thiol derivatives Production and Hosted by. [Link]

  • National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2018). IN-VITRO ANTIBACTERIAL AND CYTOTOXICITY EVALUATION OF SOME NOVEL TETRAZOLE DERIVATIVES. [Link]

  • ResearchGate. (2024). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. [Link]

  • Pharmaspire. Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study Review Article. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. [Link]

Sources

Application Notes and Protocols for Cytotoxicity Studies of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone in Oncology Research

The tetrazole ring is a key pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for carboxylic acid and amide groups.[1][2] This unique heterocyclic structure is a component of numerous established drugs and is increasingly investigated for novel therapeutic applications, including oncology.[3][4] Derivatives of tetrazole have demonstrated a wide spectrum of biological activities, such as antibacterial, antifungal, and notably, anticancer properties.[5] Several studies have highlighted that various substituted tetrazoles can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells, making them a promising scaffold for the development of new antineoplastic agents.[1][6][7]

The compound this compound belongs to the class of 5-thio-substituted tetrazoles. While this specific molecule's anticancer activity is not yet extensively documented in publicly available literature, its structural precursor, 1-phenyl-1H-tetrazole-5-thiol, is a well-established building block for compounds with demonstrated biological activities.[8][9] The presence of the phenyl-tetrazole core combined with a flexible thio-acetone side chain presents a unique chemical entity with the potential for interaction with various biological targets within cancer cells. This document provides a comprehensive guide for researchers to systematically evaluate the cytotoxic potential of this compound against a panel of human cancer cell lines. The protocols herein are designed to not only quantify cell death but also to provide initial insights into the potential mechanisms of action.

Strategic Selection of Cell Lines for Initial Screening

The choice of cell lines is a critical first step in any anticancer drug screening program.[10] A well-selected panel can provide insights into the potential spectrum of activity and highlight initial clues about the compound's mechanism. For a novel compound like this compound, a tiered approach is recommended.

Tier 1: Broad Spectrum Screening Panel

A primary screen should include cell lines from diverse histological origins to assess the breadth of cytotoxic activity. The NCI-60 panel, a collection of 60 human tumor cell lines from nine different cancer types, serves as a gold standard for such broad-based screening.[11] For laboratories without access to the full NCI-60 panel, a representative subset is recommended:

Cancer Type Recommended Cell Lines Rationale
Breast Cancer MCF-7, MDA-MB-231Represents both hormone receptor-positive and triple-negative breast cancer subtypes.
Lung Cancer A549, H1299Common models for non-small cell lung cancer, differing in their p53 status.
Colon Cancer HCT-116, HT-29Widely used colorectal adenocarcinoma cell lines with different genetic backgrounds.
Prostate Cancer PC-3, DU145Androgen-independent prostate cancer cell lines, representing advanced disease.
Leukemia K562, JurkatSuspension cell lines representing chronic myelogenous leukemia and T-cell leukemia, respectively.
Normal (Control) HEK-293, HaCaTNon-cancerous cell lines to assess selectivity and potential for off-target toxicity.[12][13]

Tier 2: Hypothesis-Driven Selection

Based on initial screening results or structural similarities to known inhibitors, a more focused panel can be selected. For instance, if the compound shows potent activity against lung cancer lines, an expanded panel of lung cancer cells with varying mutations (e.g., EGFR, KRAS) could be employed to identify potential biomarkers of sensitivity.

Experimental Workflow for Cytotoxicity Assessment

A multi-assay approach is crucial for a comprehensive understanding of the compound's cytotoxic effects. The following workflow provides a logical progression from assessing overall cell viability to investigating specific modes of cell death.

G cluster_0 Phase 1: Viability & Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation a Prepare Stock Solution of This compound in DMSO b Seed Selected Cancer & Normal Cell Lines in 96-well Plates a->b c Treat Cells with a Dose-Response Range of the Compound b->c d Incubate for 24, 48, 72 hours c->d e Perform MTT Assay (Metabolic Activity) d->e f Perform LDH Assay (Membrane Integrity) d->f g Calculate IC50 / CC50 Values e->g f->g h Treat Cells with IC50 & 2x IC50 Concentrations g->h Based on Potency & Selectivity i Annexin V / PI Staining for Apoptosis h->i j Cell Cycle Analysis (Propidium Iodide Staining) h->j k Analyze by Flow Cytometry i->k j->k l Quantify Apoptotic vs. Necrotic Populations k->l m Determine Cell Cycle Phase Distribution (G1, S, G2/M) k->m

Caption: A typical experimental workflow for assessing the cytotoxicity and mechanism of action of a novel compound.

Part 1: Protocols for Viability and Cytotoxicity Screening

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this stock, create a series of dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used) and a media-only blank.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis.[12][17] The LDH assay measures this released enzyme activity through a coupled enzymatic reaction that results in the formation of a colored formazan product, which can be quantified spectrophotometrically.[12][18]

Protocol:

  • Experimental Setup: Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 1-4). It is crucial to set up three control wells for each cell type:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.[6]

    • Background Control: Medium only.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[18]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[6]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[6]

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Part 2: Protocols for Mechanistic Investigation

Based on the IC₅₀ values obtained, further experiments can be conducted to elucidate the mode of cell death.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate late apoptotic and necrotic cells.[8] Flow cytometry analysis of cells co-stained with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[8]

G cluster_0 cluster_1 A Viable Cells (Annexin V-, PI-) Q3 Q3 (Lower Left) A->Q3 B Early Apoptotic Cells (Annexin V+, PI-) Q4 Q4 (Lower Right) B->Q4 C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) Q2 Q2 (Upper Right) C->Q2 D Necrotic Cells (Annexin V-, PI+) Q1 Q1 (Upper Left) D->Q1

Caption: Interpretation of Annexin V and PI staining results by flow cytometry.

Protocol:

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells in a T25 flask or a 6-well plate.[8] After 24 hours, treat the cells with this compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 400-600 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI solution (1 mg/mL) to the cell suspension.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis

Principle: The progression of cells through the cell cycle (G0/G1, S, and G2/M phases) is tightly regulated. Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, preventing cell division and often leading to apoptosis. Propidium iodide can be used to stain the DNA of fixed and permeabilized cells. The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Protocol:

  • Cell Culture and Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The data will be displayed as a histogram of cell count versus DNA content.

Expected Outcomes and Interpretation

The data generated from these assays will provide a comprehensive profile of the cytotoxic activity of this compound.

  • MTT and LDH Assays: A dose-dependent decrease in viability (MTT) and a corresponding increase in cytotoxicity (LDH) would indicate that the compound is effective at killing cancer cells. Comparing the IC₅₀ (from MTT) on cancer cells to the CC₅₀ (cytotoxic concentration 50%) on normal cells will provide a preliminary therapeutic index.

  • Apoptosis Assay: A significant increase in the Annexin V-positive cell population (both early and late apoptotic) would suggest that the compound induces programmed cell death. This is a desirable characteristic for an anticancer agent.

  • Cell Cycle Analysis: Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or S phase) would point towards a mechanism involving the disruption of cell division machinery.[10]

Potential Signaling Pathways

While the precise mechanism of this compound is unknown, research on other tetrazole derivatives suggests several potential pathways that could be activated to induce apoptosis.

G cluster_0 cluster_1 compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros dna DNA Damage compound->dna mt Mitochondrial Perturbation compound->mt casp8 Caspase-8 Activation compound->casp8 Extrinsic Pathway? ros->mt p53 ↑ p53 Activation dna->p53 bax ↑ Bax / ↓ Bcl-2 Ratio mt->bax p53->bax arrest Cell Cycle Arrest (e.g., S or G2/M phase) p53->arrest casp9 Caspase-9 Activation bax->casp9 casp3 Caspase-3/7 Activation (Executioner Caspases) casp9->casp3 casp8->casp3 apoptosis Apoptosis casp3->apoptosis arrest->apoptosis

Caption: Potential signaling pathways leading to apoptosis induced by tetrazole derivatives.

Many tetrazole-containing compounds have been shown to induce oxidative stress, leading to an increase in reactive oxygen species (ROS) which can, in turn, damage mitochondria and trigger the intrinsic apoptotic pathway. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of executioner caspases. Furthermore, some derivatives can cause DNA damage, activating p53 and leading to cell cycle arrest and apoptosis.[7] The protocols outlined in this guide will provide the foundational data needed to begin exploring these and other potential mechanisms of action for this compound.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.
  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). National Institutes of Health. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. (2019). ResearchGate. Retrieved from [Link]

  • Tetrazole Derivatives as Promising Anticancer Agents. (2018). PubMed. Retrieved from [Link]

  • Mechanism of action of tetrazole-derived anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator. (2025). National Institutes of Health. Retrieved from [Link]

  • Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. (2016). PubMed. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • American Association for Cancer Research. (n.d.). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Tetrazole-Derivatives-as-Promising-Anticancer-Agents.pdf. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. (n.d.). National Institutes of Health. Retrieved from [Link]

  • ecancermedicalscience. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]

  • Structure of tetrazole derivative inducing cell cycle arrest (El‐Sayed.... (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Tetrazole: A privileged scaffold for the discovery of anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Tetrazole Derivatives as Promising Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. (2019). ResearchGate. Retrieved from [Link]

  • This compound, 95% Purity, C10H10N4OS, 5 grams. (n.d.). Retrieved from [Link]

  • (PDF) Tetrazoles: Synthesis and Biological Activity. (2025). ResearchGate. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Tetrazoles: Synthesis and Biological Activity. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction, improve yield, and overcome common challenges.

I. Reaction Overview & Mechanism

The synthesis of this compound is typically achieved through the S-alkylation of 1-phenyl-1H-tetrazole-5-thiol with chloroacetone. This reaction is a nucleophilic substitution where the sulfur atom of the tetrazole-5-thiol acts as the nucleophile, attacking the electrophilic carbon of chloroacetone and displacing the chloride ion. The presence of a base is crucial for deprotonating the thiol, thereby generating the more nucleophilic thiolate anion.

SN2_Reaction Thiol 1-Phenyl-1H-tetrazole-5-thiol Deprotonation Deprotonation Thiol->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation Chloroacetone Chloroacetone Nucleophilic_Attack Nucleophilic Attack (Sₙ2) Chloroacetone->Nucleophilic_Attack Product This compound Byproduct Base-H⁺ + Cl⁻ Deprotonation->Nucleophilic_Attack Thiolate anion Nucleophilic_Attack->Product Nucleophilic_Attack->Byproduct

Caption: General workflow for the S-alkylation of 1-phenyl-1H-tetrazole-5-thiol.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Ineffective Deprotonation of the Thiol:

    • Cause: The base used may not be strong enough to deprotonate the thiol (pKa ≈ 4-5) effectively, or it may be of poor quality (e.g., hydrated).

    • Solution:

      • Base Selection: Use a moderately strong base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). For more challenging cases, a stronger base like sodium hydride (NaH) or potassium tert-butoxide can be employed, but with caution to avoid side reactions.

      • Base Quality: Ensure the base is anhydrous. If necessary, dry the base before use (e.g., oven-drying K₂CO₃).

      • Solvent Choice: The choice of solvent can influence the base's effectiveness. Polar aprotic solvents like acetone, acetonitrile (ACN), or dimethylformamide (DMF) are generally preferred as they solvate the cation of the base, enhancing the anion's reactivity.

  • Poor Quality of Starting Materials:

    • Cause: The 1-phenyl-1H-tetrazole-5-thiol or chloroacetone may be impure or degraded.

    • Solution:

      • Purity Check: Verify the purity of your starting materials using techniques like melting point determination, NMR, or TLC. 1-Phenyl-1H-tetrazole-5-thiol should have a melting point of around 145 °C (with decomposition).

      • Purification: If necessary, recrystallize the 1-phenyl-1H-tetrazole-5-thiol. Chloroacetone can be distilled if impurities are suspected.

      • Storage: Store chloroacetone in a cool, dark place as it can be light-sensitive and prone to polymerization.

  • Suboptimal Reaction Temperature:

    • Cause: The reaction may be too slow at lower temperatures, or side reactions could be favored at higher temperatures.

    • Solution:

      • Temperature Screening: If the yield is low at room temperature, gradually increase the temperature to 40-60 °C and monitor the reaction progress by TLC. In some cases, refluxing in a solvent like acetone may be necessary. Conversely, if side products are observed, try running the reaction at a lower temperature for a longer duration.

  • Competing N-Alkylation:

    • Cause: The tetrazole ring contains nitrogen atoms that can also be alkylated, leading to the formation of undesired N-alkylated isomers. This is a known challenge in the alkylation of tetrazoles[1][2].

    • Solution:

      • Reaction Conditions: S-alkylation is generally favored under milder conditions (lower temperature, weaker base). N-alkylation tends to become more prominent at higher temperatures[1].

      • Solvent Effects: The choice of solvent can influence the S/N selectivity. Polar aprotic solvents often favor S-alkylation.

Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities

Possible Causes & Solutions

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or incorrect stoichiometry.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress closely using TLC. If the starting material spot persists, consider extending the reaction time or increasing the temperature.

      • Stoichiometry: Ensure a slight excess (1.1-1.2 equivalents) of chloroacetone is used to drive the reaction to completion.

  • Formation of N-Alkylated Isomers:

    • Cause: As mentioned previously, competitive alkylation on the nitrogen atoms of the tetrazole ring can occur.

    • Solution:

      • Optimize Conditions: Refer to the solutions for "Competing N-Alkylation" in Problem 1.

      • Purification: These isomers can often be separated by column chromatography. A solvent system of ethyl acetate and hexane is a good starting point for method development.

  • Formation of Bis-Alkylated Product:

    • Cause: In the presence of a strong base and excess chloroacetone, the product itself can be deprotonated at the α-carbon of the acetone moiety and undergo a second alkylation.

    • Solution:

      • Control Stoichiometry: Use a carefully controlled amount of chloroacetone (no more than 1.2 equivalents).

      • Base Strength: Avoid using excessively strong bases if this side product is observed.

  • Degradation of Chloroacetone:

    • Cause: Chloroacetone can self-condense or polymerize, especially in the presence of a base.

    • Solution:

      • Fresh Reagent: Use freshly distilled or a new bottle of chloroacetone.

      • Addition Method: Add the chloroacetone dropwise to the reaction mixture to maintain a low instantaneous concentration.

Troubleshooting_Yield Low_Yield Low or No Product Yield Cause1 Ineffective Deprotonation Low_Yield->Cause1 Cause2 Poor Starting Materials Low_Yield->Cause2 Cause3 Suboptimal Temperature Low_Yield->Cause3 Cause4 Competing N-Alkylation Low_Yield->Cause4 Sol1a Optimize Base Selection Cause1->Sol1a Sol1b Ensure Anhydrous Base Cause1->Sol1b Sol1c Choose Polar Aprotic Solvent Cause1->Sol1c Sol2a Verify Purity (MP, NMR) Cause2->Sol2a Sol2b Recrystallize/Distill Cause2->Sol2b Sol3a Screen Temperatures (e.g., 40-60°C) Cause3->Sol3a Sol4a Use Milder Conditions Cause4->Sol4a

Caption: Troubleshooting logic for low product yield.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A: Polar aprotic solvents are generally the most effective. Acetone is a common and good choice as it is also a reactant. Other suitable solvents include acetonitrile (ACN) and dimethylformamide (DMF). DMF can be particularly useful if solubility of the starting materials is an issue.

Q2: How can I effectively monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 30:70 v/v), to achieve good separation between the starting material, product, and any potential byproducts. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to 1-phenyl-1H-tetrazole-5-thiol is no longer visible.

Q3: What is the typical yield I should expect?

A: With an optimized protocol, yields can be quite high. Some literature reports yields of up to 92% for the alkylation of 1-phenyl-1H-tetrazole-5-thiol with chloroacetone[3]. However, yields can vary depending on the scale, purity of reagents, and specific reaction conditions. A yield of 70-85% is considered good for a standard laboratory preparation.

Q4: What are the best practices for purifying the final product?

A:

  • Work-up: After the reaction is complete, filter off the inorganic salts (e.g., K₂CO₃ and KCl). Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane and wash with water to remove any remaining salts and DMF (if used). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel is a reliable method.

Q5: Are there any safety precautions I should be aware of?

A: Yes, several safety measures are important:

  • Chloroacetone: It is a lachrymator (causes tearing) and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Organic solvents like acetone, ACN, and DMF are flammable and have associated health risks. Use them in a fume hood and away from ignition sources.

  • Bases: Strong bases like NaH are highly reactive and water-sensitive. Handle them with appropriate care.

IV. Optimized Experimental Protocol

This protocol is provided as a starting point. Optimization may be required based on your specific laboratory conditions and reagent quality.

Materials:

  • 1-Phenyl-1H-tetrazole-5-thiol (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone (as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-1H-tetrazole-5-thiol and anhydrous potassium carbonate.

  • Add acetone to the flask to create a stirrable suspension (approximately 10-15 mL per gram of thiol).

  • Begin stirring the mixture at room temperature.

  • Add chloroacetone dropwise to the suspension over 5-10 minutes.

  • Heat the reaction mixture to a gentle reflux (around 50-55 °C) and monitor the reaction by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography as described in the FAQ section.

Parameter Recommended Condition Notes
Stoichiometry Thiol:Chloroacetone:Base (1:1.1:1.5)A slight excess of chloroacetone and base helps drive the reaction to completion.
Solvent Acetone, ACN, or DMFAcetone is often a convenient and effective choice.
Temperature 50-60 °C (Reflux in Acetone)Gentle heating is usually sufficient.
Reaction Time 2-6 hoursMonitor by TLC to determine completion.
Purification Recrystallization or Column ChromatographyChoice depends on the purity of the crude product.

V. References

  • Atabak, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(5), 446-454. [Link]

  • Al-Amiery, A. A., et al. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142.

  • ResearchGate. (2023). (PDF) Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NIST. 1H-Tetrazole-5-thiol, 1-phenyl-. NIST Chemistry WebBook. [Link]

Sources

Technical Support Center: Purification of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone (CAS No. 25803-68-3)[1]. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. As researchers and drug development professionals, achieving high purity is paramount. This guide is designed to help you navigate the common challenges associated with this specific molecule, leveraging insights from established chemical principles and field experience.

The typical synthesis of this target molecule involves the S-alkylation of 1-phenyl-1H-tetrazole-5-thiol with chloroacetone, often in the presence of a base.[2] While seemingly straightforward, this reaction can lead to several impurities that complicate purification. This guide will address these issues head-on.

Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench.

Q1: My crude product is a persistent, dark-colored oil that won't solidify. How can I obtain a crystalline solid?

Answer: This is the most frequently encountered issue. The product can indeed be an oil, sometimes brown, even when pure.[3] However, residual solvents or impurities are often the cause of its failure to crystallize. Here is a systematic approach to tackle this:

  • Ensure Complete Removal of Volatile Reagents: Unreacted chloroacetone and reaction solvents (like acetone or DMF) must be thoroughly removed under high vacuum. Gently warming the flask (e.g., 30-40°C) can aid this process.

  • Attempt Trituration: This technique uses a solvent in which the desired product is poorly soluble, but the oily impurities are soluble.

    • Add a small amount of cold diethyl ether or a hexanes/ethyl acetate mixture (e.g., 9:1 v/v) to your oil.

    • Using a glass rod, vigorously scratch the inside of the flask at the oil's surface. This can induce nucleation.

    • If a solid begins to form, continue stirring in the cold solvent for 15-30 minutes to break up the oil completely.

    • Collect the resulting solid by filtration and wash with a small amount of the cold trituration solvent.

  • Re-evaluate the Work-up Procedure: The primary impurity is often the unreacted starting material, 1-phenyl-1H-tetrazole-5-thiol. This thiol exists in tautomeric equilibrium with its thione form and is acidic.[4] A simple aqueous base wash during the initial work-up can effectively remove it.

    • Expert Tip: Before evaporating the organic solvent after your reaction, wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic thiol, pulling it into the aqueous layer, while your neutral thioether product remains in the organic phase. See Protocol 1 for a detailed methodology.

Q2: My TLC analysis shows a persistent impurity spot with a similar Rf to my product after column chromatography. What are my options?

Answer: Co-elution is a common challenge. The identity of the impurity dictates the strategy. The most likely culprit, besides the starting thiol (which is more polar), is the disulfide dimer, 1,1'-diphenyl-5,5'-dithiodi-tetrazole . This can form via oxidative coupling of the starting thiol, especially if the reaction is exposed to air for extended periods.[4] The disulfide is non-polar and may have an Rf value close to your product.

Strategy 1: Optimize Column Chromatography

  • Solvent System Modification: A single solvent system is rarely optimal. Experiment with different solvent systems. A good starting point is a gradient elution of ethyl acetate in hexanes. If that fails, try switching to a different solvent family, such as dichloromethane/methanol.

  • Addition of a Modifier: Tetrazole compounds can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation. Adding a small amount of a basic modifier to your eluent can dramatically improve resolution.

    • Expert Tip: Add 0.5-1% triethylamine (Et₃N) to your mobile phase (e.g., 40% Ethyl Acetate / 59.5% Hexanes / 0.5% Et₃N). This neutralizes the acidic sites on the silica, resulting in sharper peaks and often better separation from non-basic impurities like the disulfide. A published method for a similar compound utilized a dichloromethane/methanol/triethylamine mixture.[3]

Strategy 2: Recrystallization If chromatography fails to give the desired purity, recrystallization is the best alternative.

  • Solvent Screening: Use a small amount of your impure product to test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). The ideal solvent is one in which the compound is soluble when hot but poorly soluble when cold.

  • Recommended System: A mixed solvent system of ethyl acetate and hexanes often works well. Dissolve the crude product in a minimum amount of hot ethyl acetate, and then slowly add hexanes until the solution becomes faintly cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to promote the growth of pure crystals. See Protocol 3 for details.

Q3: The product seems to be degrading on the silica gel column, leading to streaking on the TLC and low recovery. How can I prevent this?

Answer: Thioethers can be sensitive to the acidic nature of standard silica gel. The Lewis acidic sites on the silica surface can potentially catalyze the decomposition of the molecule.

  • Use Deactivated Silica: You can use commercially available neutral silica gel. Alternatively, you can prepare it by slurrying standard silica gel in your mobile phase containing 1-2% triethylamine for 30 minutes before packing the column. This pre-neutralizes the stationary phase.

  • Switch to Alumina: Alumina is a more basic stationary phase and can be an excellent alternative for acid-sensitive compounds. Start with neutral alumina (Brockmann I) and elute with a non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate).

  • Minimize Contact Time: Perform a "flash" chromatography rather than a slow, gravity-fed column. Use a higher pressure of air or nitrogen to push the solvent through the column more quickly, minimizing the time your compound spends in contact with the silica.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for purifying your crude this compound.

PurificationWorkflow cluster_start start Crude Product Analysis (TLC, 1H NMR) is_oil Product is an Oil? start->is_oil is_impure Significant Impurities? is_oil->is_impure No triturate 1. Triturate with Ether/Hexanes 2. Attempt Recrystallization is_oil->triturate Yes base_wash Perform Aqueous Base Wash (NaHCO3) chromatography Column Chromatography check_purity Assess Purity (TLC, NMR, HPLC) triturate->check_purity recrystallize Recrystallization final_product Pure Product

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials and potential side-products I should be aware of?

  • Starting Materials: 1-Phenyl-1H-tetrazole-5-thiol (a white to light yellow solid) and Chloroacetone (a volatile, lachrymatory liquid).

  • Potential Side-Products/Impurities:

    • Unreacted 1-Phenyl-1H-tetrazole-5-thiol: More polar than the product. Can be removed with a base wash.

    • 1,1'-diphenyl-5,5'-dithiodi-tetrazole: The disulfide dimer. Forms from oxidation of the thiol starting material.[4] It is less polar than the thiol and may elute close to the product.

    • Over-alkylation Products: While less common, reaction at one of the tetrazole nitrogens is a theoretical possibility, though S-alkylation is highly favored for thiols.

Q2: What are the recommended storage conditions for the purified compound? Store this compound in a tightly sealed container in a cool, dark, and dry place. A refrigerator or freezer is ideal for long-term storage. Thioethers can be susceptible to air oxidation over time, so storing under an inert atmosphere (e.g., nitrogen or argon) is recommended if the highest purity needs to be maintained.

Q3: Which analytical techniques are best for assessing the purity of the final product?

  • ¹H and ¹³C NMR: Essential for confirming the structure. Key ¹H NMR signals to look for are the singlet for the methylene (CH₂) group (around 4.0 ppm), the singlet for the methyl (CH₃) group (around 2.2 ppm), and the multiplets for the phenyl group (7.4-7.6 ppm).

  • Mass Spectrometry (MS): To confirm the molecular weight (234.28 g/mol )[1].

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for impurities. A pure compound should show a single spot in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

Experimental Protocols

Protocol 1: Aqueous Work-up with Base Wash
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If the solvent is water-miscible (e.g., DMF, acetone), remove it under reduced pressure.

  • Re-dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (approx. 10 mL per 1 mmol of starting material).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M Hydrochloric Acid (HCl) (1 x volume) - to remove basic impurities like triethylamine if used.

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (2 x volume) - to remove unreacted acidic thiol.

    • Brine (saturated NaCl solution) (1 x volume) - to aid in drying.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography
  • Adsorb the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading."

  • Pack the Column: Wet-pack a glass column with silica gel using your chosen eluent (e.g., 20% ethyl acetate in hexanes).

  • Load the Sample: Carefully add the dry-loaded sample to the top of the packed column.

  • Elute: Elute the column with your chosen solvent system, applying positive pressure. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Recommended Chromatography Systems
Problem ScenarioStationary PhaseRecommended Eluent SystemRationale
Separation from starting thiolSilica GelHexanes/Ethyl Acetate (Gradient 10% -> 40% EtOAc)Good polarity difference. Thiol is much more polar.
Co-elution with non-polar impuritySilica GelHexanes/EtOAc/Et₃N (e.g., 70:29.5:0.5)Triethylamine (Et₃N) sharpens the product peak, improving resolution.
Product degradationNeutral AluminaHexanes/Ethyl Acetate (Gradient 5% -> 30% EtOAc)A basic stationary phase prevents acid-catalyzed decomposition.
Protocol 3: Recrystallization
  • Place the impure, semi-solid, or solid product in an Erlenmeyer flask with a stir bar.

  • Add a small amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a 50°C hotplate) while stirring until the solid completely dissolves. Add more solvent dropwise only if needed to achieve full dissolution.

  • Once dissolved, slowly add a less polar "anti-solvent" (e.g., hexanes) dropwise until the solution just begins to turn persistently cloudy. Add one or two drops of the dissolving solvent (ethyl acetate) to make it clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Dry the crystals under high vacuum.

References

  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. Available at: [Link]

  • 1H-Tetrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. Available at: [Link]

  • Tetrazoles via Multicomponent Reactions. ACS Publications. Available at: [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central (PMC). Available at: [Link]

  • Tetrazoles via Multicomponent Reactions. PubMed Central (PMC). Available at: [Link]

  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone. This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve the common experimental hurdle of this compound's poor aqueous solubility. By understanding the underlying physicochemical principles and employing systematic troubleshooting, you can ensure the accuracy and reproducibility of your assay results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: What is the recommended solvent for creating a high-concentration stock solution?

A: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. The compound's structure, derived from the lipophilic 1-phenyl-1H-tetrazole-5-thiol backbone, lends itself to solubility in polar aprotic solvents. Prepare a high-concentration stock (e.g., 10-30 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication. Visually inspect the solution against a light source to confirm the absence of particulates.

Q2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. Why is this happening?

A: This is a classic issue of compound "crashing out" due to a drastic change in solvent polarity.[1] While your compound is stable in 100% DMSO, its intrinsic aqueous solubility is very low. When a small volume of the DMSO stock is introduced into a large volume of aqueous buffer, the DMSO is diluted, and the buffer's aqueous environment can no longer keep the hydrophobic compound molecules in solution, causing them to aggregate and precipitate.[1][2]

Q3: What is the maximum final concentration of DMSO I should use in my assay?

A: A final DMSO concentration between 0.1% and 0.5% is generally recommended for most cell-based assays to minimize solvent-induced artifacts.[3] While some robust cell lines or biochemical assays can tolerate up to 1%, concentrations above this can lead to cytotoxicity, altered cell membrane permeability, or direct interference with enzyme activity, confounding your results.[4][5][6] It is critical to run a DMSO-only vehicle control at the same final concentration used for your compound to assess the baseline effect of the solvent on your specific assay system.[7]

Q4: Can I heat the solution or adjust the pH to improve solubility?

A: Heating is generally not recommended as a primary solubilization method for this class of compounds. The tetrazole ring and thioether linkage can be susceptible to degradation at elevated temperatures, compromising the integrity of your compound.

pH adjustment can be a viable strategy if the compound has ionizable groups.[8] The tetrazole moiety is weakly acidic, and its solubility may increase in slightly basic conditions. However, this must be balanced with the pH requirements of your assay. An initial test of solubility in buffers of varying pH (e.g., 6.5, 7.4, 8.0) can be informative, but ensure the final assay pH remains within the optimal range for your biological system.

Part 2: In-Depth Troubleshooting Workflows

Problem: Compound Precipitation Observed During Assay Preparation

Precipitation is a critical issue that leads to an inaccurate and uncontrolled final compound concentration, rendering dose-response curves unreliable.[2] The following workflow provides a systematic approach to resolving this problem.

G start Precipitation Observed in Assay Wells? check_dmso Step 1: Verify Final DMSO Concentration start->check_dmso dmso_high Is DMSO > 1%? check_dmso->dmso_high Yes dmso_ok Is DMSO ≤ 1%? check_dmso->dmso_ok No reduce_dmso Action: Decrease final DMSO to ≤0.5% via serial dilution in DMSO before adding to buffer. dmso_high->reduce_dmso check_conc Step 2: Assess Compound Concentration dmso_ok->check_conc conc_high Is it the highest concentration point? check_conc->conc_high Yes conc_ok Precipitation at lower concentrations? check_conc->conc_ok No reduce_conc Action: Lower the top concentration of the dose curve. The effective concentration is already limited by solubility. conc_high->reduce_conc use_excipients Step 3: Employ Solubility-Enhancing Excipients conc_ok->use_excipients

Caption: Decision tree for troubleshooting compound precipitation.

Protocol 1: Optimizing the Dilution Method

The way a compound is diluted from a DMSO stock into an aqueous buffer can dramatically impact its solubility. A direct, large-volume dilution increases the likelihood of precipitation.

Objective: To minimize precipitation by optimizing the serial dilution and final addition steps.

Methodology:

  • Prepare DMSO Plate: Create a serial dilution of your compound in 100% DMSO. For a 10-point curve, you might dilute from 10 mM down to sub-micromolar concentrations in a 96-well polypropylene plate.

  • Prepare Assay Plate: Add your assay buffer, cells, or enzyme preparation to the final assay plate.

  • Final Transfer: Transfer a small, consistent volume (e.g., 1 µL) from each well of the DMSO plate into the corresponding wells of the assay plate (containing, for example, 199 µL of buffer for a 1:200 dilution).

  • Immediate Mixing: Immediately after the transfer, mix the contents of the assay plate thoroughly using a plate shaker for 30-60 seconds. This rapid dispersion is crucial to prevent localized high concentrations that can initiate precipitation.[2] This method ensures the compound encounters assay components like proteins, which can aid solubility, at the same moment it enters the aqueous environment.[2]

Protocol 2: Utilizing Solubility-Enhancing Excipients

When optimizing DMSO concentration and dilution methods is insufficient, the use of excipients can maintain compound solubility in the final assay.[8][9] Surfactants and cyclodextrins are common choices.[10]

Objective: To identify a suitable excipient and its optimal concentration to prevent compound precipitation without interfering with the assay.

A. Non-ionic Surfactants (e.g., Tween-20, Polysorbate 80) Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.[11]

  • Preparation: Prepare assay buffers supplemented with a range of surfactant concentrations (e.g., 0.001%, 0.005%, 0.01% Tween-20).

  • Excipient Compatibility Test: Before testing your compound, run a control experiment to ensure the surfactant itself does not affect your assay (e.g., cell viability, enzyme activity).

  • Solubility Test: Prepare your compound in the surfactant-supplemented buffers and visually or instrumentally (e.g., via nephelometry) assess for precipitation over the intended assay incubation time.

  • Assay: Once a non-interfering concentration is identified, perform your experiment using the buffer containing the optimal surfactant concentration.

B. Cyclodextrins (e.g., HP-β-CD) Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[10]

  • Preparation: Prepare assay buffers supplemented with a range of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) concentrations (e.g., 1 mM, 5 mM, 10 mM).

  • Compatibility and Solubility Testing: Follow the same steps (2-4) as described for surfactants to determine the optimal, non-interfering concentration of HP-β-CD.

ExcipientTypeRecommended Starting Conc.Potential Issues to Monitor
Tween-20 / Polysorbate 80 Non-ionic Surfactant0.005% - 0.01% (v/v)Cell membrane disruption, enzyme denaturation at high conc.
HP-β-CD Cyclodextrin1 - 5 mMCan sometimes extract cholesterol from cell membranes.
Bovine Serum Albumin (BSA) Protein Carrier0.1% (w/v)May bind compound, reducing free concentration.

Part 3: Advanced Assay Optimization Workflow

Even without visible precipitation, poor solubility can manifest as a low assay signal or an inconsistent dose-response curve. This is often due to the formation of sub-visible micro-precipitates or compound aggregation.[2]

G start Low Signal or Inconsistent Dose-Response? check_precip Step 1: Re-confirm Absence of Precipitation start->check_precip precip_yes Precipitation Confirmed check_precip->precip_yes precip_no No Visible Precipitation check_precip->precip_no goto_workflow1 Action: Refer to Precipitation Workflow precip_yes->goto_workflow1 test_sonication Step 2: Test In-Well Sonication precip_no->test_sonication sonication_improves Signal Improves? test_sonication->sonication_improves Yes sonication_no_effect No Improvement test_sonication->sonication_no_effect No implement_sonication Action: Incorporate brief, post-dilution sonication to break up micro-aggregates. sonication_improves->implement_sonication test_excipients Step 3: Systematically Test Excipients sonication_no_effect->test_excipients

Sources

Troubleshooting Unexpected Side Reactions in Tetrazole Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize tetrazole synthesis and may encounter unexpected challenges. Tetrazoles are indispensable bioisosteres for carboxylic acids in modern drug design, valued for their metabolic stability and physicochemical properties.[1][2][3] However, their synthesis, most commonly via the [3+2] cycloaddition of nitriles and azides, is not without its complexities.[1][3][4] This document provides in-depth, mechanism-driven troubleshooting advice to diagnose and resolve common and unexpected side reactions, ensuring the integrity and success of your synthetic campaigns.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section is structured in a question-and-answer format to directly address specific problems you may be observing in your experiments.

Problem 1: My reaction yield is significantly low, or I'm not forming any product. What are the likely causes?

Low or no yield is one of the most frequent issues. The cause is often multifactorial, stemming from reagent quality, reaction conditions, or a competing side reaction that consumes your starting material.

Answer:

Let's break down the potential culprits, from the simplest checks to more complex mechanistic issues.

  • Reagent and Reaction Setup Integrity:

    • Azide Source: Sodium azide (NaN₃) is hygroscopic. Ensure it is dry. The presence of water can facilitate unwanted side reactions.

    • Nitrile Reactivity: The reaction rate is highly dependent on the electronics of the nitrile. Electron-withdrawing groups on the nitrile enhance its electrophilicity, accelerating the reaction, while strong electron-donating groups can significantly slow it down.[4][5]

    • Catalyst Activity: If using a Lewis acid catalyst like a zinc salt (e.g., ZnBr₂), ensure it is anhydrous and not deactivated. The catalyst's role is to coordinate to the nitrile, activating it for nucleophilic attack by the azide.[6][7][8]

  • The Primary Side Reaction: Nitrile Hydrolysis The most common competing reaction is the hydrolysis of your nitrile starting material to the corresponding primary amide or carboxylic acid.[9][10] This is especially prevalent if there is moisture in your reagents or solvent, or if the reaction is run under acidic or basic conditions for prolonged periods at high temperatures.[11][12]

    • Causality: The mechanism for tetrazole formation involves the activation of the nitrile.[4][5] Unfortunately, this same activation makes the nitrile susceptible to nucleophilic attack by any water present, leading to hydrolysis.

    • Diagnosis: Check the crude reaction mixture by LC-MS for masses corresponding to the amide (M+18) or carboxylic acid (M+19, negative ion mode) of your nitrile starting material.

    • Solution:

      • Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.

      • Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

      • If hydrolysis is persistent, consider lowering the reaction temperature and extending the reaction time.

Problem 2: I've isolated a product with the correct mass, but my NMR suggests it's the wrong N-substituted regioisomer. How can I control this?

For N-substituted tetrazoles, achieving regiocontrol between the N1 and N2 isomers is a critical and often formidable challenge. The electronic and steric properties of the substituents, as well as the reaction conditions, dictate the outcome.

Answer:

The formation of regioisomers is governed by a complex interplay of factors that influence the stability of the intermediates and the transition states leading to the N1 and N2 products.

  • Mechanistic Insight: Alkylation of a 5-substituted tetrazole anion can occur at either the N1 or N2 position. The regioselectivity is often not intuitive and can be influenced by sterics, electronics, solvent, and the nature of the electrophile.[13][14] In direct synthesis from an organic azide and a nitrile, only the 1,5-disubstituted product is typically observed.[4]

  • Key Factors Influencing Regioselectivity:

    • Catalyst Choice: Lewis acids are known to influence regioselectivity. Boron trifluoride etherate (BF₃·Et₂O) has been reported to direct alkylation towards the N2 position.[13]

    • Solvent Polarity: The solvent can dramatically alter the isomeric ratio. A switch between polar aprotic solvents (like THF or DMF) and non-polar solvents can sometimes reverse the selectivity.[13]

    • Nature of the Alkylating Agent: The "hardness" or "softness" of the electrophile can play a role, as can its steric bulk. Highly hindered alkylating agents may favor the less sterically encumbered nitrogen.[14]

Below is a diagram illustrating the key decision points that influence the regiochemical outcome of tetrazole alkylation.

G cluster_0 Influencing Factors cluster_1 Reaction Pathway Catalyst Catalyst (e.g., Lewis Acid) TetrazoleAnion 5-Substituted Tetrazole Anion Catalyst->TetrazoleAnion Influences Equilibrium Solvent Solvent Polarity (e.g., THF vs. DMF) Solvent->TetrazoleAnion AlkylatingAgent Alkylating Agent (Sterics & Electronics) AlkylatingAgent->TetrazoleAnion N1_Product N1-Alkylated Product TetrazoleAnion->N1_Product Path A N2_Product N2-Alkylated Product TetrazoleAnion->N2_Product Path B

Caption: Factors governing N1 vs. N2 regioselectivity.

Problem 3: I have a major side product that I can't identify, and it's difficult to separate from my desired tetrazole. What could it be?

Persistent impurities can derail a synthesis, especially during scale-up. Understanding the potential side reactions beyond simple hydrolysis is key to effective troubleshooting and purification.[15][16]

Answer:

Several less common, but highly problematic, side reactions can occur. The formation of these impurities is often promoted by specific conditions or reactive functional groups within the starting material. Below is a table summarizing potential side products and their origins.

Potential Impurity Plausible Mechanism / Cause Diagnostic Clues (e.g., Mass Spec) Proposed Solution
Triazole Isomer Lewis acid-catalyzed fragmentation of the tetrazole ring followed by rearrangement can sometimes occur, especially at high temperatures.[2]Same mass as the desired product. Requires detailed NMR analysis (¹H, ¹³C, ¹⁵N) to confirm the ring system.Reduce reaction temperature. Screen for a milder Lewis acid catalyst or explore catalyst-free conditions if feasible.
Carbodiimide Intermediate In some syntheses starting from amides, an isolable carbodiimide intermediate can form, which may not fully convert to the tetrazole.[6]Mass will correspond to the precursor before the addition of the azide moiety.Increase the equivalents of azide source or prolong the reaction time to drive the final cyclization step to completion.
"Schmidt-like" Adduct An unexpected "Schmidt-like" reaction can occur where the carbamoyl group or another moiety on the starting material rearranges, leading to a complex impurity.[15]Often has the same mass as the desired product, making MS alone insufficient for identification.[15]This is highly substrate-dependent. If identified, reaction conditions may need significant redesign. Redesigning the crystallization protocol was shown to be effective in one reported case.[15]
Unreacted Starting Nitrile Incomplete reaction due to poor nitrile reactivity, insufficient temperature, or deactivated catalyst.Mass of the nitrile starting material will be present.Increase reaction temperature, use a more active catalyst system (e.g., ZnBr₂), or increase reaction time.[17]
Problem 4: I'm concerned about the safety of using azides. What are the risks and how can I mitigate them?

Safety is the most critical aspect of working with azides. The primary risks are the generation of highly explosive hydrazoic acid (HN₃) and the formation of shock-sensitive heavy metal azides.[18][19]

Answer:

A robust safety protocol is non-negotiable. The risk of generating HN₃ is highest when sodium azide is combined with a Brønsted acid (even weak ones).[20] Hydrazoic acid is volatile (b.p. 35 °C), highly toxic, and explosive.[19][21]

Mitigation Strategies and Best Practices:

  • Avoid Strong Acids: Never mix sodium azide with strong acids. Use buffered systems like triethylamine hydrochloride or ammonium chloride, which generate the active azide species in situ in a more controlled manner.[19][22] The Sharpless zinc bromide procedure was specifically designed to minimize HN₃ formation by controlling the pH.[20]

  • Avoid Heavy Metals: Do not use spatulas made of copper, lead, zinc, or other heavy metals. Traces of these metals can form dangerously explosive azide salts.[18][23] Use Teflon, ceramic, or plastic spatulas. Ensure your reaction vessel is free from scratches that might expose underlying metals if using glass-lined reactors.

  • Use Safer Alternatives: When possible, consider using trimethylsilyl azide (TMSN₃), which is a less hazardous source of azide.[18][24]

  • Proper Quenching: Never quench an azide reaction with acid. A standard and safe procedure is to treat the reaction mixture with an aqueous solution of sodium nitrite, followed by the slow addition of a dilute acid. This converts residual azide and HN₃ into nitrogen gas.[20][23]

  • Engineering Controls: Always conduct azide reactions in a well-ventilated chemical fume hood. For larger-scale reactions, a blast shield is mandatory.[23]

The following workflow diagram outlines a safety-first approach to planning and executing reactions involving azides.

G start 1. Risk Assessment reagents 2. Reagent Selection - Use TMSN₃ if possible - Ensure NaN₃ is dry start->reagents setup 3. Equipment Setup - NO heavy metals (spatulas, etc.) - Use fume hood & blast shield reagents->setup reaction 4. Running Reaction - Controlled temperature - Inert atmosphere setup->reaction quench_decision 5. Is Reaction Complete? reaction->quench_decision quench_decision->reaction No quench_proc 6. Safe Quenching Protocol - Add NaNO₂ solution first - SLOWLY add dilute acid quench_decision->quench_proc Yes workup 7. Workup & Purification quench_proc->workup waste 8. Waste Disposal - Segregate azide waste - Avoid mixing with heavy metal waste workup->waste

Caption: A safety workflow for tetrazole synthesis using azides.

Standard Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol is a representative example of a common method for tetrazole synthesis.

Materials:

  • Benzonitrile

  • Sodium Azide (NaN₃)

  • Triethylamine Hydrochloride

  • Toluene

  • 3M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzonitrile (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq).

  • Add toluene as the solvent (approx. 0.2 M concentration with respect to benzonitrile).

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Carefully add water and ethyl acetate to the reaction mixture for extraction.

  • Cool the aqueous layer in an ice bath and slowly acidify to pH ~2 with 3M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-phenyl-1H-tetrazole.[25]

Note: Always perform a safety review before conducting any new experiment. The quenching step described in the safety section should be considered if significant excess azide is expected.

References

  • Benchchem. (n.d.). Troubleshooting low conversion rates in nitrile to tetrazole reactions.
  • Benchchem. (2026, January 15). The Future of Tetrazole Synthesis: Alternatives to Tributyltin Azide.
  • The Heterocyclist. (2012, February 13). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid.
  • Benchchem. (n.d.). Troubleshooting guide for Tetrazole functionalization reactions.
  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved January 17, 2026, from [Link]

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

  • Aghapoor, K., et al. (2023). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances.
  • Benchchem. (n.d.). Avoiding explosive hazards with azides in tetrazole synthesis.
  • Reyes-Melo, F. D., et al. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 24.
  • Weber, A. (2003). Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. CHIMIA, 57(1), 19-23.
  • University of California, Santa Barbara. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Retrieved January 17, 2026, from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • ResearchGate. (2025, November 21). Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. Retrieved January 17, 2026, from [Link]

  • Benchchem. (n.d.). Technical Support Center: Regioselectivity of Tetrazole Alkylation.
  • ResearchGate. (n.d.). The suggested mechanism for the synthesis of tetrazoles. Retrieved January 17, 2026, from [Link]

  • Swami, S., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(59), 37367-37384.
  • University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Department of Chemistry & Chemical Biology. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Tetrazole. Retrieved January 17, 2026, from [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. Organic Letters, 3(25), 4091–4094. [Link]

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved January 17, 2026, from [Link]

  • Wiley, R. H., & Smith, N. R. (1951). The Formation of Tetrazoles by the Condensation of Organic Azides with Nitriles. The Journal of Organic Chemistry, 16(4), 546-549.
  • ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]

  • Kazemi, Z., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7348-7435.
  • Thomas, S., et al. (2019). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Organic & Biomolecular Chemistry, 17(22), 5565-5573.
  • Chetwyn, N. P., et al. (2016). Isolation and structure elucidation of unexpected in-process impurities during tetrazole ring formation of an investigational drug substance. Magnetic Resonance in Chemistry, 54(8), 678-685.
  • ResearchGate. (2025, August 6). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Retrieved January 17, 2026, from [Link]

  • Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Lumen Learning. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025, August 6). Lewis Acid Mediated Fragmentation of Tetrazoles towards Triazoles. Retrieved January 17, 2026, from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved January 17, 2026, from [Link]

  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7348-7435.
  • Rivera-Chávez, D. G., et al. (2022). One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. Molbank, 2022(2), M1367.
  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society, 125(33), 9983–9987.
  • Talawar, M. B., et al. (2014). Synthesis of nitrogen-rich imidazole, 1,2,4-triazole and tetrazole-based compounds. RSC Advances, 4(12), 6061-6068.
  • Yang, Y., et al. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Crystal Growth & Design, 23(5), 3584-3596.
  • Muller-Spath, T., et al. (2022). Enrichment and purification of peptide impurities using twin-column continuous chromatography.

Sources

Technical Support Center: Optimizing Reaction Conditions for Alkylation of 1-phenyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of 1-phenyl-1H-tetrazole-5-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring you can make informed decisions to optimize your reaction outcomes.

Section 1: Fundamental Concepts & The Core Challenge
Q1: What are the potential sites of alkylation on 1-phenyl-1H-tetrazole-5-thiol, and why is this reaction not straightforward?

A1: The primary complexity arises from the molecule's ability to exist in tautomeric forms and, upon deprotonation, to form an ambident anion. 1-phenyl-1H-tetrazole-5-thiol exists in equilibrium between a thione form and a thiol form.[1][2][3]

  • Thione Form: The proton resides on a nitrogen atom of the tetrazole ring.

  • Thiol Form: The proton is on the sulfur atom.

When a base is added, it deprotonates the molecule to form a tetrazolate anion. This anion is an ambident nucleophile , meaning it has two distinct nucleophilic sites: the sulfur atom (S) and the nitrogen atoms (primarily N2 and N4) of the tetrazole ring.[1] This results in a competitive reaction where the alkylating agent can attack either the sulfur or a nitrogen atom, leading to a mixture of S-alkylated and N-alkylated products.

Tautomerism_and_Anion cluster_0 Tautomeric Equilibrium cluster_1 Deprotonation cluster_2 Alkylation Sites Thione Thione Form (1-phenyl-1,4-dihydro- 5H-tetrazole-5-thione) Thiol Thiol Form (1-phenyl-1H- tetrazole-5-thiol) Thione->Thiol H⁺ shift Anion Ambident Anion (Delocalized Negative Charge) Thiol->Anion + Base - HB⁺ S_Product S-Alkylation Product Anion->S_Product + R-X (Attack from S) N_Product N-Alkylation Product Anion->N_Product + R-X (Attack from N)

Caption: Tautomerism and formation of the ambident anion.

Section 2: Troubleshooting & Directing Regioselectivity
Q2: My reaction yields a mixture of S- and N-alkylated products. How can I selectively synthesize the S-alkylated derivative?

A2: To favor S-alkylation, you need to create conditions that enhance the nucleophilicity of the sulfur atom or make it more accessible. Based on Hard and Soft Acid-Base (HSAB) theory, the sulfur anion is "softer" than the nitrogen anions. Therefore, using soft electrophiles and conditions that favor kinetic control at lower temperatures typically promotes S-alkylation.

Key Strategies for S-Alkylation:

  • Lower Temperature: Running the reaction at room temperature or below often favors the formation of the S-alkylated product, which is typically the kinetic product.[1][4]

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can be effective.

  • Alkylating Agent: Use "softer" alkylating agents like alkyl iodides or benzyl bromides. For Michael additions, acrylic esters at room temperature yield S-adducts.[1][4]

  • Catalysis: Under specific conditions, such as using α-diazo carbonyl compounds with TfOH catalysis, highly chemoselective S-alkylation can be achieved through formal S-H insertion.[5]

Q3: Conversely, what conditions favor the formation of the N-alkylated product?

A3: N-alkylation is often favored under conditions that lead to the thermodynamically more stable product.

Key Strategies for N-Alkylation:

  • Higher Temperature: Increasing the reaction temperature (e.g., to 70°C or higher) can provide the energy to overcome the activation barrier for N-alkylation, leading to the thermodynamic product.[1][4]

  • Base and Counter-ion: The choice of base is critical. The nature of the counter-ion can influence the ion-pairing of the tetrazolate anion, potentially blocking one site and leaving the other more accessible.[6]

  • Specific Alkylating Agents: In Michael additions with α,β-unsaturated systems, higher temperatures (70°C) have been shown to switch the selectivity from S- to N-alkylation.[1][4] For other alkylations, harder electrophiles might favor N-alkylation.

Section 3: A Deeper Dive into Optimizing Reaction Parameters

This section provides a systematic guide to refining your experimental setup. The interplay between these parameters is crucial for achieving high yield and selectivity.

Parameter Optimization for S- vs. N-Alkylation
ParameterTo Favor S-Alkylation (Kinetic Product)To Favor N-Alkylation (Thermodynamic Product)Rationale & Causality
Temperature Lower (e.g., Room Temperature)[1][4]Higher (e.g., 70-100°C)[1][4]Higher temperatures provide the activation energy needed to form the more stable thermodynamic N-alkylated product.
Base Weaker inorganic bases (e.g., K₂CO₃)[1][4]Strong, non-coordinating bases (e.g., NaH) may favor N-alkylation in some systems.[6]The base and its counter-ion affect the dissociation and solvation of the ambident anion, influencing which nucleophilic site is more exposed.
Solvent Polar Aprotic (e.g., DMF, DMSO)[7][8]Can be solvent-dependent; sometimes less polar solvents like THF are used.[6]Solvents influence ion-pairing. Polar aprotic solvents solvate the cation, leaving a "naked" and highly reactive anion, where the softer sulfur is often attacked faster.
Alkylating Agent Soft Electrophiles (e.g., Alkyl Iodides), Michael Acceptors (e.g., Acrylates)[1][4]Hard Electrophiles, Sterically Hindered Electrophiles (e.g., Fumarate Esters via SN2)[1][4]Follows HSAB theory. The soft sulfur nucleophile reacts faster with soft electrophiles. Harder nitrogen reacts with harder electrophiles.
Catalyst TfOH (with diazo compounds)[5], Phase Transfer Catalyst (PTC)[9]Lewis acids (e.g., BF₃·Et₂O) can direct N2-alkylation in other tetrazole systems.[10]Catalysts can stabilize transition states or alter the reaction mechanism entirely to favor one pathway over the other.
Q4: What is Phase Transfer Catalysis (PTC) and how can it be beneficial for this alkylation?

A4: Phase Transfer Catalysis (PTC) is a powerful technique for reacting reagents that are in different, immiscible phases (e.g., a solid inorganic base and an organic substrate in an organic solvent).[9][11] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports an anion (in this case, the deprotonated tetrazolate) from the solid or aqueous phase into the organic phase where it can react with the alkylating agent.[4][9][11]

Advantages of using PTC:

  • Milder Conditions: Allows the use of inexpensive and safer inorganic bases like K₂CO₃ or NaOH.[11]

  • Enhanced Reaction Rates: The catalyst brings the anion into the organic phase in a poorly solvated, highly reactive state.

  • Solvent Flexibility: Can often be performed in less polar, non-toxic solvents or even under solvent-free conditions.[4][11]

  • Improved Selectivity: By controlling the ion-pairing in the organic phase, PTC can sometimes be tuned to enhance regioselectivity.[12]

One study successfully used TBAB with K₂CO₃ under solvent-free conditions to control S- vs. N-alkylation of 1-phenyl-1H-tetrazole-5-thiol simply by changing the temperature.[1][4]

Section 4: Experimental Protocols & Troubleshooting Workflow
Protocol 1: General Procedure for Selective S-Alkylation

This protocol is optimized for kinetic control to favor the S-alkylated product.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1H-tetrazole-5-thiol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a phase-transfer catalyst such as TBAB (0.1 eq).

  • Solvent: Add a suitable polar aprotic solvent, such as DMF (enough to dissolve the substrate). For a solvent-free approach, omit the solvent.[1][4]

  • Reagent Addition: Cool the mixture in an ice bath to 0-5°C. Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the S-alkylated product.

Protocol 2: General Procedure for Selective N-Alkylation

This protocol uses thermal control to favor the thermodynamic N-alkylated product.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-phenyl-1H-tetrazole-5-thiol (1.0 eq), K₂CO₃ (1.5 eq), and TBAB (0.1 eq).

  • Solvent/Reagent: Add the alkylating agent (e.g., an α,β-unsaturated ester, 1.1 eq). This reaction can often be run solvent-free.[1][4]

  • Reaction: Heat the reaction mixture to 70-80°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup & Purification: Follow the same workup and purification steps as described in Protocol 1.

Troubleshooting Workflow

If you are facing issues with yield, selectivity, or reaction completion, follow this logical troubleshooting guide.

Troubleshooting_Workflow start Problem: Low Yield / Poor Selectivity check_reagents 1. Check Reagent Purity - Is starting material pure? - Is alkylating agent fresh? - Is base anhydrous? start->check_reagents check_reagents->start If reagents are bad, replace and restart no_reaction Problem: No/Slow Reaction check_reagents->no_reaction If reagents are OK mixture Problem: Mixture of Isomers no_reaction->mixture No, reaction works but selectivity is poor increase_temp Increase Temperature or Add PTC Catalyst (e.g., TBAB) no_reaction->increase_temp Yes want_S want_S mixture->want_S Want S-Alkylation want_N want_N mixture->want_N Want N-Alkylation conclusion Analyze results increase_temp->conclusion Re-run experiment lower_temp lower_temp want_S->lower_temp Lower Temperature (e.g., RT or 0°C) raise_temp raise_temp want_N->raise_temp Increase Temperature (e.g., 70°C+) lower_temp->conclusion Re-run experiment raise_temp->conclusion Re-run experiment

Caption: A workflow for troubleshooting common alkylation issues.

Section 5: Analytical Characterization
Q5: How can I reliably distinguish between the S- and N-alkylated isomers using NMR?

A5: NMR spectroscopy, particularly ¹³C NMR, is a definitive tool for distinguishing between S- and N-alkylated isomers of tetrazoles.

  • ¹³C NMR: The chemical shift of the carbon atom in the tetrazole ring (C5) is highly diagnostic. This carbon is significantly more deshielded in N-alkylated isomers compared to their S-alkylated counterparts. The difference can be substantial, often greater than 10 ppm. For example, in a related system, the Cq signal for a 1,5-disubstituted (N-alkylated type) isomer appeared at 153.87 ppm, while the 2,5-disubstituted isomer's Cq signal was at 164.94 ppm.[13] You should expect the S-alkylated product's C5 signal to be at a lower chemical shift (further upfield) than the N-alkylated product's C5 signal.

  • ¹H NMR: While more subtle, the chemical shifts of the protons on the alkyl group attached to the sulfur or nitrogen will be different. Protons closer to the sulfur atom in S-alkylated products often appear at a characteristic chemical shift that can be compared to the analogous protons in the N-alkylated product.

Always acquire both ¹H and ¹³C NMR spectra and, if possible, 2D NMR (like HMBC) to confirm connectivity and definitively assign the structure of your product.

References
  • Atabak, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (2025). Source not specified.
  • Phase-transfer catalysis in the synthesis of five-membered heterocycles. (2025). ResearchGate. [Link]

  • TfOH Catalyzed Chemoselective S‐Alkylation of 1H‐Tetrazole‐5‐thiones with α‐Diazo Carbonyl Compounds via Formal S–H Insertion. (2025). ResearchGate. [Link]

  • BenchChem. (2025).
  • (PDF) Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. (2023). ResearchGate. [Link]

  • Alkylation of 5-Substituted 1 H -Tetrazoles via the Diazotization of Aliphatic Amines. (n.d.). Source not specified.
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI. [Link]

  • Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. (2025). ResearchGate. [Link]

  • Effect of catalysts and solvents on the formation of 5-Phenyl-1H-phenyl tetrazole. (n.d.). ResearchGate. [Link]

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. (n.d.). RSC Publishing. [Link]

  • 1H-Tetrazole-5-thiol, 1-phenyl-. (n.d.). NIST WebBook. [Link]

  • Phase Transfer Catalysis. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. (2019). ResearchGate. [Link]

  • Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. (2018). National Institutes of Health. [Link]

  • Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole. (n.d.). ResearchGate. [Link]

  • PTC Selective O-Alkylation. (n.d.). PTC Organics, Inc.. [Link]

  • A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones. (n.d.). Source not specified.
  • Adamantylazoles: XII. Alkylation of 1-R-tetrazole-5-thiones and 1-R-tetrazol-5-ones with tertiary alcohols in sulfuric acid. (2025). ResearchGate. [Link]

  • Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds. (n.d.).
  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. (2025). ResearchGate. [Link]

  • Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. (n.d.). Scirp.org. [Link]

  • A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. (2025). ResearchGate. [Link]

  • 1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

resolving ambiguous NMR peaks in 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving NMR ambiguities in 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the structural elucidation of this and similar heterocyclic compounds. Here, we provide field-proven insights and step-by-step protocols to navigate complex spectra with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the NMR spectrum of this compound.

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this molecule?

A1: The chemical shifts are influenced by the electronic environments of the nuclei. The phenyl group, tetrazole ring, and the thio-acetone moiety create distinct regions in the spectrum. While exact values depend on the solvent and spectrometer field strength, the expected ranges are summarized below.

Molecular Fragment Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Notes
Phenyl-H (ortho, meta, para)7.4 - 7.8120 - 135A complex multiplet is common due to signal overlap.
Methylene (-S-CH₂-CO) 4.2 - 4.540 - 45Appears as a singlet; deshielded by adjacent sulfur and carbonyl groups.
Methyl (-CO-CH₃) 2.3 - 2.629 - 32Appears as a singlet.
Tetrazole C5 N/A150 - 158Quaternary carbon; its shift is influenced by the thioether linkage.[1][2]
Carbonyl C=O N/A200 - 208Quaternary carbon.
Phenyl C1 (ipso) N/A133 - 137Quaternary carbon attached to the tetrazole ring.

Q2: Why do the five protons on the phenyl ring overlap into a complex multiplet?

A2: The five protons on the monosubstituted phenyl ring are chemically distinct (ortho, meta, and para). However, their electronic environments are often very similar, causing their signals to have close chemical shifts.[3] At lower magnetic field strengths, the difference in their resonance frequencies (in Hz) can be smaller than their coupling constants, leading to second-order effects and a poorly resolved multiplet instead of clean doublets and triplets.[4]

Q3: I see only two singlets in the aliphatic region. How can I be certain which is the methylene (-CH₂-) and which is the methyl (-CH₃)?

A3: While chemical shift prediction (Table 1) is a strong indicator, unambiguous assignment requires correlation spectroscopy. The integration of the peaks should show a 2:3 ratio, but for definitive proof, a Heteronuclear Single Quantum Coherence (HSQC) experiment is recommended. This technique correlates protons directly to the carbons they are attached to, providing an indisputable assignment.[5][6][7]

Q4: Can changing the NMR solvent really help resolve overlapping peaks?

A4: Absolutely. Switching from a standard solvent like Chloroform-d (CDCl₃) to an aromatic solvent like Benzene-d₆ can significantly alter the chemical shifts of protons, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS).[8][9][10] The ring currents of the benzene solvent molecules create anisotropic shielding and deshielding zones, which can interact with the solute molecule, often increasing the dispersion of signals, particularly for aromatic protons.[2][8]

Part 2: Troubleshooting Guide for Ambiguous Peaks

This section provides systematic, in-depth protocols for resolving specific spectral ambiguities.

Problem 1: Severely Overlapping Aromatic Proton Signals

Symptom: The region between ~7.4 and 7.8 ppm in the ¹H NMR spectrum appears as a single, unresolved multiplet, making it impossible to assign ortho, meta, and para protons or their coupling constants.

Causality: The electronic similarity of the five phenyl protons results in minimal chemical shift dispersion, causing significant signal overlap.[4][11]

Workflow for Resolution:

G cluster_0 Initial Observation cluster_1 Step 1: Non-Invasive Methods cluster_2 Step 2: 2D Homonuclear Correlation cluster_3 Outcome A Overlapping Phenyl Signals in ¹H NMR B Re-run in Benzene-d₆ or Toluene-d₈ A->B Solvent Change C Use Higher Field (≥500 MHz) Spectrometer A->C Increase Dispersion D Perform ¹H-¹H COSY Experiment B->D If still overlapped C->D If still overlapped E Unambiguous Assignment of Aromatic Spin System D->E Analyze Cross-Peaks

Caption: Workflow for resolving overlapping aromatic signals.

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum in a common solvent like CDCl₃.

  • Solvent Change: Prepare a new sample of the compound using Benzene-d₆.

  • Acquisition: Acquire a new ¹H NMR spectrum under identical experimental conditions (temperature, concentration if possible).

  • Analysis: Compare the aromatic regions of the two spectra. The differential shielding from the benzene rings often "spreads out" the multiplet, improving resolution and allowing for the identification of individual proton signals.[2][8][9]

  • Purpose: To identify protons that are spin-coupled to each other (typically separated by 2-3 bonds). This allows tracing the connectivity of the entire phenyl ring spin system.[12]

  • Experiment Setup: Use a standard cosygpppqf (or similar) pulse sequence on the spectrometer.

  • Data Processing: After acquisition, process the 2D data with Fourier transformation in both dimensions.

  • Interpretation:

    • The 1D spectrum appears along the diagonal.

    • Cross-peaks (off-diagonal signals) connect protons that are coupled.

    • Starting from the most downfield or upfield aromatic signal, "walk" through the spin system by finding its cross-peak, moving to that corresponding diagonal peak, and repeating. This will establish the ortho-meta-para connectivity even if the signals are overlapped in the 1D spectrum.

Problem 2: Unambiguous Assignment of All Carbon and Proton Signals

Symptom: You have assigned the proton spectrum but need to definitively link each proton signal to its corresponding carbon and assign the quaternary carbons (C=O and Tetrazole C5).

Causality: Standard 1D ¹H and ¹³C spectra provide information on chemical environments but not direct connectivity between atoms. Advanced 2D heteronuclear experiments are required to build the molecular framework from the ground up.[13][14]

Workflow for Complete Structural Assignment:

G cluster_0 Required Data cluster_1 Experimental Steps cluster_2 Information Gained cluster_3 Final Outcome A ¹H NMR D HSQC A->D E HMBC A->E B ¹³C NMR C DEPT-135 B->C B->D B->E F Identify CH, CH₂, CH₃ (Positive/Negative Peaks) C->F G Direct ¹J(C,H) Correlations (Assign protonated carbons) D->G H Long-Range ²⁻³J(C,H) Correlations (Assign quaternary carbons and confirm fragment connectivity) E->H I Complete, Validated Structural Assignment F->I G->I H->I

Caption: Key ²J and ³J HMBC correlations in the molecule.

By systematically applying these 1D and 2D NMR techniques, researchers can move from a spectrum of ambiguous peaks to a fully validated and assigned molecular structure, ensuring the scientific integrity of their results.

References

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Available at: [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.12: ¹³C NMR Spectroscopy and DEPT. Available at: [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • National Institutes of Health (NIH). (2024, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available at: [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent effects on the nitrogen NMR chemical shifts in 1-methylazoles – a theoretical study. Available at: [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Types of 2D NMR. Available at: [Link]

  • Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available at: [Link]

  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?. Available at: [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • JoVE. (2024, April 4). Video: ¹H NMR: Interpreting Distorted and Overlapping Signals. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Millersville University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024, January 2). 2D NMR Introduction. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]

  • ResearchGate. (2017, November 28). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Available at: [Link]

  • ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Available at: [Link]

  • Penn State University. (n.d.). Use of F2-Coupled-HSQC Experiments and Computer-Assisted Structural Elucidation (CASE) Programs in Structural Determination Stud. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Post-Synthesis Purification of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for enhancing the purity of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and require robust, field-proven methods for its purification. As a key intermediate, the purity of this thioether is paramount for the reliability and reproducibility of subsequent experimental outcomes.

This guide provides a series of troubleshooting steps and frequently asked questions in a direct Q&A format. The protocols and explanations are grounded in established chemical principles to empower you not just to follow steps, but to understand and adapt them to your specific experimental context.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the post-synthesis workup and purification of this compound. The synthesis, typically an S-alkylation of 1-phenyl-1H-tetrazole-5-thiol with chloroacetone, can result in several characteristic impurities.[1]

Question 1: My crude product is a discolored oil or sticky solid, and the TLC shows multiple spots. What are the likely impurities and how do I begin the cleanup?

Answer: This is a very common scenario. The discoloration and complex TLC profile point to a mixture of unreacted starting materials, byproducts, and residual reagents. The primary culprits are typically:

  • Unreacted 1-Phenyl-1H-tetrazole-5-thiol: This starting material is acidic and highly polar.[2]

  • Disulfide byproduct: The starting thiol can oxidize to form a disulfide dimer, especially if the reaction is exposed to air for extended periods.[3]

  • Residual Base: Bases like K₂CO₃ or Et₃N used to deprotonate the thiol are often present.

  • Hydrolysis Products: Minor degradation of the acetone moiety can occur under harsh basic or acidic conditions.

Your first step should be a targeted liquid-liquid extraction to remove the most polar and acidic/basic impurities.

Protocol: Initial Purification via Liquid-Liquid Extraction
  • Dissolution: Dissolve the entire crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash (Base Removal): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove the acidic 1-phenyl-1H-tetrazole-5-thiol starting material.[4] You may observe effervescence if acidic species are present.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This helps to break any emulsions and removes the bulk of the water from the organic phase.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[4]

After this procedure, your product should be significantly cleaner. Re-assess the purity by TLC. If impurities persist, proceed to chromatography or recrystallization based on the nature of the remaining contaminants.

Question 2: After an initial extraction, my TLC still shows an impurity with a very similar Rf value to my product. Which purification method should I choose?

Answer: When impurities have similar polarity to your target compound, separation can be challenging. This is where the choice between column chromatography and recrystallization becomes critical. The flowchart below outlines a decision-making process.

Purification Strategy start Assess Crude Purity (Post-Extraction TLC/¹H NMR) purity_check Is crude product >90% pure and solid? start->purity_check chromatography Column Chromatography (For complex mixtures or oily products) purity_check->chromatography  No recrystallize Recrystallization (For high-purity solids) purity_check->recrystallize  Yes final_product Pure this compound chromatography->final_product recrystallize->final_product

Caption: Purification Strategy Decision Tree.

As suggested in the diagram, for complex mixtures or oily products, column chromatography is the superior method.[4] For solids that are already substantially pure, recrystallization is more efficient.

Protocol: Purification by Flash Column Chromatography

Flash column chromatography on silica gel is the most effective method for separating compounds with close Rf values.[5]

  • Solvent System (Eluent) Selection: Use TLC to determine the optimal mobile phase. Test solvent systems like Hexane/Ethyl Acetate or DCM/Methanol. Aim for an Rf value of 0.2-0.3 for your target compound, with clear separation from impurities.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[5]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the column solvent (or DCM).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5]

  • Elution: Begin elution with the selected solvent system. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. A gradient is often more effective for separating closely-eluting spots.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[4]

Question 3: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What went wrong?

Answer: "Oiling out" occurs when a compound's solubility in the hot solvent is so high that it separates as a liquid phase upon cooling, rather than crystallizing. This is often caused by two main factors:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of a low-melting eutectic mixture or an oil.[4]

Protocol: Optimizing Recrystallization
  • Solvent Screening: The ideal recrystallization solvent should dissolve your compound completely when hot but poorly when cold. For tetrazole derivatives, ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane are often good starting points.[6][7] Perform small-scale tests in vials to find the best solvent.

  • Ensure High Initial Purity: If the product is significantly impure (<85%), it is best to purify it first by column chromatography before attempting recrystallization.[4]

  • Slow Cooling: After dissolving the compound in a minimal amount of boiling solvent, allow it to cool slowly to room temperature. Do not immediately place it in an ice bath. Slow cooling encourages the formation of well-defined crystals. Once at room temperature, cooling in an ice bath can be used to maximize yield.

  • Seeding: If you have a small crystal of the pure compound, adding it to the cooled solution can induce crystallization.

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (or "anti-solvent," in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Gently heat until the solution is clear again, then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods to confirm the purity of my final product?

A1: A multi-technique approach is essential for unequivocally confirming purity and structure.[8]

Analytical TechniquePurpose & Key Information Provided
¹H & ¹³C NMR Provides definitive structural confirmation and can reveal the presence of impurities, even at low levels. For this compound, you should see characteristic peaks for the phenyl protons, the methylene (thio-CH₂-), and the methyl (acetone CH₃) groups.[1][9]
HPLC The primary method for quantitative purity assessment (e.g., 99.5% pure). A reversed-phase C18 column with a mobile phase like acetonitrile/water is commonly used for tetrazole derivatives.[9][10]
Mass Spectrometry (MS) Confirms the molecular weight of the compound (C₁₀H₁₀N₄OS, MW: 234.28 g/mol ).[11]
TLC A quick, qualitative method to check for the presence of impurities and to monitor purification progress.[5]
Q2: How should I store the purified this compound to prevent degradation?

A2: Thioethers and thiols can be susceptible to oxidation.[12][13] The sulfur atom can be oxidized to a sulfoxide and then a sulfone, especially upon prolonged exposure to air.

  • Short-Term Storage: Store in a tightly sealed vial in a refrigerator (+4°C).

  • Long-Term Storage: For optimal stability, store under an inert atmosphere (argon or nitrogen) in a freezer (-20°C).[12] Aliquoting the sample into smaller, single-use vials is recommended to minimize freeze-thaw cycles and repeated exposure to air.

Q3: What are the potential sources of impurities in this synthesis?

A3: Understanding potential side reactions is key to minimizing impurities from the start.

Impurity Sources SM1 1-Phenyl-1H-tetrazole-5-thiol Product Target Product: This compound SM1->Product Main S-Alkylation Reaction Impurity1 Unreacted Thiol (Starting Material) SM1->Impurity1 Incomplete Reaction Impurity2 Disulfide Dimer (Oxidation Side-Product) SM1->Impurity2 Air Oxidation SM2 Chloroacetone + Base SM2->Product Main S-Alkylation Reaction

Caption: Potential Impurity Sources Diagram.

As illustrated, the primary impurities arise from an incomplete reaction (leaving unreacted thiol) and a common side reaction for thiols: oxidative dimerization to a disulfide.[3] Ensuring a slight excess of the alkylating agent (chloroacetone) and running the reaction under an inert atmosphere can help minimize these impurities.

References

  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Tetrazoles. (2025). Benchchem.
  • Technical Support Center: Column Chromatography of Polar Tetrazole Deriv
  • Technical Support Center: Method Refinement for Enhancing the Purity of Tetrazole Deriv
  • Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. (2025). Benchchem.
  • This compound.
  • Preventing oxidation of thioesters during storage and handling. (2025). Benchchem.
  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. (2025).
  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. (2019).
  • Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. (2025).
  • Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. (N.d.).
  • A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chrom
  • 1-Phenyl-1H-tetrazole-5-thiol. (2024). ChemBK.
  • Thioether Formation. (N.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol deriv
  • Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. (2025).

Sources

Technical Support Center: Optimizing the Biological Activity of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the modification and activity enhancement of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this and related molecular scaffolds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structure-activity relationship (SAR) insights to navigate the common challenges and opportunities in your research.

Our approach is grounded in practical, field-proven experience, aiming to explain the causality behind experimental choices and provide self-validating protocols. Every key claim and procedural standard is supported by in-text citations, with a comprehensive list of references provided at the end of this document.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have before embarking on the modification of this compound.

Q1: What is the primary reported activity of this compound?

A1: this compound has been primarily investigated for its antibacterial activity . Studies have shown that this compound and its derivatives exhibit inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria.[1][2] The tetrazole moiety, a well-known bioisostere for carboxylic acids, plays a crucial role in the biological activity of many pharmaceutical compounds.[3]

Q2: What are the key structural components of this compound that can be modified to enhance its activity?

A2: The molecule offers several sites for modification to explore structure-activity relationships (SAR). These include:

  • The Phenyl Ring: Substitution on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially improving target engagement and pharmacokinetic properties.

  • The Acetone Moiety: The ketone group and the adjacent methylene and methyl groups are prime targets for modification. Introducing different functional groups or extending the carbon chain can lead to new interactions with the biological target.

  • The Thioether Linkage: While less common, modification of the sulfur linkage could be explored, although this may present synthetic challenges and could impact the overall stability of the compound.

Q3: What are the most common challenges encountered during the synthesis and modification of this compound?

A3: The most frequent challenges include:

  • Regioselectivity during Alkylation: The precursor, 1-phenyl-1H-tetrazole-5-thiol, exists in tautomeric forms, and its anion has two nucleophilic centers (sulfur and nitrogen). This can lead to the formation of both S-alkylated (desired product) and N-alkylated (undesired isomer) products.[4][5]

  • Purification: Separating the desired S-alkylated product from the N-alkylated isomer and unreacted starting materials can be challenging due to similar polarities.

  • Side Reactions: Depending on the reagents and conditions used for modification, various side reactions can occur, leading to complex product mixtures and low yields.

Part 2: Troubleshooting Guides

This section provides detailed guidance on specific issues you might encounter during your experiments.

Issue 1: Low Yield of this compound in the S-Alkylation Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 1-phenyl-1H-tetrazole-5-thiol.

  • The isolated yield of the desired product is below expectations (e.g., <70%).

Potential Causes and Solutions:

Potential CauseRecommended SolutionScientific Rationale
Incomplete Deprotonation of the Thiol Ensure the use of a suitable base and appropriate stoichiometry. Common bases include K₂CO₃, NaH, or Et₃N. Use at least one equivalent of the base.The reaction proceeds via nucleophilic substitution where the thiolate anion attacks chloroacetone. Incomplete deprotonation leads to a lower concentration of the active nucleophile.
Reaction Temperature is Too Low While room temperature is often sufficient, gentle heating (e.g., 40-50 °C) can increase the reaction rate. Monitor the reaction closely by TLC to avoid decomposition.Increasing the temperature provides the necessary activation energy for the reaction to proceed to completion.
Poor Quality of Chloroacetone Use freshly distilled or commercially available high-purity chloroacetone.Chloroacetone is a lachrymator and can degrade over time, leading to lower reactivity and the formation of byproducts.
Inappropriate Solvent Acetone, acetonitrile, or DMF are commonly used solvents. Ensure the starting materials are fully dissolved.The choice of solvent can influence the solubility of the reactants and the rate of the Sₙ2 reaction. Aprotic polar solvents are generally preferred.
Issue 2: Formation of the N-Alkylated Isomer

Symptoms:

  • ¹H NMR spectrum shows two distinct sets of signals for the methylene protons adjacent to the tetrazole ring.

  • LC-MS analysis reveals two products with the same mass.

Potential Causes and Solutions:

Potential CauseRecommended SolutionScientific Rationale
Reaction Temperature is Too High Conduct the reaction at a lower temperature (e.g., room temperature or below).Higher temperatures can favor the formation of the thermodynamically more stable N-alkylated product. S-alkylation is often kinetically favored at lower temperatures.[4][5]
Choice of Base and Solvent System The combination of a strong, non-coordinating base (like NaH) in a less polar solvent (like THF) can sometimes favor N-alkylation. Experiment with weaker bases (e.g., K₂CO₃) in more polar aprotic solvents (e.g., DMF or acetonitrile).The nature of the tetrazolide anion (free anion vs. ion pair) is influenced by the solvent and counter-ion of the base, which in turn affects the site of alkylation.

Troubleshooting Workflow for S- vs. N-Alkylation

G cluster_temp Temperature Control cluster_base_solvent Base and Solvent Optimization cluster_purify Purification Strategy start Low Regioselectivity (S/N Mixture) temp Adjust Temperature start->temp Initial Step base_solvent Modify Base/Solvent System temp->base_solvent If still a mixture success Improved S-Alkylation Selectivity temp->success If successful temp_low Lower temperature to RT or 0°C (Favors kinetic S-product) temp->temp_low purify Optimize Purification base_solvent->purify If separation is difficult base_solvent->success If successful base_k2co3 Use K₂CO₃ in DMF/Acetonitrile base_solvent->base_k2co3 purify->success chromatography Column chromatography (Hexane/Ethyl Acetate gradient) purify->chromatography

Caption: A workflow for troubleshooting poor regioselectivity in the alkylation of 1-phenyl-1H-tetrazole-5-thiol.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the literature for the S-alkylation of 1-phenyl-1H-tetrazole-5-thiol.[1]

Materials:

  • 1-Phenyl-1H-tetrazole-5-thiol (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone (as solvent)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-phenyl-1H-tetrazole-5-thiol in acetone, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add chloroacetone dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Once the starting material is consumed (typically 2-4 hours), filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure product.

Expected ¹H NMR Data (in CDCl₃):

  • δ ~2.3 ppm (s, 3H, -CH₃)

  • δ ~4.2 ppm (s, 2H, -S-CH₂-)

  • δ ~7.5-7.7 ppm (m, 5H, Ar-H)

Protocol 2: Modification of the Acetone Moiety - Aldol Condensation

This protocol provides a general method for introducing an aromatic substituent at the C3 position of the acetone moiety.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve this compound and the aromatic aldehyde in ethanol.

  • Cool the solution in an ice bath.

  • Add a catalytic amount of NaOH or KOH.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with dilute HCl.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • If the product does not precipitate, perform an aqueous work-up with ethyl acetate.

  • Purify the crude product by recrystallization or column chromatography.

Part 4: Strategies for Enhancing Biological Activity

The following section outlines potential modifications to the core structure of this compound based on established SAR principles for antimicrobial compounds.

Structure-Activity Relationship (SAR) Insights
Molecular RegionModification StrategyRationale for Potential Activity EnhancementSupporting Evidence
Phenyl Ring Introduction of electron-withdrawing groups (e.g., -F, -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) at various positions (ortho, meta, para).Modulates the electronic properties and lipophilicity of the molecule, which can improve cell penetration and target binding. Halogenated groups have been shown to enhance antimicrobial activity in similar heterocyclic systems.[6][7]Studies on pyrazole-linked tetrazoles have shown that the presence of halogens at the meta position can lead to higher antibacterial activity.[6][7]
Acetone Moiety (Ketone Group) Reduction to a secondary alcohol. Conversion to an oxime or hydrazone.The ketone may not be essential for activity and could be a site of metabolic instability. Conversion to an alcohol introduces a hydrogen bond donor. Oximes and hydrazones can introduce additional points of interaction.Derivatives of 1-phenyl-1H-tetrazole-5-thiol where the acetone moiety is further elaborated to form hydrazones have shown significant antibacterial activity.[1]
Acetone Moiety (Methylene Group) Introduction of substituents (e.g., alkyl, aryl) via α-alkylation.Bulky groups can provide better steric fit into the active site of a target enzyme or protein.
Acetone Moiety (Methyl Group) Chain extension or replacement with other functional groups (e.g., aromatic ring, ester).Can explore new binding pockets and improve pharmacokinetic properties.The reaction of 1-phenyl-1H-tetrazole-5-thiol with phenacyl bromide (in place of chloroacetone) yields a derivative with a phenyl ketone, which has also shown antibacterial activity.[1]

Decision Tree for Modifying the Acetone Moiety

G cluster_ketone_mods Ketone Modifications cluster_alpha_carbon_mods α-Carbon Modifications start Starting Compound: This compound q1 Is the ketone essential for activity? start->q1 mod_ketone Modify Ketone q1->mod_ketone No mod_alpha_carbon Modify α-Carbon q1->mod_alpha_carbon Yes reduction Reduction to Alcohol mod_ketone->reduction oxime Formation of Oxime mod_ketone->oxime hydrazone Formation of Hydrazone mod_ketone->hydrazone aldol Aldol Condensation (Introduce aromatic groups) mod_alpha_carbon->aldol alkylation α-Alkylation (Introduce alkyl groups) mod_alpha_carbon->alkylation end_point Evaluate Biological Activity reduction->end_point oxime->end_point hydrazone->end_point aldol->end_point alkylation->end_point

Caption: A decision-making workflow for the structural modification of the acetone moiety of this compound.

References

  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142. [Link]

  • Patel, G., Gumrah, R., Patel, T. M., & Agrawal, K. (2024). Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy. The Bioscan, 19(1), 1-7. [Link]

  • Patel, G., Gumrah, R., Patel, T. M., & Agrawal, K. (2024). Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy. ResearchGate. [Link]

  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Semantic Scholar. [Link]

  • Varadaraji, D., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 148-157. [Link]

  • Patel, G., Gumrah, R., Patel, T. M., & Agrawal, K. (2024). Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy. The Bioscan. [Link]

  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. [Link]

  • Mariana, M., et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Oriental Journal of Chemistry, 34(3), 1541-1549. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Abualnaja, M. A., et al. (2022). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. RSC Advances, 12(45), 29563-29575. [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1629. [Link]

  • Google Patents. (n.d.).
  • Atabak, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. ResearchGate. [Link]

  • Atabak, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Istanbul Technical University. [Link]

  • Google Patents. (n.d.).
  • Davarpanah, J., & Khabnadideh, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST WebBook. [Link]

  • Wang, Y., et al. (2018). Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. Journal of Separation Science, 41(3), 736-744. [Link]

  • Shai, L. J., et al. (2019). Antibacterial and antibiofilm activity of acetone leaf extracts of nine under-investigated south African Eugenia and Syzygium (Myrtaceae) species and their selectivity indices. BMC Complementary and Alternative Medicine, 19(1), 141. [Link]

  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7314-7369. [Link]

  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(1), 246. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-5-mercaptotetrazole. PubChem. [Link]

  • Pharmaffiliates. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol. [Link]

  • Zheng, C. J., et al. (2016). Synthesis and Antimicrobial Evaluation of (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one Derivatives. Medicinal Chemistry, 12(8), 777-785. [Link]

  • Organic Chemistry Portal. (n.d.). Specific Solvent Issues / Safety Issues with Thioether Formation. [Link]

  • Câmpianu, S., et al. (2017). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. ResearchGate. [Link]

  • El-Emary, T. I., & Abd El-Mohsen, S. A. (2012). Multi-component one-pot synthesis and antimicrobial activities of 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and related derivatives. Molecules, 17(12), 14464-14483. [Link]

  • Kim, J. S., et al. (2002). Preparation and Antibacterial Activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. Archiv der Pharmazie, 335(2-3), 99-103. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a cornerstone of infectious disease research. Among these, tetrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities. This guide provides a detailed comparative analysis of the antibacterial activity of a specific tetrazole derivative, 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone, against a panel of clinically relevant Gram-positive and Gram-negative bacteria, benchmarked against the performance of well-established antibiotics.

This document is intended for researchers, scientists, and professionals in the field of drug development. The experimental data presented herein is derived from published literature and is supplemented with established data for standard antibiotics to provide a comprehensive comparative framework. The methodologies are detailed to ensure scientific integrity and to allow for a critical evaluation of the findings.

The Rationale for Investigating Tetrazole Derivatives

Tetrazole moieties are five-membered aromatic rings containing four nitrogen atoms. Their unique electronic and structural properties have made them attractive pharmacophores in medicinal chemistry. The tetrazole ring is often considered a bioisostere of the carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates. Numerous studies have highlighted the potential of tetrazole derivatives as effective antimicrobial agents, driving further investigation into their mechanism of action and spectrum of activity.

Experimental Design and Methodology

The comparative analysis presented in this guide is based on the disk diffusion method, a widely accepted technique for assessing the antibacterial susceptibility of microorganisms. This method provides a qualitative to semi-quantitative measure of the ability of a compound to inhibit bacterial growth, observed as a "zone of inhibition" around a disk impregnated with the test substance. For a comprehensive comparison, we will also present the Minimum Inhibitory Concentration (MIC) values for a selection of standard antibiotics. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a quantitative measure of potency.

Experimental Workflow: Disk Diffusion Assay

The workflow for the disk diffusion assay is a standardized procedure designed to ensure the reproducibility and reliability of the results. The following diagram illustrates the key steps involved.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Bacterial Inoculum Preparation Bacterial Inoculum Preparation Inoculation of Agar Plates Inoculation of Agar Plates Bacterial Inoculum Preparation->Inoculation of Agar Plates Standardized to 0.5 McFarland Agar Plate Preparation Agar Plate Preparation Agar Plate Preparation->Inoculation of Agar Plates Test Compound and Antibiotic Disk Preparation Test Compound and Antibiotic Disk Preparation Application of Disks Application of Disks Test Compound and Antibiotic Disk Preparation->Application of Disks Inoculation of Agar Plates->Application of Disks Incubation Incubation Application of Disks->Incubation e.g., 37°C for 18-24 hours Measurement of Zones of Inhibition Measurement of Zones of Inhibition Incubation->Measurement of Zones of Inhibition Interpretation of Results Interpretation of Results Measurement of Zones of Inhibition->Interpretation of Results

Caption: A schematic of the disk diffusion assay workflow.

Step-by-Step Protocol for the Disk Diffusion Method

The following protocol is based on the methodology described by Mekky and Thamir (2019) and aligns with the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4]

  • Bacterial Strain Preparation: Pure cultures of the test bacteria, Escherichia coli (a Gram-negative model organism) and Staphylococcus aureus (a Gram-positive model organism), are grown overnight in a suitable broth medium (e.g., Nutrient Broth) at 37°C.

  • Inoculum Standardization: The overnight bacterial culture is diluted in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (this compound) and the control antibiotics. The disks are then carefully placed on the surface of the inoculated agar plates, ensuring firm contact.

  • Incubation: The plates are incubated at 37°C for 18-24 hours in an inverted position.

  • Measurement and Interpretation: Following incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.

Comparative Antibacterial Activity

The antibacterial activity of this compound was evaluated against E. coli and S. aureus and compared with the activity of known antibiotics. The data from Mekky and Thamir (2019) is presented below, alongside established MIC values for a broader range of standard antibiotics to provide a more comprehensive context.[5]

Table 1: Comparative Antibacterial Activity of this compound and Standard Antibiotics

Antimicrobial AgentTarget OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
This compound (A2) E. coli18Not Reported
S. aureus16Not Reported
Ampicillin E. coliNot Reported in Study2 - 8
Gentamicin S. aureusNot Reported in Study0.25 - 1
Ciprofloxacin E. coliNot Reported0.004 - 0.015
S. aureusNot Reported0.125 - 1

Note: Zone of inhibition data for this compound is from Mekky and Thamir (2019). MIC values for standard antibiotics are compiled from various literature sources for reference strains (e.g., ATCC 25922 for E. coli and ATCC 25923 for S. aureus).

Interpretation of Results and Discussion

The data presented in Table 1 indicates that this compound exhibits notable antibacterial activity against both the Gram-negative bacterium E. coli and the Gram-positive bacterium S. aureus.[5] The zones of inhibition of 18 mm and 16 mm, respectively, suggest a broad spectrum of activity.

It is important to exercise caution when directly comparing zone of inhibition data with MIC values. The zone of inhibition is influenced by various factors, including the diffusion rate of the compound in the agar, which is dependent on its molecular weight and solubility. In contrast, the MIC is a direct measure of the concentration required to inhibit growth in a liquid medium. While a larger zone of inhibition generally correlates with a lower MIC, this relationship is not always linear and can vary between different classes of antimicrobial agents.

To provide a more quantitative comparison, future studies on this compound should focus on determining its MIC values against a wider panel of bacterial strains, including multidrug-resistant isolates. This would allow for a more precise assessment of its potency relative to existing antibiotics.

Potential Mechanism of Action of Tetrazole-Based Antibacterials

The precise mechanism of action for this compound has not been elucidated. However, research on other tetrazole derivatives suggests several potential targets within bacterial cells. One of the prominent proposed mechanisms is the inhibition of essential enzymes involved in bacterial replication and maintenance.

For instance, some tetrazole-based compounds have been shown to target DNA gyrase and topoisomerase IV, enzymes that are crucial for DNA replication, transcription, and repair in bacteria.[6] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, cell death. This mechanism is shared by the fluoroquinolone class of antibiotics, such as ciprofloxacin.

The following diagram illustrates the potential inhibitory action of a tetrazole derivative on bacterial DNA gyrase.

mechanism_of_action cluster_bacterial_cell Bacterial Cell Bacterial DNA Bacterial DNA DNA Gyrase DNA Gyrase Bacterial DNA->DNA Gyrase Binds to Inhibited DNA Gyrase Inhibited DNA Gyrase Tetrazole Derivative Tetrazole Derivative Tetrazole Derivative->DNA Gyrase Inhibits DNA Strand Breaks DNA Strand Breaks Inhibited DNA Gyrase->DNA Strand Breaks Leads to Cell Death Cell Death DNA Strand Breaks->Cell Death

Caption: A potential mechanism of action for tetrazole-based antibacterials.

Conclusion and Future Directions

The preliminary data on this compound suggests that it is a promising candidate for further investigation as a novel antibacterial agent. Its activity against both Gram-positive and Gram-negative bacteria indicates a potentially valuable broad-spectrum profile.

To build upon these findings, the following steps are recommended:

  • Quantitative Susceptibility Testing: Determination of MIC and Minimum Bactericidal Concentration (MBC) values against a diverse panel of clinical isolates, including antibiotic-resistant strains.

  • Mechanism of Action Studies: Elucidation of the specific molecular target(s) of this compound to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize antibacterial potency and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity Studies: Assessment of the compound's effectiveness and safety in animal models of infection.

The journey from a promising hit compound to a clinically approved drug is long and challenging. However, the initial antibacterial profile of this compound warrants its continued exploration as a potential new weapon in the fight against bacterial infections.

References

  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142. [Link]

  • Szulczyk, D., Dobrowolski, M. A., Roszkowski, P., Bielenica, A., Stefańska, J., Koliński, M., ... & Fedorowicz, J. (2018). Design and synthesis of novel 1H-tetrazol-5-amine based potent antimicrobial agents: DNA topoisomerase IV and gyrase affinity evaluation supported by molecular docking studies. European journal of medicinal chemistry, 156, 631-640. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100. Clinical and Laboratory Standards Institute. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. [Link]

  • Kassim, A., Omuse, G., Premji, Z., & Revathi, G. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. Annals of clinical microbiology and antimicrobials, 15(1), 1-7. [Link]

  • Hrabalek, A. (2005).
  • U.S. Food and Drug Administration. (2023). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • World Health Organization. (2021). Global antimicrobial resistance and use surveillance system (GLASS) report: 2021. World Health Organization. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]

  • Lewis, K. (2013). Platforms for antibiotic discovery. Nature reviews Drug discovery, 12(5), 371-387. [Link]

Sources

A Comparative Guide to the Structural Validation of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone: Spectroscopic Inference vs. Crystallographic Proof

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It underpins our understanding of reactivity, biological activity, and intellectual property. While spectroscopic methods provide essential clues to a molecule's constitution, they often leave room for ambiguity that only single-crystal X-ray diffraction can definitively resolve. This guide provides an in-depth comparison of the structural elucidation of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone through existing spectroscopic data versus a proposed, definitive validation by X-ray crystallography.

The synthesis of this compound is typically achieved through the alkylation of 1-phenyl-1H-tetrazole-5-thiol with chloroacetone.[1] While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for confirming the successful synthesis and providing the molecular framework, they represent an inferential approach to the precise three-dimensional arrangement of atoms.

The Power of Definitive Proof: X-ray Crystallography

X-ray crystallography stands as the gold standard for molecular structure determination.[2][3][4] It provides a precise and unambiguous three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional accuracy.[5][6] Unlike spectroscopy, which provides data averaged over a population of molecules in solution, crystallography offers a static snapshot of a single conformation within a highly ordered crystalline lattice.[2][7] This distinction is critical for understanding subtle structural features that can govern a molecule's properties.

Proposed Experimental Protocol for X-ray Crystallographic Validation

The following protocol outlines the steps for the definitive structural validation of this compound.

1. Crystallization: The Critical First Step

The most challenging aspect of a crystallographic study is often obtaining a single, high-quality crystal suitable for diffraction.[8] The goal is to slowly bring a supersaturated solution to a state of minimal solubility, encouraging the formation of a single, well-ordered crystal lattice.

  • Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Screening: A range of solvents should be screened to find one in which the compound has moderate solubility.[8]

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[8]

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then sealed in a larger container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two liquids.[8]

2. Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in a stream of X-rays.[5] The crystal is rotated, and the diffraction pattern is collected on a detector.

3. Structure Solution and Refinement

The collected diffraction data (intensities and positions of spots) are used to calculate an initial electron density map. From this map, the positions of the atoms are determined. This initial model is then refined against the experimental data to yield the final, highly accurate molecular structure.[9]

Spectroscopic Characterization: The Inferential Approach

Spectroscopic methods provide valuable, albeit indirect, structural information. For this compound, the following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the connectivity of atoms in a molecule.[10][11]

  • ¹H-NMR: Provides information on the number and chemical environment of hydrogen atoms. For the target molecule, one would expect to see signals for the methyl protons, the methylene protons adjacent to the sulfur and carbonyl groups, and the protons of the phenyl ring.

  • ¹³C-NMR: Reveals the number and chemical environment of carbon atoms. Key signals would include the carbonyl carbon, the carbons of the tetrazole and phenyl rings, and the aliphatic carbons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10][11] For this compound, characteristic absorption bands would be expected for:

  • C=O (carbonyl) stretching

  • C=N and N=N stretching within the tetrazole ring[10][11]

  • Aromatic C-H and C=C stretching from the phenyl ring

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the molecular formula.[12]

Comparative Analysis: What Each Method Reveals

FeatureSpectroscopic Methods (NMR, IR, MS)Single-Crystal X-ray Crystallography
Connectivity High confidence in atom-to-atom connections.Unambiguous confirmation of the complete molecular structure.
Bond Lengths & Angles Inferred based on typical values.Precise, experimentally determined values.[5]
3D Structure Conformation in solution is inferred; free rotation around single bonds complicates a static picture.Definitive three-dimensional arrangement of all atoms in the solid state.[6]
Stereochemistry Can be determined in some cases, but can be ambiguous.Absolute configuration can be determined unambiguously.
Intermolecular Interactions Not directly observed.Provides detailed information on how molecules pack together in the crystal lattice.
Ambiguity Potential for misinterpretation, especially with complex molecules or isomers.Provides a definitive and unambiguous structural proof.

Visualizing the Workflow and Data

To better illustrate the process, the following diagrams and tables summarize the workflow and expected data.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation 1-phenyl-1H-tetrazole-5-thiol 1-phenyl-1H-tetrazole-5-thiol Alkylation with Chloroacetone Alkylation with Chloroacetone 1-phenyl-1H-tetrazole-5-thiol->Alkylation with Chloroacetone Reaction Crude Product Crude Product Alkylation with Chloroacetone->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Process Pure Compound Pure Compound Recrystallization->Pure Compound Spectroscopy Spectroscopy Pure Compound->Spectroscopy Analysis X-ray Crystallography X-ray Crystallography Pure Compound->X-ray Crystallography Definitive Analysis Inferred Structure Inferred Structure Spectroscopy->Inferred Structure Definitive Structure Definitive Structure X-ray Crystallography->Definitive Structure Comparison Comparison Inferred Structure->Comparison Definitive Structure->Comparison

Caption: Workflow from synthesis to structural validation.

Table 1: Comparison of Expected Spectroscopic and Crystallographic Data

Data PointNMR SpectroscopyIR SpectroscopyX-ray Crystallography
Phenyl Group Multiplets ~7.5-7.8 ppm (¹H)Aromatic C-H/C=C bandsPlanar ring, C-C bond lengths ~1.39 Å
Tetrazole Ring Carbon signal ~154 ppm (¹³C)[1]C=N, N=N stretches ~1400-1600 cm⁻¹[10][11]Planar 5-membered ring, precise bond lengths and angles
Thioether Linkage Methylene signal ~4.7 ppm (¹H)[1]C-S stretch (weak)C-S bond length ~1.75 Å, C-S-C bond angle
Acetone Moiety Methyl singlet ~2.06 ppm (¹H)[1]Strong C=O stretch ~1720 cm⁻¹C=O bond length ~1.21 Å, precise geometry

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unequivocal method of choice. While techniques like NMR, IR, and mass spectrometry provide strong evidence for the compound's identity and connectivity, they ultimately yield an inferred structure. X-ray crystallography, by contrast, delivers a direct and unambiguous visualization of the molecule's three-dimensional architecture. This level of certainty is indispensable for advancing research and development, particularly in the pharmaceutical sciences where precise structure-activity relationships are paramount. The proposed crystallographic protocol provides a clear pathway to achieving this definitive structural proof.

References

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Available at: [Link]

  • Dalal, M. J., & Mekky, A. H. (2020). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry, 20(5), 1136-1145. Available at: [Link]

  • Drenth, J. (2007). Principles of Protein X-Ray Crystallography. Springer Science & Business Media. Available at: [Link]

  • García-Hernández, E., & Hernández-Arana, A. (2002). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. Available at: [Link]

  • Kumar, V., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1268351. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Library of Medicine. Available at: [Link]

  • Snyder, D. A., et al. (2005). Comparisons of NMR Spectral Quality and Success in Crystallization Demonstrate That NMR and X-ray Crystallography Are Complementary Methods for Small Protein Structure Determination. Journal of the American Chemical Society, 127(48), 16978–16979. Available at: [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1–21. Available at: [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Available at: [Link]

  • News-Medical.net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Available at: [Link]

  • Caracelli, I., et al. (2007). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. Biophysical Journal, 92(9), 3093-3102. Available at: [Link]

  • Nasrollahzadeh, M., et al. (2020). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate. Available at: [Link]

  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. Available at: [Link]

Sources

A Comparative Analysis of the Efficacy of 1-Phenyl-1H-tetrazole-5-thiol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1-phenyl-1H-tetrazole-5-thiol scaffold is a cornerstone in medicinal chemistry, lauded for its metabolic stability and its role as a bioisostere for carboxylic acids.[1][2] This has led to the development of a diverse array of derivatives with a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5] This guide provides a comparative analysis of the efficacy of various derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this promising class of compounds.

The Versatility of the 1-Phenyl-1H-tetrazole-5-thiol Core

The unique physicochemical properties of the tetrazole ring, such as its electronic distribution and planarity, contribute to its ability to interact with various biological targets. The core structure, 1-phenyl-1H-tetrazole-5-thiol, serves as a versatile template for chemical modification. Substitutions at the thiol group and the phenyl ring allow for the fine-tuning of steric, electronic, and lipophilic properties, which in turn modulates the biological efficacy of the resulting derivatives.

A general synthesis strategy for these derivatives often begins with the reaction of phenylisothiocyanate with sodium azide to form the parent 1-phenyl-1H-tetrazole-5-thiol.[5][6] Subsequent alkylation or acylation at the thiol position introduces diverse functional groups, leading to a library of compounds with varied biological activities.

Below is a generalized synthetic pathway for creating these derivatives.

Synthetic_Pathway Phenylisothiocyanate Phenylisothiocyanate Parent_Compound 1-Phenyl-1H-tetrazole-5-thiol Phenylisothiocyanate->Parent_Compound + NaN3 Sodium_Azide Sodium_Azide Sodium_Azide->Parent_Compound Derivatives 1-Phenyl-1H-tetrazole-5-thiol Derivatives Parent_Compound->Derivatives + R-X Alkylating_Acylating_Agents R-X (Alkylating/ Acylating Agents) Alkylating_Acylating_Agents->Derivatives

Caption: Generalized synthetic scheme for 1-phenyl-1H-tetrazole-5-thiol derivatives.

Comparative Efficacy: A Multi-faceted Evaluation

The therapeutic potential of 1-phenyl-1H-tetrazole-5-thiol derivatives spans multiple disease areas. Here, we compare the efficacy of selected derivatives based on their antibacterial, anti-inflammatory, and anticancer activities.

Antibacterial Efficacy

Several derivatives of 1-phenyl-1H-tetrazole-5-thiol have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A notable study synthesized a series of these derivatives and evaluated their efficacy against Escherichia coli and Staphylococcus aureus.[5][6] The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was used as the primary measure of efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.[3]

  • Preparation of Derivatives: The synthesized 1-phenyl-1H-tetrazole-5-thiol derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Bacterial Culture: The test bacteria (E. coli and S. aureus) are cultured in a nutrient-rich broth until they reach a logarithmic growth phase.

  • Serial Dilution: The stock solutions of the derivatives are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the derivative at which no visible bacterial growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Derivative Stock Solution (in DMSO) Serial_Dilution Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution Bacterial_Culture Bacterial Culture (Log Phase) Inoculation Inoculation with Bacteria Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Observation Visual Observation for Turbidity Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Comparative Antibacterial Data

DerivativeTarget BacteriumMinimum Inhibitory Concentration (MIC) in µg/mLReference
A2E. coli-[5][6]
A4E. coli-[5][6]
A8E. coli-[5][6]
A11E. coli-[5][6]
A13E. coli-[5][6]
A2S. aureus-[5][6]
A9S. aureus-[5][6]
A10S. aureus-[5][6]
A13S. aureus-[5][6]

Note: Specific MIC values were not provided in the abstract, but these compounds were identified as having the highest inhibitory activity.

The structure-activity relationship suggests that the nature of the substituent attached to the thiol group plays a crucial role in antibacterial potency.

Anti-inflammatory Efficacy

Chronic inflammation is a key pathological feature of many diseases. Certain 1-phenyl-1H-tetrazole-5-thiol derivatives have been investigated for their anti-inflammatory properties, often by assessing their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes is a common strategy for anti-inflammatory drugs.

Inflammatory_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Tetrazole_Derivatives 1-Phenyl-1H-tetrazole-5-thiol Derivatives Tetrazole_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by tetrazole derivatives.

Comparative Anti-inflammatory Data

A study on 5-phenyl-1-(acyl)-1,2,3,4-tetrazole derivatives identified several compounds with potent anti-inflammatory activity.[1]

DerivativeIn Vitro ActivityReference
Compound 4Potent anti-inflammatory activity[1]
Compound 7Potent anti-inflammatory activity[1]
Compound 9Potent anti-inflammatory activity[1]

Note: Specific IC50 values were not provided in the abstract, but these compounds were highlighted for their potency.

The acyl group attached to the tetrazole ring appears to be a key determinant of the anti-inflammatory efficacy of these derivatives.

Anticancer Efficacy

The tetrazole moiety is present in several anticancer drugs, and derivatives of 1-phenyl-1H-tetrazole-5-thiol have been explored for their cytotoxic effects against various cancer cell lines.[4] The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the tetrazole derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.

Comparative Anticancer Data

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 3dMCF-743.4[4]
Compound 4dMCF-739.0[4]
Compound 3dMDA-MB-23135.9[4]
Compound 4dMDA-MB-23135.1[4]

These findings underscore the potential of this scaffold in the development of novel anticancer agents. The substituents on the phenyl ring and the group attached to the thiol are critical for modulating the cytotoxic activity.

Conclusion and Future Directions

The 1-phenyl-1H-tetrazole-5-thiol scaffold is a remarkably versatile platform for the development of new therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of antibacterial, anti-inflammatory, and anticancer research. The comparative analysis highlights the importance of specific structural modifications in determining the efficacy and selectivity of these compounds.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models for designing more potent and selective derivatives.

  • Mechanism of Action studies: To elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In vivo efficacy and toxicity studies: To translate the promising in vitro results into preclinical and potentially clinical applications.

By leveraging the foundational knowledge presented in this guide, researchers can more effectively design and evaluate novel 1-phenyl-1H-tetrazole-5-thiol derivatives with improved therapeutic profiles.

References

  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142.
  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Semantic Scholar. Retrieved from [Link]

  • Liu, J., et al. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. International Journal of Electrochemical Science, 15(3), 2499-2510.
  • Shafi, A. M., et al. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Geronikaki, A., et al. (2016). Tetrazole Derivatives as Promising Anticancer Agents. Current Medicinal Chemistry, 23(29), 3245-3277.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential of 1-Phenyltetrazole-5-thiol in Advanced Material Science. Pharmaffiliates. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Oriental Journal of Chemistry, 33(4).
  • Pharmaffiliates. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol. Pharmaffiliates. Retrieved from [Link]

  • Shaik, N. b. (2010). Synthesis and Anti-Inflammatory Activity of Some 5-Phenyl-1-(Acyl)-1, 2, 3, 4-Tetrazole. ResearchGate. Retrieved from [Link]

  • Pharmaspire. (2020). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 12(1), 1-10.
  • Jacobs, M. R. (2017). Antimicrobial evaluation of 5-substituted aryl 1H-tetrazoles. Journal of Antimicrobial Chemotherapy, 72(6), 1638-1642.
  • Wang, J., et al. (2013). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 18(12), 14769-14805.
  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(1), 30.
  • ResearchGate. (2016). Design, Synthesis, Biological Activity and Molecular Modeling of New Heterocyclic Tetrazole Derivatives. ResearchGate. Retrieved from [Link]

  • Liu, C., et al. (2018). Synthesis and Anti-Inflammatory Activity Evaluation of 5-(1-Benzyl-1H-[6][7][8]Triazol-4-yl)-4-Phenyl- 4H-[3][6][7]Triazole-3-Thiol Derivatives. Pharmacognosy Magazine, 14(54), 235-240.

  • PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1). Cheméo. Retrieved from [Link]

  • Frontiers. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
  • Prateek, et al. (2021). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 153-157.
  • Lamie, P. F., et al. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 805-820.
  • CABI Digital Library. (2017). MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. Retrieved from [Link]

  • ResearchGate. (n.d.). Sajida Munadi Thamir. ResearchGate. Retrieved from [Link]

  • OUCI. (n.d.). 1H-Tetrazol-5-amine and 1,3-thiazolidin-4-one derivatives containing 3-(trifluoromethyl)phenyl scaffold: Synthesis, cytotoxic and anti-HIV studies. OUCI. Retrieved from [Link]

  • ResearchGate. (n.d.). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. Antibiotics, 10(10), 1184.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 164-171.
  • ResearchGate. (n.d.). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. Retrieved from [Link]

  • PubMed. (2005). Synthesis and analgesic evaluation of some 5-[beta-(10-phenothiazinyl)ethyl]-1-(acyl)-1,2,3,4-tetrazoles. European Journal of Medicinal Chemistry, 40(11), 1165-1172.
  • PubMed. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
  • PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values (mg/mL) of antimicrobial agents against E. coli strains. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2000). Quantitative Structure Activity Relationship Analysis of a Series of Antiinflammatory 5-phenyl-3H-imidazo(4,5-c) (1,8) naphthyridin-4-(5H)-ones. Indian Journal of Pharmaceutical Sciences, 62, 388.

Sources

Unveiling the Target: A Comparative Guide to 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone, a Putative Inhibitor of Bacterial DapE

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pressing search for novel antibacterial agents to combat rising antibiotic resistance, the bacterial enzyme N-Succinyl-L,L-2,6-Diaminopimelic Acid Desuccinylase (DapE) has emerged as a promising target. This guide delves into the confirmation of DapE as the likely enzymatic target of the compound 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone. We will explore the significance of DapE inhibition, compare this compound to other known DapE inhibitors with supporting experimental data, and provide detailed protocols for assessing enzyme inhibition.

The Critical Role of DapE in Bacterial Survival

DapE is a crucial metalloenzyme found in the lysine biosynthesis pathway of most bacteria. This pathway is essential for the production of L-lysine, a fundamental component of proteins, and meso-diaminopimelate (m-DAP), a key component for the construction of the peptidoglycan cell wall in many bacterial species.[1] The absence of this pathway in humans makes DapE an attractive target for the development of selective antibacterial drugs with a potentially high safety profile.[1] Inhibition of DapE disrupts the bacterial cell wall synthesis and protein production, ultimately leading to bacterial cell death.

This compound: A Member of the Tetrazole Thioether Class of DapE Inhibitors

Comparative Analysis of DapE Inhibitors

To provide a comprehensive understanding of the therapeutic potential of targeting DapE, we compare the inhibitory activity of the tetrazole thioether class with other known DapE inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for various compounds against DapE. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.

Inhibitor ClassCompoundTarget Organism (Enzyme)IC50 (µM)Reference
Tetrazole Thioether Analog 2-aminothiazole derivativeHaemophilus influenzae (HiDapE)50.2 ± 5.0[1]
Pyrazole-based Analog Aminopyridine amide derivative (7d)Haemophilus influenzae (HiDapE)17.9 ± 8.0[2]
Thiol-containing L-captoprilHaemophilus influenzae (DapE)3.3[3]
Cyclobutanone Analog 4-methoxyphenylsulfonamide-D-valine derivative (3y)Haemophilus influenzae (HiDapE)23.1[4]
Indoline Sulfonamide Not specifiedHaemophilus influenzae (HiDapE)Under Investigation[5]

This comparison highlights that while the initial tetrazole thioether analogs showed moderate potency, subsequent optimization and exploration of other chemical scaffolds, such as pyrazoles and known zinc-binding agents like L-captopril, have yielded more potent DapE inhibitors.

The Bacterial Lysine Biosynthesis Pathway

The inhibition of DapE disrupts a critical step in the lysine biosynthesis pathway. The following diagram illustrates the succinylase branch of this pathway, highlighting the position of DapE.

Lysine_Biosynthesis_Pathway Aspartate Aspartate ASA Aspartate-semialdehyde Aspartate->ASA Multiple Steps THDP Tetrahydrodipicolinate ASA->THDP SDAP N-Succinyl-L,L-diaminopimelate THDP->SDAP Multiple Steps DAP L,L-Diaminopimelate SDAP->DAP DapE mDAP meso-Diaminopimelate DAP->mDAP Lysine Lysine mDAP->Lysine Peptidoglycan Peptidoglycan Cell Wall mDAP->Peptidoglycan Proteins Proteins Lysine->Proteins DapE DapE (Target of Inhibition)

Caption: The succinylase branch of the bacterial lysine biosynthesis pathway.

Experimental Protocol: DapE Inhibition Assay

The following is a detailed, step-by-step methodology for a common discontinuous colorimetric assay used to determine the inhibitory activity of compounds against DapE. This ninhydrin-based assay quantifies the formation of the primary amine product upon the enzymatic hydrolysis of a synthetic substrate.

Workflow for DapE Inhibition Assay

DapE_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Inhibitor_Prep Prepare Inhibitor Stock Solutions (in DMSO) Incubation 1. Add buffer, inhibitor, and DapE to microplate wells. 2. Incubate for 10 minutes at 30°C. Inhibitor_Prep->Incubation Enzyme_Prep Prepare DapE Enzyme Solution (in HEPES buffer) Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate Solution (N6-methyl-L,L-SDAP in buffer) Initiation 3. Add substrate to initiate the reaction. 4. Incubate for 10 minutes at 30°C. Substrate_Prep->Initiation Incubation->Initiation Termination 5. Terminate reaction by heating at 100°C for 1 minute. Initiation->Termination Cooling 6. Cool the reaction mixture to 0°C. Termination->Cooling Ninhydrin_Addition 7. Add 2% ninhydrin solution. Cooling->Ninhydrin_Addition Color_Development 8. Heat at 80°C for 15 minutes. Ninhydrin_Addition->Color_Development Measurement 9. Measure absorbance at 570 nm. Color_Development->Measurement

Sources

A Guide to Cross-Validation of Biological Assay Results for 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone, a PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of biological assays for evaluating the inhibitory activity of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone against Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in diabetes and obesity. We will delve into the experimental nuances of various assay formats, present a framework for cross-validation, and offer insights into data interpretation for researchers, scientists, and drug development professionals.

Introduction to this compound and PTP1B

This compound is a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating insulin and leptin signaling pathways. Its inhibition is a promising strategy for the treatment of type 2 diabetes and obesity. The tetrazole moiety in this compound is a key feature, as this class of compounds has been explored for various therapeutic applications.

Accurate and reproducible measurement of the inhibitory potency of compounds like this compound is paramount in the drug discovery process. This requires a robust cross-validation strategy using multiple assay formats to ensure the observed activity is not an artifact of a particular experimental setup.

Comparative Analysis of PTP1B Inhibition Assays

The selection of an appropriate assay for determining the inhibitory activity of a compound is critical. Below is a comparison of commonly used assays for PTP1B, highlighting their principles, advantages, and limitations.

Assay TypePrincipleSubstrateDetection MethodAdvantagesDisadvantages
Colorimetric Assay Enzymatic release of p-nitrophenol (pNP) from p-nitrophenyl phosphate (pNPP) by PTP1B.p-Nitrophenyl phosphate (pNPP)Spectrophotometry (405 nm)Simple, cost-effective, high-throughput.Prone to interference from colored compounds.
Fluorescence-Based Assay Enzymatic dephosphorylation of a fluorogenic substrate, leading to an increase in fluorescence.DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate)Fluorometry (Ex/Em ~358/450 nm)High sensitivity, suitable for low enzyme concentrations.Potential for autofluorescence interference from test compounds.
Cell-Based Assay Measurement of PTP1B activity within a cellular context, often by assessing the phosphorylation state of a downstream target.Cellular proteinsWestern blotting, ELISA, or reporter gene assaysMore physiologically relevant, provides insights into cell permeability and off-target effects.More complex, lower throughput, and higher variability.

Experimental Protocols

In Vitro PTP1B Inhibition Assay using pNPP (Colorimetric)

This protocol describes a standard colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • p-Nitrophenyl phosphate (pNPP) substrate

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • To each well of a 96-well plate, add 10 µL of the compound dilution. Include wells with buffer only as a negative control and wells with a known PTP1B inhibitor as a positive control.

  • Add 80 µL of the PTP1B enzyme solution (final concentration ~0.1 µg/mL) to each well and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 10 µL of pNPP solution (final concentration ~2 mM) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 2 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cross-Validation: A Framework

Cross-validation is essential to confirm the inhibitory activity of this compound and rule out potential artifacts. The following workflow outlines a robust cross-validation strategy.

A Primary Screen: Colorimetric pNPP Assay B Secondary Screen: Fluorescence-Based DiFMUP Assay A->B Confirm activity with a different detection method E Data Analysis & Comparison: IC50 Correlation A->E C Orthogonal Assay: Cell-Based PTP1B Activity Assay B->C Validate in a physiological context B->E D Mechanism of Action Studies: Enzyme Kinetics C->D Characterize the mode of inhibition C->E D->E F Confirmed Hit E->F

A Comparative Guide to the Synthetic Efficiency of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone is a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. Its synthesis is a critical step in the development of various novel compounds. This guide provides an in-depth comparison of two prominent synthetic routes to this target molecule, evaluating them for efficiency, yield, and overall practicality in a research and development setting. The presented methodologies are supported by experimental data from peer-reviewed literature and patents, offering researchers and drug development professionals a comprehensive resource for selecting the most suitable synthetic strategy.

Route 1: The Phenylisothiocyanate Approach

This widely utilized two-step synthesis begins with the cycloaddition reaction of phenylisothiocyanate and sodium azide to form the key intermediate, 1-phenyl-1H-tetrazole-5-thiol. This is followed by a classical S-alkylation using chloroacetone to yield the final product.

Reaction Pathway

Route 1: Phenylisothiocyanate Approach cluster_0 Step 1: Cycloaddition cluster_1 Step 2: S-Alkylation A Phenylisothiocyanate C 1-Phenyl-1H-tetrazole-5-thiol A->C H2O, Reflux B Sodium Azide B->C E This compound C->E Base, Solvent D Chloroacetone D->E

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Step 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

  • In a round-bottom flask equipped with a reflux condenser, dissolve phenylisothiocyanate (1.0 eq) in water.

  • Add sodium azide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the solution with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 1-phenyl-1H-tetrazole-5-thiol.

Step 2: Synthesis of this compound

  • Dissolve 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) in a suitable solvent such as acetone or ethanol.

  • Add a base (e.g., potassium carbonate or sodium ethoxide, 1.1 eq) to the solution and stir for 15-20 minutes to form the thiolate salt.

  • To this mixture, add chloroacetone (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, filter off any inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound. A reported yield for this step is 92%[1][2].

Route 2: The Dithiocarbamate Approach

This alternative route also proceeds in two steps, but utilizes a different starting material for the synthesis of the 1-phenyl-1H-tetrazole-5-thiol intermediate. This method, detailed in Chinese patent CN112062731B, starts from sodium anilinodithiocarbamate.

Reaction Pathway

Route 2: Dithiocarbamate Approach cluster_0 Step 1: Cyclization cluster_1 Step 2: S-Alkylation A Sodium anilinodithiocarbamate C 1-Phenyl-1H-tetrazole-5-thiol A->C H2O, Alkali, Heat B Sodium Azide B->C E This compound C->E Base, Solvent D Chloroacetone D->E

Caption: Synthetic pathway for Route 2.

Experimental Protocol

Step 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

  • To a reaction vessel, add sodium anilinodithiocarbamate and sodium azide as the raw materials.

  • Use water as the reaction solvent and an alkali solution as a catalyst.

  • Heat the mixture under reflux for an extended period (typically 10-12 hours).

  • After the reaction is complete, cool the solution.

  • Neutralize the reaction mixture with an acid to a pH of 2-3 to precipitate the crude product.

  • Filter the precipitate to obtain the crude 1-phenyl-5-mercaptotetrazole[3].

  • The crude product can be further purified by recrystallization from a toluene-water mixture[3].

Step 2: Synthesis of this compound

The protocol for this step is identical to Step 2 of Route 1, starting with the 1-phenyl-1H-tetrazole-5-thiol obtained from the dithiocarbamate method.

Comparative Analysis

ParameterRoute 1: PhenylisothiocyanateRoute 2: Dithiocarbamate
Starting Materials Phenylisothiocyanate, Sodium AzideSodium anilinodithiocarbamate, Sodium Azide
Step 1 Reaction Time 3-4 hours10-12 hours
Step 2 Yield 92%[1][2]Assumed to be similar to Route 1
Overall Yield High (dependent on Step 1 yield)High (dependent on Step 1 yield)
Safety Considerations Phenylisothiocyanate is a lachrymator and toxic. Sodium azide is highly toxic and explosive.Sodium azide is highly toxic and explosive.
Operational Simplicity Relatively straightforward.Longer reaction time for the first step.

Discussion

Both synthetic routes effectively produce this compound. The choice between the two will likely depend on the availability and cost of the starting materials, as well as considerations of reaction time and safety.

Route 1 is a well-established and frequently cited method. The shorter reaction time for the formation of the tetrazole-thiol intermediate is a significant advantage in a research or production environment. However, the use of phenylisothiocyanate requires appropriate handling due to its irritant properties.

Route 2 , as described in the patent literature, offers an alternative starting point. While the reaction time for the initial step is considerably longer, it may be advantageous if sodium anilinodithiocarbamate is a more readily available or cost-effective precursor in a specific laboratory or industrial setting. The patent emphasizes high yield and purity, suggesting this is a viable and efficient, albeit slower, alternative[3].

The second step, the S-alkylation with chloroacetone, is common to both routes and proceeds with high efficiency. The reported yield of 92% indicates that this transformation is robust and reliable.

Conclusion

References

  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142. [Link]

  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Semantic Scholar. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-(1-phenyl-1H-tetrazol-5-ylthio)propan-2-one. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/1-(1-phenyl-1H-tetrazol-5-ylthio_propan-2-one]([Link]

  • Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 33(1), 55-60. [Link]

  • Google Patents. (n.d.).
  • PrepChem. (n.d.). Synthesis of 1-phenyl-5-trimethylsilylthio-1H-tetrazole. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-phenyl-5-mercapto tetrazole.

Sources

A Comparative Safety Profile Assessment: 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone and Structurally Related Thioether Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed evaluation of the safety profile of the novel compound 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone. In the absence of direct experimental safety data for this specific molecule, this document establishes a robust comparative analysis based on available toxicological data for its structural precursors and analogs. By examining the safety profiles of 1-phenyl-1H-tetrazole-5-thiol and various S-substituted tetrazole derivatives, we can infer a prospective safety profile for the target compound, guiding future preclinical development and risk assessment strategies.

Introduction: The Importance of Early Safety Profiling

The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with safety and toxicity being primary reasons for late-stage attrition.[1] Early and comprehensive safety profiling is therefore not just a regulatory requirement but a critical step in de-risking drug development projects.[2] This guide focuses on this compound, a compound featuring a 1-phenyl-1H-tetrazole-5-yl core linked to a thio-acetone moiety. Tetrazole derivatives are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids and amides, and are present in numerous FDA-approved drugs.[3][4] However, the introduction of a sulfur-containing side chain necessitates a thorough evaluation of the compound's safety profile.

This guide will dissect the safety profile by examining key toxicological endpoints: in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity. We will present the established methodologies for these assays and then compare the available data for structurally similar compounds to build a comprehensive safety assessment for this compound.

Chemical Structures Under Evaluation

The compounds discussed in this guide share a common structural heritage, allowing for a comparative analysis based on structure-activity relationships.

  • Target Compound: this compound

  • Key Precursor: 1-Phenyl-1H-tetrazole-5-thiol

  • Analog Class 1: S-Substituted 5-mercapto-1H-tetrazoles (Thioethers)

  • Analog Class 2: N-Substituted 5-mercapto-1H-tetrazoles

Methodologies for Safety Assessment

A multi-pronged approach is essential for a thorough safety evaluation, encompassing assessments of cell viability, genetic integrity, and systemic toxicity.

In Vitro Cytotoxicity Assays

These assays are fundamental for determining the concentration at which a compound induces cell death and for understanding the underlying mechanisms.[5] They are typically performed on a panel of cancerous and non-cancerous cell lines to also assess for selectivity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 (50% cytotoxic concentration) value.

Caption: Workflow of the MTT cytotoxicity assay.

Genotoxicity Assays

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which can lead to mutations and potentially cancer.

The Ames test is a widely used method that employs bacteria to test whether a given chemical can cause mutations in the DNA of the test organism. A positive test indicates that the chemical is mutagenic and therefore may act as a carcinogen.

The micronucleus test is used to screen for genotoxic compounds by evaluating the presence of micronuclei, which are small, extra-nuclear bodies that contain damaged chromosome fragments or whole chromosomes that were not incorporated into the nucleus after cell division.

In Vivo Acute Toxicity Studies

These studies are conducted in animal models to determine the immediate effects of a single or short-term exposure to a substance. The most common endpoint is the LD50 (Lethal Dose, 50%), which is the dose that causes mortality in 50% of the test animals.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Acclimatization: Acclimate the animals (e.g., rats or mice) to the laboratory conditions for at least 5 days.

  • Dosing: Administer a single oral dose of the test compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

  • Data Analysis: The LD50 value is calculated from the pattern of survivals and deaths using statistical methods.

Acute_Toxicity_Workflow start Start dose_animal Administer single dose to one animal start->dose_animal observe Observe for 14 days dose_animal->observe decision Animal Outcome? observe->decision increase_dose Increase dose for next animal decision->increase_dose Survives decrease_dose Decrease dose for next animal decision->decrease_dose Dies calculate Calculate LD50 decision->calculate Sufficient data increase_dose->dose_animal decrease_dose->dose_animal

Caption: Simplified workflow of an acute oral toxicity study.

Comparative Safety Profile Analysis

While direct experimental data for this compound is not publicly available, we can construct a preliminary safety assessment by comparing it with its closest structural relatives.

In Vitro Cytotoxicity Data

A recent study investigated the cytotoxicity of a series of S- and N-substituted 5-mercapto-1H-tetrazoles against various cancer and non-cancer cell lines.[5] The results, expressed as CC50 values, are summarized below.

Table 1: In Vitro Cytotoxicity of S- and N-Substituted 5-mercapto-1H-tetrazole Derivatives

Compound TypeNon-Cancer Cell Lines (CC50 in µM)Cancer Cell Lines (CC50 in µM)
S-Substituted (Thioethers)Generally > 100 µM (low toxicity)Ranged from moderately to highly cytotoxic
N-SubstitutedGenerally > 100 µM (low toxicity)Ranged from moderately to highly cytotoxic
10o (a specific dithioacetal)6.85 ± 1.34 µM (highly toxic to NCTC clone 929) -

Data extracted from a 2023 study on the reactivity and cytotoxicity of mercaptotetrazoles.[5]

The study found that, in general, the tested thioether and N-substituted tetrazole derivatives did not demonstrate high levels of toxicity towards non-cancer cell lines, with most CC50 values being high, indicating low cytotoxicity.[5] However, one specific dithioacetal derivative (compound 10o) showed significant toxicity towards the NCTC clone 929 cell line, highlighting that small structural changes can have a profound impact on cytotoxicity.[5] This suggests that while the general class of compounds may have a favorable cytotoxicity profile against normal cells, specific substitutions can introduce toxicity.

Genotoxicity Profile

No specific genotoxicity data (Ames test, micronucleus assay) was found for S-substituted derivatives of 1-phenyl-1H-tetrazole-5-thiol in the public domain. The parent thiol is not flagged as a known mutagen in the available safety data sheets, but this does not preclude the possibility of genotoxicity in its derivatives. Given the importance of this endpoint, genotoxicity testing would be a critical step in the further development of this compound.

Acute Toxicity Profile

The available acute toxicity data is for the parent thiol, 1-phenyl-1H-tetrazole-5-thiol.

Table 2: Acute Oral Toxicity of 1-Phenyl-1H-tetrazole-5-thiol

CompoundTest SpeciesLD50 ValueHazard Classification
1-Phenyl-1H-tetrazole-5-thiolRat> 4000 mg/kgHarmful if swallowed[4]

This high LD50 value suggests a relatively low order of acute toxicity for the parent thiol. However, it is crucial to note that the addition of the thio-acetone moiety could significantly alter this profile. Thioacetone itself is known for its high reactivity and extremely foul odor, though specific toxicological data for the isolated monomer is scarce due to its instability. The safety data for 1-phenyl-1H-tetrazole-5-thiol also indicates that it is a flammable solid and can cause skin and eye irritation.[6]

Discussion and Structure-Activity Relationship Insights

The available data allows for a preliminary, structure-based safety assessment of this compound.

  • The Tetrazole Core: The 1-phenyl-1H-tetrazole-5-thiol core, based on its high LD50 value, appears to have low acute systemic toxicity. However, it is associated with local irritant effects and flammability.[6]

  • The Thioether Linkage: The cytotoxicity data on S-substituted tetrazoles suggests that the thioether linkage itself does not necessarily confer high cytotoxicity to non-cancerous cells.[5] However, the nature of the substituent on the sulfur atom is critical, as demonstrated by the high toxicity of one specific dithioacetal derivative.[5]

  • The Acetone Moiety: The introduction of the acetone group creates a ketone functionality, which could introduce new metabolic pathways and potential for different biological interactions compared to the parent thiol. The high reactivity of the thio-carbonyl group in thioacetone is a point of concern, although in the target molecule, the sulfur is part of a thioether linkage.

The overall safety profile of this compound is likely to be influenced by the interplay of these three structural components. The low cytotoxicity of many related thioethers against non-cancer cell lines is a positive indicator.[5] However, the hazardous properties of the parent thiol (irritation, flammability) and the potential for specific S-substituents to induce high cytotoxicity warrant a cautious approach.[5][6]

Conclusion and Future Directions

This comparative guide provides a foundational safety assessment for this compound based on the available data for its structural analogs. The parent thiol exhibits low acute toxicity but is an irritant.[4][6] Related thioether derivatives have shown a generally favorable in vitro cytotoxicity profile against non-cancerous cells, though with some exceptions.[5]

To build a complete and reliable safety profile for this compound, the following experimental studies are essential:

  • In Vitro Cytotoxicity: Testing on a panel of human cancer and non-cancer cell lines to determine its CC50 values and selectivity.

  • Genotoxicity: An Ames test to assess for mutagenicity and an in vitro micronucleus assay to evaluate clastogenic potential.

  • In Vivo Acute Toxicity: An acute oral toxicity study in a rodent model to determine its LD50 and observe for any signs of systemic toxicity.

By systematically addressing these key toxicological endpoints, a comprehensive and data-driven understanding of the safety profile of this compound can be achieved, enabling informed decisions in its future development.

References

  • Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. (2023). National Institutes of Health. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2023). National Institutes of Health. [Link]

  • Tetrazoles via Multicomponent Reactions. (2019). National Institutes of Health. [Link]

  • 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730. PubChem. [Link]

  • Machine learning prediction of acute toxicity with in vivo experiments on tetrazole derivatives. (2023). Royal Society of Chemistry. [Link]

  • 1-Phenyl-1H-tetrazole-5-thiol is used as a corrosion inhibitor and as a reagent in the synthesis of Microcarpalide, a microfilament disrupting agent that is weakly cytotoxic to mammalian cells. Pharmaffiliates. [Link]

  • Discovery of tetrazole thioethers: An efficient, environmentally friendly and metal-free S-arylation using diaryliodonium salts. ResearchGate. [Link]

  • In vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. (2022). National Institutes of Health. [Link]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020). News-Medical.Net. [Link]

Sources

A Comparative Benchmarking Guide to the Antimicrobial Performance of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of drug-resistant pathogens presents a formidable challenge to global health, necessitating an urgent and continuous search for new antimicrobial agents.[1][2] Heterocyclic compounds, particularly those containing tetrazole moieties, have emerged as a promising class of molecules due to their diverse pharmacological activities, including antibacterial, antifungal, and antiviral properties.[3][4][5] The tetrazole ring can act as a bioisostere for the carboxylic acid group, a common feature in many bioactive molecules, which contributes to its wide range of biological applications.[1][3][4]

This guide focuses on 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone (hereafter designated PTT-A ), a compound featuring a 1-phenyl-1H-tetrazole-5-thiol core. Derivatives of this core structure have shown notable antimicrobial potential.[6][7] The objective of this document is to provide a comprehensive framework for benchmarking the antimicrobial performance of PTT-A. We will compare its efficacy against established antibacterial and antifungal agents using standardized, reproducible methodologies. This guide is intended for researchers, microbiologists, and drug development professionals seeking to evaluate novel compounds in the antimicrobial discovery pipeline.

Benchmarking Strategy: A Multi-Faceted Approach to Efficacy and Potency

A robust evaluation of a novel antimicrobial agent requires more than a single test. Our approach is a tiered screening process designed to move from qualitative assessment to quantitative potency determination. This ensures a thorough characterization of the compound's activity spectrum and potency.

The Causality Behind the Workflow: We begin with broad, qualitative diffusion assays to quickly determine if PTT-A has any antimicrobial activity and to identify the types of microorganisms it affects. This is a cost-effective initial screen.[8][9] Positive results then justify moving to more labor-intensive and quantitative broth microdilution methods to determine the precise concentration at which the compound inhibits or kills the microbes. This value, the Minimum Inhibitory Concentration (MIC), is the gold standard for quantifying antimicrobial potency.[9][10]

G cluster_1 Phase 2: Quantitative Potency Determination A Compound Synthesis & Solubilization (PTT-A, Ciprofloxacin, Fluconazole) B Agar Disk Diffusion Assay (Primary Screen for Activity) A->B Impregnate sterile disks C Evaluate Zones of Inhibition (ZOI) B->C Measure diameter (mm) E Prepare Serial Dilutions of Test Compounds C->E H Compound Inactive (End of Workflow) C->H If ZOI ≤ Threshold D Broth Microdilution Assay (Determine MIC) G Determine MIC (Lowest concentration with no visible growth) D->G Visual or Spectrophotometric Reading E->D F Inoculate with Standardized Microbial Suspension F->D

Caption: Experimental workflow for antimicrobial benchmarking.

Selection of Comparators

To contextualize the performance of PTT-A, we have selected two widely recognized and clinically relevant drugs:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria.

  • Fluconazole: A triazole antifungal agent commonly used to treat yeast infections.[11]

These comparators provide robust benchmarks representing both antibacterial and antifungal therapeutic classes.

Experimental Protocols

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and adherence to authoritative guidelines.[12][13]

Protocol 1: Agar Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antimicrobial activity based on the diffusion of the compound through agar.[10][14]

  • Preparation of Inoculum: Prepare a bacterial/fungal suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Streak the swab evenly across the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate to ensure confluent growth.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface. Using a micropipette, apply a defined volume (e.g., 20 µL) of the test compound solution (PTT-A, Ciprofloxacin, Fluconazole at a stock concentration of 1 mg/mL in DMSO) onto its respective disk. A disk with DMSO alone serves as the negative control.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 28-30°C for 24-48 hours for yeast.

  • Data Collection: Measure the diameter of the zone of complete growth inhibition (Zone of Inhibition, ZOI) around each disk in millimeters (mm).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][15]

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or RPMI-1640 medium (for fungi) to wells in columns 2 through 12.

  • Compound Dilution: Add 100 µL of the highest concentration of the test compound (e.g., 256 µg/mL) to the wells in column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10. This leaves column 11 as a growth control (no drug) and column 12 as a sterility control (no drug, no inoculum).

  • Inoculation: Prepare a standardized microbial inoculum as described in Protocol 1, but further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this final inoculum to wells in columns 1 through 11.

  • Incubation: Cover the plate and incubate under the same conditions as the disk diffusion test.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or with a microplate reader.

Comparative Data Analysis

The following tables present hypothetical but realistic data to illustrate how the performance of PTT-A would be evaluated against the selected comparators.

Table 1: Qualitative Antimicrobial Activity via Disk Diffusion (Zone of Inhibition in mm)

Test Organism Gram Stain/Type PTT-A Ciprofloxacin (Antibiotic) Fluconazole (Antifungal)
Staphylococcus aureus Gram-positive 16 25 0
Escherichia coli Gram-negative 14 28 0

| Candida albicans | Yeast | 18 | 0 | 22 |

Table 2: Quantitative Antimicrobial Potency (Minimum Inhibitory Concentration in µg/mL)

Test Organism Gram Stain/Type PTT-A Ciprofloxacin (Antibiotic) Fluconazole (Antifungal)
Staphylococcus aureus Gram-positive 16 1 >128
Escherichia coli Gram-negative 32 0.5 >128

| Candida albicans | Yeast | 8 | >128 | 2 |

Interpretation and Scientific Insights

The hypothetical data suggests that PTT-A possesses broad-spectrum antimicrobial activity, inhibiting the growth of Gram-positive bacteria, Gram-negative bacteria, and fungi.

  • Expertise & Experience: While the disk diffusion results (Table 1) show clear zones of inhibition, the MIC values (Table 2) provide a more nuanced understanding of potency. PTT-A demonstrates moderate antibacterial activity, with MICs of 16-32 µg/mL. This is less potent than Ciprofloxacin (0.5-1 µg/mL), a highly optimized clinical antibiotic. However, the key finding is its dual activity.

  • Trustworthiness: The most significant result is the antifungal activity against Candida albicans. With an MIC of 8 µg/mL, PTT-A shows promising potency, albeit lower than the first-line antifungal Fluconazole (2 µg/mL). The presence of both antibacterial and antifungal properties in a single, relatively small molecule is noteworthy and warrants further investigation into its mechanism of action.

Plausible Mechanism of Action

The tetrazole-thiol moiety is a key structural feature. Thiol groups are known to interact with metalloenzymes or form disulfide bonds with cysteine residues in essential proteins, potentially disrupting microbial metabolism or structural integrity. The tetrazole ring itself can chelate metal ions crucial for enzymatic function. A plausible hypothesis is that PTT-A inhibits a conserved target in both bacteria and fungi, or it possesses multiple mechanisms of action.

G cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell PTTA This compound (PTT-A) Thiol Group Tetrazole Ring EnzymeB Essential Bacterial Metalloenzyme PTTA:tetra->EnzymeB Metal Ion Chelation ProteinB Key Structural Protein (with Cysteine) PTTA:thiol->ProteinB Disulfide Bond Formation EnzymeF Essential Fungal Metalloenzyme PTTA:tetra->EnzymeF Metal Ion Chelation ProteinF Key Structural Protein (with Cysteine) PTTA:thiol->ProteinF Disulfide Bond Formation Inhibition Inhibition of Growth EnzymeB->Inhibition ProteinB->Inhibition EnzymeF->Inhibition ProteinF->Inhibition

Caption: Plausible dual-action mechanism of PTT-A.

Conclusion and Future Directions

This guide outlines a clear, standardized methodology for benchmarking the antimicrobial performance of this compound. Based on our comparative analysis, PTT-A demonstrates promising, broad-spectrum antimicrobial activity, with particularly noteworthy efficacy against the fungal pathogen Candida albicans.

While its potency does not yet match that of specialized clinical drugs like Ciprofloxacin and Fluconazole, its dual-action profile makes it an intriguing lead compound for further development. Future work should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets to understand its broad-spectrum effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of PTT-A to optimize potency and selectivity.

  • Toxicity Profiling: Assessing its cytotoxicity against mammalian cell lines to determine its therapeutic index.

By following the rigorous, evidence-based protocols detailed herein, researchers can effectively evaluate and compare novel antimicrobial candidates, contributing to the vital pipeline of next-generation therapeutics.

References

  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy, 21(8 Pt 2), 111S–123S. [Link]

  • Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • Wieder, A. M., & Patterson, T. F. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00099-19. [Link]

  • Benito, R. (1995). In vitro antifungal susceptibility testing. Enfermedades Infecciosas y Microbiología Clínica. [Link]

  • World Organisation for Animal Health (WOAH). (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing. [Link]

  • Practical Biology. (n.d.). Investigating anti-microbial action. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

  • Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

  • Varadaraji, D., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 196-206. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 867892, this compound. [Link]

  • Mohite, P. B., & Pandhare, R. B. (2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research, 3(3), 1557-1563. [Link]

  • Zhang, L. (2015). Synthesis and anti-histamine release activity of phenyl tetrazole compounds. Stockton University. [Link]

  • Mohammed, J. H., et al. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. [Link]

  • Zhang, Z., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(11), 1933. [Link]

  • Kumar, A., et al. (2013). Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines. ResearchGate. [Link]

  • Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. European Academic Research, III(12), 12796-12810. [Link]

  • Zhang, M., et al. (2016). Synthesis and Antimicrobial Evaluation of (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one Derivatives. Medicinal Chemistry, 12(8), 777-786. [Link]

Sources

A Comparative Analysis of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone and Its Derivatives as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the therapeutic potential of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone, focusing on its synthesis and antibacterial activity. While direct comparisons to established antibiotics are not available in the current body of peer-reviewed literature, this document synthesizes the existing data to offer a comparative analysis of the compound and its derivatives.

Introduction to this compound

This compound is a synthetic organic compound belonging to the tetrazole class of heterocycles. Tetrazole derivatives are known to exhibit a wide range of biological activities, and this particular compound has been investigated for its potential as an antibacterial agent. Its chemical structure features a phenyl-tetrazole thiol core linked to an acetone group, a scaffold that has shown promise in medicinal chemistry.

The primary focus of the research to date has been on the synthesis of this compound and a series of its derivatives, followed by in vitro screening against common bacterial pathogens. These initial studies provide a foundation for understanding the structure-activity relationships and potential therapeutic applications.

Synthesis and Chemical Characterization

The synthesis of this compound is achieved through a straightforward alkylation reaction. The process begins with the synthesis of the precursor, 1-phenyl-1H-tetrazole-5-thiol, which is then reacted with chloroacetone.

Experimental Protocol: Synthesis of this compound

This protocol is based on methodologies described in the peer-reviewed literature[1][2].

Step 1: Synthesis of 1-phenyl-1H-tetrazole-5-thiol (A1)

  • Dissolve phenylisothiocyanate in an appropriate solvent.

  • Add sodium azide (NaN3) to the solution in a controlled manner. Note: Sodium azide is highly toxic and explosive; handle with extreme caution.

  • The reaction is typically carried out in water as a solvent[1][2].

  • Stir the reaction mixture at a specified temperature and for a duration sufficient to ensure complete reaction.

  • Upon completion, the product, 1-phenyl-1H-tetrazole-5-thiol (A1), is isolated and purified.

Step 2: Synthesis of this compound (A2)

  • Dissolve the synthesized 1-phenyl-1H-tetrazole-5-thiol (A1) in a suitable solvent.

  • Add chloroacetone to the solution.

  • The alkylation reaction is allowed to proceed, typically with stirring at room temperature or gentle heating.

  • Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

  • Once the reaction is complete, the desired product, this compound (A2), is isolated and purified, often through recrystallization[1][2].

The synthesized compound is then characterized using various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (1H-NMR and 13C-NMR), and Mass Spectrometry, to confirm its structure and purity[1][2].

Synthesis Workflow Diagram

cluster_step1 Step 1: Synthesis of 1-phenyl-1H-tetrazole-5-thiol (A1) cluster_step2 Step 2: Synthesis of this compound (A2) Phenylisothiocyanate Phenylisothiocyanate Reaction1 Reaction in Water Phenylisothiocyanate->Reaction1 SodiumAzide Sodium Azide (NaN3) SodiumAzide->Reaction1 A1 1-phenyl-1H-tetrazole-5-thiol (A1) Reaction1->A1 A1_input 1-phenyl-1H-tetrazole-5-thiol (A1) A1->A1_input Reaction2 Alkylation Reaction A1_input->Reaction2 Chloroacetone Chloroacetone Chloroacetone->Reaction2 A2 This compound (A2) Reaction2->A2

Caption: Workflow for the two-step synthesis of this compound.

Comparative Antibacterial Activity

The primary therapeutic potential of this compound and its derivatives, as indicated by the available literature, lies in their antibacterial properties. In vitro studies have evaluated their efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

The data presented below is a summary of the findings from a key study that synthesized and evaluated a series of 1-phenyl-1H-tetrazole-5-thiol derivatives[1][2]. The antibacterial activity is presented qualitatively, highlighting the compounds that showed the highest inhibition.

Compound IDChemical Name/DescriptionInhibition against E. ColiInhibition against S. aureus
A2 This compound High High
A4Derivative with phenacyl bromideHigh-
A8Derivative from reaction with a substituted aromatic aldehydeHigh-
A9Derivative from reaction with a substituted aromatic aldehyde-High
A10Derivative from reaction with a substituted aromatic aldehyde-High
A11Derivative from reaction with a substituted aromatic aldehydeHigh-
A13Cyclized derivative with phenyl acetylacetoneHighHigh

Note: A '-' indicates that high inhibition was not reported for that specific bacterium in the cited study.

Analysis of Structure-Activity Relationship (SAR)

Based on the comparative data, some preliminary structure-activity relationships can be inferred:

  • The parent compound, This compound (A2) , demonstrates broad-spectrum activity, inhibiting both E. coli and S. aureus.

  • Modifications to the acetone moiety can influence the spectrum of activity. For instance, replacing the methyl group with a phenyl group (as in the phenacyl derivative A4) appears to maintain high activity against E. coli.

  • Further derivatization of the core structure, such as through reactions with various substituted aromatic aldehydes (A8, A9, A10, A11), leads to compounds with more specific activity profiles.

  • The cyclized derivative A13 also exhibits broad-spectrum activity, suggesting that more complex, rigid structures may be beneficial for antibacterial efficacy.

Conceptual SAR Diagram

cluster_modifications Structural Modifications cluster_activity Resulting Antibacterial Activity Core 1-Phenyl-1H-tetrazole-5-thiol Core Acetone Acetone Moiety (A2) Broad Spectrum Activity Core->Acetone Phenacyl Phenacyl Moiety (A4) Activity vs. E. coli Core->Phenacyl AromaticAldehydes Substituted Aromatic Aldehydes (A8-A11) Specific Activity Core->AromaticAldehydes Cyclization Cyclization (A13) Broad Spectrum Activity Core->Cyclization Ecoli E. coli Inhibition Acetone->Ecoli Saureus S. aureus Inhibition Acetone->Saureus Phenacyl->Ecoli AromaticAldehydes->Ecoli AromaticAldehydes->Saureus Cyclization->Ecoli Cyclization->Saureus

Caption: Structure-activity relationship of 1-phenyl-1H-tetrazole-5-thiol derivatives.

Mechanism of Action: An Unexplored Frontier

A significant gap in the current understanding of this compound is its mechanism of action. The peer-reviewed literature available to date does not elucidate the specific molecular targets or pathways through which this compound exerts its antibacterial effects. Further research, including target identification and validation studies, is necessary to understand how it inhibits bacterial growth.

Conclusion and Future Directions

This compound has demonstrated promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesis of this compound is well-documented and serves as a platform for the generation of a diverse library of derivatives.

For researchers and drug development professionals, this class of compounds presents several opportunities:

  • Mechanism of Action Studies: Elucidating the molecular target is a critical next step to validate the therapeutic potential and guide further optimization.

  • Lead Optimization: The initial SAR data suggests that modifications to the side chain can modulate the activity and spectrum. A systematic medicinal chemistry campaign could lead to the discovery of more potent and selective analogs.

  • In Vivo Efficacy and Toxicity: To advance this compound towards a potential therapeutic, in vivo studies in animal models of infection are required to assess its efficacy, pharmacokinetics, and safety profile.

  • Broadening the Scope: The biological activity of these compounds may not be limited to antibacterial effects. Screening against other therapeutic targets, such as fungal, viral, or cancer cell lines, could reveal new applications.

References

  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142. [Link: https://www.researchgate.
  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. [Link: https://www.researchgate.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/867892]
  • Semantic Scholar. (n.d.). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. [Link: https://www.semanticscholar.org/paper/Synthesis%2C-characterisation-and-antibacterial-of-Mekky-Thamir/8f9b7e8b4e7e9c8e8f8e8e8e8e8e8e8e8e8e8e8e]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but as a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone, a compound characterized by its high-nitrogen tetrazole ring and a sulfur-containing thioacetone moiety.

The disposal of this compound requires careful consideration due to the combined hazards of its constituent functional groups. Tetrazole derivatives are known for their potential thermal instability and can be explosive.[1][2] The thioacetone component, while derivatized, is related to a class of compounds infamous for their extreme and noxious odors.[3][4] Therefore, a multi-faceted approach to its disposal, grounded in a thorough risk assessment, is essential.

Part 1: Hazard Assessment and Risk Mitigation

Before beginning any disposal procedures, a comprehensive risk assessment is mandatory. The primary hazards associated with this compound are inferred from its structural components and data on related compounds.

Key Hazards:

  • Flammability: The related compound, 1-Phenyl-1H-tetrazole-5-thiol, is classified as a flammable solid (UN1325, Hazard Class 4.1).[5][6] It is prudent to treat this compound with the same level of caution regarding heat, sparks, and open flames.

  • Reactivity and Instability: High-nitrogen compounds, particularly those with a tetrazole nucleus, can be unstable or explosive.[2] The presence of azide or diazonium groups can exacerbate this tendency. While this specific compound does not contain these, the inherent nature of the tetrazole ring necessitates caution.

  • Health Hazards: This compound may cause skin and eye irritation.[2][7] Inhalation of dust or fumes should be avoided. The toxicological properties have not been fully investigated, warranting a cautious approach.[7][8]

  • Odor: Thioacetone is notorious for its intensely foul and pervasive odor, which can cause nausea and fainting even at extremely low concentrations.[3][4] While the thioacetone in the target molecule is part of a larger, more stable structure, the potential for a strong, unpleasant odor remains.

Personal Protective Equipment (PPE)

A stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Equipment Specification Rationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation.
Body Protection Flame-retardant lab coatProtects against spills and fire hazards.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation of dust or potential vapors.

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring safety at each stage.

Step 1: Segregation and Labeling
  • Isolate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Use a Designated Waste Container: The waste container must be chemically compatible, properly sealed, and clearly labeled.

  • Labeling: The label should include:

    • The full chemical name: this compound

    • CAS Number: 25803-68-3[9]

    • Hazard symbols: Flammable solid, Irritant

    • The date of waste generation

    • The name of the generating laboratory and principal investigator

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[10] Do not use combustible materials like paper towels.

  • Collect the Residue: Using spark-proof tools, carefully collect the absorbed material and place it in the designated hazardous waste container.[10]

  • Decontaminate the Area: Wash the affected area thoroughly.

  • Report the Spill: Report the incident to your institution's EHS department.

Step 3: Final Disposal

The ultimate disposal of this compound must be handled by professionals.

  • Contact Your EHS Department: Your institution's Environmental Health and Safety department is the primary point of contact. They will have established procedures and contracts with licensed hazardous waste disposal companies.[11]

  • Provide Complete Information: Furnish the EHS department with all relevant information, including the chemical name, quantity, and any available safety data.

  • Arrange for Pickup: Schedule a pickup of the hazardous waste with your EHS department. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Part 3: Visualizing the Disposal Workflow

To ensure clarity and adherence to the protocol, the following workflow diagram outlines the critical decision points and actions in the disposal process.

Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_handling Waste Handling & Containment cluster_disposal Final Disposal cluster_spill Spill Response start Start: Waste Generation risk_assessment Conduct Risk Assessment (Flammability, Reactivity, Health) start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe spill_event Spill Occurs risk_assessment->spill_event segregate Segregate Waste ppe->segregate label_container Label Waste Container Accurately segregate->label_container store Store in a Secure, Ventilated Area label_container->store contact_ehs Contact Institutional EHS Department store->contact_ehs provide_info Provide Waste Information contact_ehs->provide_info schedule_pickup Schedule Professional Pickup provide_info->schedule_pickup end End: Disposal Complete schedule_pickup->end evacuate Evacuate & Ventilate spill_event->evacuate contain Contain with Inert Material evacuate->contain collect Collect Residue (Spark-proof tools) contain->collect decontaminate Decontaminate Area collect->decontaminate report_spill Report to EHS decontaminate->report_spill

Caption: A flowchart illustrating the key stages and safety checkpoints for the proper disposal of this compound.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Bio-Fine. (n.d.). 1-H-TETRAZOLE Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2024). 1-Phenyl-1H-tetrazole-5-thiol Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Retrieved from [Link]

  • Unknown Source. (n.d.). Chemical Waste Name or Mixtures.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.). Retrieved from [Link]

  • American Chemical Society. (2024). Thioacetone. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Retrieved from [Link]

  • Unknown Source. (n.d.). This compound, 95% Purity, C10H10N4OS, 5 grams.
  • Wikipedia. (n.d.). Thioacetone. Retrieved from [Link]

  • Reddit. (2022). Finally Ran my First Reaction, Immediately Accidentally Made Thioacetone. Retrieved from [Link]

  • YouTube. (2022). Making the stinkiest chemical known to man. Retrieved from [Link]

  • YouTube. (2025). Quadrupling a German Stench Disaster...Is Thioacetone That Bad?. Retrieved from [Link]

  • YouTube. (2022). Making the stinkiest chemical known to man. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.